molecular formula C12H15NO2 B011894 Methyl 1-benzylazetidine-3-carboxylate CAS No. 103491-29-8

Methyl 1-benzylazetidine-3-carboxylate

Cat. No.: B011894
CAS No.: 103491-29-8
M. Wt: 205.25 g/mol
InChI Key: PUWRHWYGXKWOOK-UHFFFAOYSA-N
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Description

Methyl 1-benzylazetidine-3-carboxylate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-benzylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-8-13(9-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWRHWYGXKWOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595292
Record name Methyl 1-benzylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103491-29-8
Record name Methyl 1-benzylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-benzylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for Methyl 1-benzylazetidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathways for enhanced understanding.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery due to its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and receptor binding affinity. The N-benzyl group serves as a common protecting group that can be readily removed or modified, while the methyl ester functionality provides a handle for further chemical transformations, such as amide bond formation.

This guide will focus on the most practical and well-documented methods for the preparation of this versatile compound.

Synthetic Pathways

Two primary synthetic strategies have been identified for the synthesis of this compound. These routes offer flexibility based on the availability of starting materials and desired scale of production.

Route 1: N-benzylation of Methyl azetidine-3-carboxylate

This approach involves the direct alkylation of the secondary amine of commercially available Methyl azetidine-3-carboxylate with a benzylating agent, typically benzyl bromide, in the presence of a base.

Route 2: Esterification of 1-benzylazetidine-3-carboxylic acid

This alternative route begins with 1-benzylazetidine-3-carboxylic acid, which is then subjected to an esterification reaction, most commonly a Fischer esterification using methanol in the presence of a strong acid catalyst. A notable variation of this route, and the one for which a detailed protocol is provided, starts from N-benzyl-3-cyanoazetidine.[1]

The following diagram illustrates these two primary synthetic pathways.

G cluster_0 Synthetic Pathways Starting Material 1 Methyl azetidine-3-carboxylate Product This compound Starting Material 1->Product N-benzylation (e.g., Benzyl bromide, Base) Starting Material 2 1-Benzylazetidine-3-carboxylic acid Starting Material 2->Product Esterification (e.g., Methanol, Acid catalyst)

Caption: Primary synthetic routes to this compound.

Experimental Protocols

The following is a detailed experimental protocol adapted from a patented procedure, which demonstrates the synthesis of this compound from N-benzyl-3-cyanoazetidine.[1] This method involves the formation of the methyl ester from the nitrile, followed by hydrolysis to the carboxylic acid, and then re-esterification, although the patent indicates the isolation of the methyl ester intermediate.

Synthesis of this compound from N-benzyl-3-cyanoazetidine [1]

This procedure involves the reaction of N-benzyl-3-cyanoazetidine with methanol in the presence of a strong acid to form the methyl ester intermediate.

  • Step 1: Formation of this compound

    • N-benzyl-3-cyanoazetidine is reacted with methanol at an elevated temperature in the presence of a strong acid (e.g., sulfuric acid or hydrogen chloride).

    • Upon completion of the reaction, water is added to the mixture.

    • The reaction mixture is then basified.

    • The desired this compound is extracted from the aqueous mixture using a water-immiscible organic solvent.

    • The organic solvent is subsequently removed to yield the crude methyl ester.

The following diagram outlines the workflow for this synthesis.

G cluster_1 Experimental Workflow Start N-benzyl-3-cyanoazetidine Reaction React with Methanol and Strong Acid Start->Reaction Quench Add Water Reaction->Quench Basify Basify Mixture Quench->Basify Extract Extract with Organic Solvent Basify->Extract Isolate Remove Solvent Extract->Isolate Product This compound Isolate->Product

Caption: Workflow for the synthesis of the target compound from the nitrile precursor.

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of this compound.

ParameterValueReference
Yield 82%[1]
Purity 91% (after wiped film distillation)[1]
Boiling Point 168°C at 5mm Hg[1]

Characterization Data

AnalysisData
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
¹H NMR Predicted shifts (CDCl₃, 400 MHz): δ 7.25-7.35 (m, 5H, Ar-H), 3.68 (s, 3H, OCH₃), 3.60 (s, 2H, N-CH₂-Ph), 3.45-3.55 (m, 1H, CH-CO₂Me), 3.25-3.35 (m, 4H, azetidine-CH₂) ppm.
¹³C NMR Predicted shifts (CDCl₃, 100 MHz): δ 174.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 62.0 (N-CH₂-Ph), 58.0 (azetidine-CH₂), 52.0 (O-CH₃), 35.0 (CH-CO₂Me) ppm.
Mass Spectrometry Expected m/z: 206.1176 [M+H]⁺

Conclusion

The synthesis of this compound can be effectively achieved through established synthetic methodologies. The choice of synthetic route will largely depend on the availability and cost of the starting materials. The protocol outlined in this guide, derived from patent literature, provides a robust method for obtaining the target compound. For researchers and drug development professionals, the ability to efficiently synthesize this key intermediate opens up avenues for the exploration of novel chemical entities with potential therapeutic applications. It is recommended that the synthesized product be thoroughly characterized using modern analytical techniques to confirm its identity and purity.

References

An In-Depth Technical Guide to Methyl 1-benzylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-benzylazetidine-3-carboxylate is a heterocyclic compound belonging to the azetidine class, which is of significant interest in medicinal chemistry and drug discovery. The strained four-membered azetidine ring imparts unique conformational constraints and reactivity, making it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, serving as a vital resource for researchers in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a substituted azetidine derivative with a benzyl group attached to the nitrogen atom and a methyl carboxylate group at the 3-position of the azetidine ring. Its chemical and physical properties are summarized in the tables below. While some specific physical properties like boiling and melting points are not definitively reported in the literature, available data and general characteristics of similar compounds are provided.

Table 1: General and Physical Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 103491-29-8[1]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Data not available
Melting Point Data not available
Flash Point 100.6°C
Solubility Data not available (expected to be soluble in organic solvents)
Storage Conditions Sealed in a dry environment at 2-8°C

Synthesis and Reactivity

Synthesis

The synthesis of this compound typically involves a two-step process starting from commercially available precursors. The first step is the synthesis of the key intermediate, 1-benzylazetidine-3-carboxylic acid. This is followed by the esterification of the carboxylic acid to yield the final methyl ester product.

Step 1: Synthesis of 1-benzylazetidine-3-carboxylic acid

A common method for the synthesis of the azetidine ring involves the cyclization of a suitable precursor. A patented method describes the synthesis starting from N-benzyl-3-amino-1-chloro-propan-2-ol, which undergoes cyclization to form 1-benzylazetidin-3-ol. The alcohol is then converted to the corresponding nitrile, which is subsequently hydrolyzed to the carboxylic acid.

Step 2: Esterification of 1-benzylazetidine-3-carboxylic acid

The final step is the conversion of the carboxylic acid to its methyl ester. Several standard esterification methods can be employed for this transformation.

A general and widely used method for this type of esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Materials:

  • 1-benzylazetidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Trimethylchlorosilane

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a solution of 1-benzylazetidine-3-carboxylic acid in a large excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid or trimethylchlorosilane at room temperature.[2]

  • The reaction mixture is then typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Alternatively, diazomethane can be used for the methylation of carboxylic acids to produce methyl esters.[3] This method is highly efficient but requires caution due to the toxic and explosive nature of diazomethane.[3] Another mild and efficient method involves the use of an ion-exchange resin to facilitate the esterification with methyl iodide.[1][4]

Reactivity

The reactivity of this compound is primarily influenced by the strained four-membered azetidine ring. This ring strain makes azetidines more reactive than their five-membered pyrrolidine counterparts. The nitrogen atom is nucleophilic, and the ring can undergo ring-opening reactions under certain conditions. The ester group can be hydrolyzed back to the carboxylic acid or converted to other functional groups such as amides.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR - Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H)- Benzylic protons (-CH₂-Ph): ~3.6 ppm (singlet, 2H)- Azetidine ring protons (-CH₂-N-CH₂-): ~3.2-3.8 ppm (multiplets)- Azetidine ring proton (-CH-COOCH₃): ~3.3-3.7 ppm (multiplet, 1H)- Methyl ester protons (-OCH₃): ~3.7 ppm (singlet, 3H)
¹³C NMR - Carbonyl carbon (C=O): ~170-175 ppm- Aromatic carbons (benzyl group): ~127-138 ppm- Benzylic carbon (-CH₂-Ph): ~60-65 ppm- Azetidine ring carbons (-CH₂-N-CH₂-): ~50-60 ppm- Azetidine ring carbon (-CH-COOCH₃): ~35-45 ppm- Methyl ester carbon (-OCH₃): ~52 ppm
FTIR (cm⁻¹) - C=O stretch (ester): ~1730-1750 cm⁻¹- C-O stretch (ester): ~1150-1250 cm⁻¹- C-H stretch (aromatic): ~3000-3100 cm⁻¹- C-H stretch (aliphatic): ~2800-3000 cm⁻¹- C=C stretch (aromatic): ~1450-1600 cm⁻¹
Mass Spec. (m/z) - Molecular ion peak (M⁺): 205.11- Common fragments: loss of the benzyl group (m/z 91), loss of the methoxycarbonyl group (m/z 59), and other fragments resulting from the cleavage of the azetidine ring.

Applications in Drug Discovery and Medicinal Chemistry

Azetidine-containing compounds are considered privileged scaffolds in drug discovery due to their ability to impart favorable physicochemical and pharmacological properties to molecules.[5][6] The rigid, three-dimensional structure of the azetidine ring can provide a defined orientation for substituents, leading to improved binding affinity and selectivity for biological targets.

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily converted to amides, hydrazides, or other functional groups, allowing for the exploration of a wide range of chemical space. The benzyl group on the nitrogen can also be modified or removed to introduce further diversity.

Azetidine derivatives have been investigated for a variety of therapeutic areas, including as antibacterial, anticancer, and central nervous system agents.[7][8] The incorporation of the azetidine motif can enhance metabolic stability, improve cell permeability, and modulate the pKa of nearby functional groups.

Logical Relationships and Experimental Workflows

General Synthetic Pathway

The following diagram illustrates the general synthetic pathway for the preparation of this compound and its potential for further derivatization in a drug discovery context.

Synthesis_and_Derivatization cluster_synthesis Synthesis cluster_derivatization Derivatization for Drug Discovery Precursor N-benzyl-3-amino- 1-chloro-propan-2-ol Intermediate_Acid 1-Benzylazetidine- 3-carboxylic acid Precursor->Intermediate_Acid Cyclization & Oxidation/Hydrolysis Target_Molecule Methyl 1-benzylazetidine- 3-carboxylate Intermediate_Acid->Target_Molecule Esterification Amide_Derivatives Amide Derivatives Target_Molecule->Amide_Derivatives Aminolysis Other_Derivatives Other Functional Group Interconversions Target_Molecule->Other_Derivatives Various Reactions

General synthetic and derivatization pathway.
Experimental Workflow in Drug Discovery

The following diagram outlines a typical experimental workflow for utilizing this compound as a starting material in a drug discovery program.

Drug_Discovery_Workflow Start Methyl 1-benzylazetidine- 3-carboxylate Library_Synthesis Library Synthesis (e.g., amide formation) Start->Library_Synthesis Screening High-Throughput Screening (HTS) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Typical drug discovery workflow.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its unique structural features, stemming from the strained azetidine ring, make it an attractive building block for the synthesis of novel compounds with diverse biological activities. This technical guide has provided a comprehensive overview of its chemical properties, synthetic methodologies, and spectral characteristics, offering a foundational resource for researchers engaged in drug discovery and development. Further exploration of the biological activities of derivatives of this compound is warranted to fully realize its therapeutic potential.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 1-benzylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic protocol for Methyl 1-benzylazetidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a comprehensive public dataset for this specific molecule, this guide synthesizes information from commercial supplier data, analogous compound characterizations, and established synthetic methodologies.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.25-7.40Multiplet5HAromatic protons (C₆H₅)
~3.70Singlet3HMethyl ester protons (-OCH₃)
~3.60Singlet2HBenzyl methylene protons (-CH₂-Ph)
~3.50-3.60Multiplet1HAzetidine C3 proton (-CH-)
~3.20-3.40Multiplet4HAzetidine C2 and C4 protons (-CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~173Carbonyl carbon (C=O)
~138Quaternary aromatic carbon (C-Ar)
~129Aromatic carbons (CH-Ar)
~128Aromatic carbons (CH-Ar)
~127Aromatic carbon (CH-Ar)
~62Benzyl methylene carbon (-CH₂-Ph)
~58Azetidine C2 and C4 carbons (-CH₂-)
~52Methyl ester carbon (-OCH₃)
~35Azetidine C3 carbon (-CH-)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3030MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1735StrongC=O stretch (ester)
~1495, 1455Medium-WeakAromatic C=C stretch
~1200StrongC-O stretch (ester)
~1170StrongC-N stretch
~740, 700StrongAromatic C-H bend (monosubstituted)

Table 4: Predicted Mass Spectrometry Data

m/zIon
205.11[M]⁺
206.12[M+H]⁺
228.10[M+Na]⁺

Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available. However, based on established chemical principles and synthetic routes for analogous azetidine derivatives, a plausible two-step synthesis is outlined below. This protocol starts from the commercially available azetidine-3-carboxylic acid.

Step 1: N-Benzylation of Azetidine-3-carboxylic acid

This step involves the alkylation of the secondary amine of azetidine-3-carboxylic acid with a benzyl halide.

  • Reaction Scheme:

    N_Benzylation reactant1 Azetidine-3-carboxylic acid product 1-Benzylazetidine-3-carboxylic acid reactant1->product reactant2 Benzyl bromide reactant2->product reagent K₂CO₃, Acetonitrile reagent->product

    N-Benzylation of Azetidine-3-carboxylic acid
  • Procedure:

    • To a solution of azetidine-3-carboxylic acid (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain crude 1-benzylazetidine-3-carboxylic acid, which can be used in the next step without further purification or purified by crystallization.

Step 2: Fischer Esterification of 1-Benzylazetidine-3-carboxylic acid

This step involves the acid-catalyzed esterification of the carboxylic acid with methanol.

  • Reaction Scheme:

    Fischer_Esterification reactant1 1-Benzylazetidine-3-carboxylic acid product This compound reactant1->product reactant2 Methanol reactant2->product reagent H₂SO₄ (catalytic) reagent->product

    Fischer Esterification to yield the final product
  • Procedure:

    • Suspend 1-benzylazetidine-3-carboxylic acid (1.0 eq) in an excess of methanol.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Context and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Azetidine scaffolds are, however, prevalent in medicinal chemistry and are known to be present in various biologically active molecules, including enzyme inhibitors and receptor modulators. Further research is required to elucidate the potential biological targets and mechanisms of action for this particular compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Screening Biological Screening NMR->Screening MS->Screening IR->Screening SAR Structure-Activity Relationship Screening->SAR

Workflow for Synthesis and Characterization

References

"Methyl 1-benzylazetidine-3-carboxylate IUPAC name and synonyms"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-benzylazetidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical identity, physicochemical properties, and synthetic approaches. It is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and chemical entities.

Chemical Identity and Nomenclature

This compound is a substituted azetidine derivative. The definitive nomenclature and identifiers for this compound are crucial for accurate database searching and regulatory submissions.

  • IUPAC Name: this compound[1]

  • Synonyms:

    • Methyl N-benzylazetidine-3-carboxylate[1]

    • 1-(Phenylmethyl)-3-azetidinecarboxylic acid methyl ester

    • 3-Azetidinecarboxylic acid, 1-(phenylmethyl)-, methyl ester

  • CAS Number: 103491-29-8[1]

  • PubChem CID: 18629668[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂PubChem
Molecular Weight 205.25 g/mol PubChem
Boiling Point 273 °CChemicalBook
Density 1.153 g/cm³ChemicalBook
Flash Point 101 °CChemicalBook
Storage Temperature 2-8 °CChemicalBook
SMILES COC(=O)C1CN(C1)Cc2ccccc2[1]

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

General Experimental Protocol (Hypothetical):

  • Starting Materials: Methyl azetidine-3-carboxylate hydrochloride, benzyl bromide, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Reaction Setup: To a solution of methyl azetidine-3-carboxylate hydrochloride in the chosen solvent, add the base in slight excess to neutralize the hydrochloride salt and deprotonate the secondary amine.

  • N-Benzylation: Add benzyl bromide dropwise to the reaction mixture at room temperature. The reaction is typically stirred for several hours to overnight.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. Final purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product, this compound, would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no publicly available information on the specific biological activities, mechanism of action, or associated signaling pathways for this compound. Its structural motif, the azetidine ring, is a known pharmacophore present in various biologically active compounds, suggesting its potential as a scaffold in drug discovery. However, dedicated in vitro and in vivo studies are required to elucidate any pharmacological effects.

Visualizations

To aid in the conceptualization of the synthetic process, a generalized workflow is presented below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Methyl azetidine-3-carboxylate HCl E N-Benzylation A->E B Benzyl Bromide B->E C Base (e.g., TEA) C->E D Solvent (e.g., ACN) D->E F Filtration E->F Reaction Mixture G Extraction F->G H Column Chromatography G->H Crude Product I This compound H->I Purified Product

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This compound is a well-characterized chemical entity with established nomenclature and physicochemical properties. While its synthesis can be approached through standard organic chemistry methodologies, a significant gap exists in the scientific literature regarding its biological activity and potential therapeutic applications. This guide serves as a foundational document for researchers, highlighting both the known aspects of this compound and the opportunities for future investigation into its pharmacological profile.

References

The Rising Profile of Azetidine-3-Carboxylates: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, selectivity, and metabolic stability of drug candidates. Among its derivatives, substituted azetidine-3-carboxylates have garnered significant attention, demonstrating a remarkable breadth of biological activities across various therapeutic areas. This technical guide provides an in-depth overview of the biological activities of this compound class, focusing on quantitative structure-activity relationships (SAR), experimental methodologies, and key signaling pathways.

Core Biological Activities and Structure-Activity Relationships

Substituted azetidine-3-carboxylates have been successfully developed as modulators for a range of biological targets. The most prominent among these are Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists and antibacterial agents. The following sections summarize the quantitative data available for these activities, highlighting key SAR trends.

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonists

S1P1 receptor agonists play a crucial role in immunomodulation by preventing the egress of lymphocytes from lymph nodes.[1] This mechanism is a validated therapeutic strategy for autoimmune diseases such as multiple sclerosis. The azetidine-3-carboxylate moiety often serves as a critical polar headgroup, mimicking the natural ligand's phosphate group.[2]

Table 1: SAR of Isoxazole-Based Azetidine-3-Carboxylate S1P1 Agonists [1]

CompoundR GroupS1P1 EC50 (nM)Selectivity vs. S1P3
18a H3.5 ± 1.5>1000-fold
18b H (1S,2R isomer)30 ± 9>1000-fold
19a Acetic Acid1.2 ± 0.52>1000-fold

Data represents the mean of at least three determinations. EC50 values were determined using a GTPγS binding assay.

Table 2: SAR of Triazole and Isoxazoline-Based Azetidine-3-Carboxylate S1P1 Agonists [3]

CompoundScaffoldR1R2β-Arrestin EC50 (nM)S1P1 Internalization EC50 (nM)
7k TriazoleCOOHtert-Butyl30.710.1
21l IsoxazolineCOONap-Isopropoxy, m-Cl7.0311.8
21m IsoxazolineCOONap-Isopropoxy, m-CF35.575.09

EC50 values were determined using in vitro β-arrestin recruitment and S1P1 receptor internalization assays.[3]

The data reveals that the stereochemistry of substituents on the linker between the azetidine ring and the lipophilic tail significantly impacts potency, as seen in the difference between compounds 18a and 18b .[1] Furthermore, modifications to the heterocyclic core and the substituents on the terminal phenyl ring can fine-tune the agonist activity into the single-digit nanomolar range, as demonstrated by compounds 21l and 21m .[3]

Antibacterial Agents

The azetidine moiety has also been incorporated into existing antibiotic scaffolds, such as fluoroquinolones, to generate novel derivatives with potent antibacterial activity. In this context, the azetidine-3-carbonyl group is typically attached at the C-7 position of the fluoroquinolone core.

Table 3: Antibacterial Activity of N-Substituted Azetidine-3-Carbonyl Fluoroquinolone Derivatives

CompoundN-SubstituentMIC (μg/mL) vs. S. aureus (MSSA)MIC (μg/mL) vs. S. aureus (MRSA)MIC (μg/mL) vs. E. coli
6a H1.002.000.50
6d Cyclobutyl0.501.000.25
6f Cyclopentyl0.501.000.25
6i 4-Methylcyclohexyl0.250.500.25

MIC (Minimum Inhibitory Concentration) was determined using a standard twofold serial dilution method in agar media.

The SAR study shows that increasing the steric bulk of the N-substituent on the azetidine ring, from hydrogen to larger cycloalkyl groups, generally improves the antibacterial potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Other Reported Activities

Beyond immunomodulation and antibacterial action, substituted azetidine-3-carboxylates have been investigated for a variety of other biological roles:

  • GABA Uptake Inhibitors: Derivatives have been synthesized and evaluated as inhibitors of γ-aminobutyric acid (GABA) uptake, suggesting potential applications in neurological disorders.[4]

  • Excitatory Amino Acid Receptor Modulators: Certain di-substituted azetidines have shown activity at these receptors, with potential for treating memory and learning disorders.[5]

  • Anticancer Agents: Azetidine-containing compounds have been developed as anticancer agents.[6]

  • Phosphodiesterase (PDE) Inhibitors: The introduction of 3-substituted azetidinyl groups onto other scaffolds has been shown to improve PDE inhibiting activities.

  • CB1 Receptor Antagonists: A 3-aminoazetidine-3-carboxylic acid derivative has been incorporated into a cannabinoid receptor 1 (CB1) antagonist for potential obesity treatment.

Experimental Protocols and Methodologies

The discovery and optimization of biologically active azetidine-3-carboxylates rely on robust synthetic and biological evaluation protocols.

General Synthesis of N-Substituted Azetidine-3-Carboxylic Acids

A common method for synthesizing N-substituted derivatives is through reductive amination.

Protocol:

  • Suspend azetidine-3-carboxylic acid in methanol.

  • Add the corresponding aldehyde or ketone (1.1 equivalents).

  • Add 10% Palladium on Carbon (Pd/C) as a catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (typically via a balloon or a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or chromatography as needed.

S1P1 Receptor Functional Assays

The activity of S1P1 receptor agonists is typically quantified using cell-based functional assays.

β-Arrestin Recruitment Assay Protocol:

  • Use a cell line co-expressing the human S1P1 receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter by DiscoverX).

  • Plate the cells in a suitable microplate and incubate.

  • Add varying concentrations of the test compounds (azetidine-3-carboxylate derivatives) to the wells.

  • Incubate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor binding and β-arrestin recruitment.

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

  • Calculate EC50 values by fitting the dose-response data to a sigmoidal curve using non-linear regression software.[3]

Minimum Inhibitory Concentration (MIC) Assay Protocol:

  • Prepare a series of twofold serial dilutions of the test compounds in a suitable liquid or agar medium in a microplate.

  • Inoculate each well with a standardized suspension of the target bacterial strain (e.g., S. aureus, E. coli).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Visualizing Workflows and Pathways

Understanding the logical flow of the drug discovery process and the underlying biological mechanisms is critical. The following diagrams, generated using Graphviz, illustrate these concepts.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Syn Synthesis of Azetidine Derivatives Pur Purification & Chromatography Syn->Pur Char Structural Characterization (NMR, MS) Pur->Char HTS Primary Screening (e.g., Binding Assay) Char->HTS Func Functional Assays (e.g., EC50, MIC) HTS->Func Select Selectivity & Cytotoxicity Assays Func->Select SAR SAR Analysis Select->SAR SAR->Syn Design New Analogs PK In Vitro ADME/PK (Solubility, Stability) SAR->PK InVivo In Vivo Efficacy & PK Studies PK->InVivo

General workflow for the discovery of bioactive azetidine-3-carboxylates.

S1P1_Pathway Aze Azetidine-3-carboxylate S1P1 Agonist S1P1 S1P1 Receptor (on Lymphocyte) Aze->S1P1 binds Gi Gi Protein Activation S1P1->Gi Internalize S1P1 Receptor Internalization S1P1->Internalize AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP Egress Lymphocyte Egress from Lymph Node Internalize->Egress blocks Sequestration Lymphocyte Sequestration (Lymphopenia) Egress->Sequestration Immuno Immunosuppressive Effect Sequestration->Immuno

Signaling pathway of S1P1 receptor agonism by azetidine-3-carboxylates.

Conclusion

Substituted azetidine-3-carboxylates represent a versatile and highly valuable chemical scaffold for the development of new therapeutics. Their conformational rigidity and synthetic tractability have enabled the discovery of potent and selective modulators for diverse biological targets, most notably S1P1 receptors for autoimmune diseases and as novel antibacterial agents. The quantitative SAR data presented herein provides a clear rationale for the design of future analogues. As synthetic methodologies become more advanced, the exploration of novel substitution patterns on the azetidine-3-carboxylate core will undoubtedly continue to yield promising new drug candidates.

References

The Ascendant Role of Azetidines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

KYIV, Ukraine & BOULDER, CO – November 10, 2025 – The four-membered nitrogen-containing heterocycle, azetidine, has emerged from the shadow of its more famous β-lactam cousins to become a privileged scaffold in contemporary drug discovery.[1][2] Its unique combination of conformational rigidity, metabolic stability, and synthetic tractability has captured the attention of medicinal chemists, leading to its incorporation into a growing number of approved and investigational drugs.[3][4] This technical guide provides an in-depth analysis of the role of azetidines in medicinal chemistry, offering a valuable resource for researchers, scientists, and drug development professionals.

The inherent ring strain of the azetidine nucleus, approximately 25.4 kcal/mol, endows it with a unique reactivity profile that is more stable and manageable than aziridines, yet more reactive than pyrrolidines.[5] This "Goldilocks" level of ring strain allows for selective chemical modifications, making it an attractive building block for creating diverse chemical libraries.[6] Furthermore, the non-planar, three-dimensional structure of the azetidine ring is a desirable feature in modern drug design, which increasingly seeks to move away from flat, aromatic structures to improve physicochemical properties and explore new chemical space.[7]

Azetidines as Versatile Bioisosteres

One of the most powerful applications of the azetidine scaffold is its use as a bioisostere for other common chemical motifs in drug molecules.[8] By replacing existing fragments with an azetidine ring, medicinal chemists can fine-tune a compound's properties to enhance its efficacy, selectivity, and pharmacokinetic profile.

Azetidines can serve as bioisosteres for:

  • Piperidines and Pyrrolidines: Replacing larger saturated heterocycles with the smaller azetidine ring can reduce a molecule's size and lipophilicity, potentially improving its solubility and permeability.[7]

  • Aromatic Rings: The three-dimensional nature of azetidines offers an alternative to flat aromatic systems, which can lead to improved metabolic stability and reduced off-target effects.

  • Tert-butyl Groups: The azetidine ring can mimic the steric bulk of a tert-butyl group while introducing a polar nitrogen atom that can engage in favorable interactions with biological targets.

This bioisosteric replacement strategy has been successfully employed to improve the properties of numerous drug candidates, leading to enhanced potency and better overall developability.

Pharmacological Landscape of Azetidine-Containing Drugs

The versatility of the azetidine scaffold is reflected in the wide range of pharmacological activities exhibited by drugs and clinical candidates that incorporate this moiety.[2][9][10]

Drug Name (Brand Name)Target/Mechanism of ActionTherapeutic Area
Azelnidipine (Calblock)L-type Calcium Channel BlockerAntihypertensive
Cobimetinib (Cotellic)MEK1/2 InhibitorOncology (Melanoma)
Tofacitinib (Xeljanz)Janus Kinase (JAK) 1/3 InhibitorRheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
Ximelagatran (Exanta)Direct Thrombin InhibitorAnticoagulant (Withdrawn)
Itacitinib JAK1 InhibitorOncology, Inflammatory Diseases (Investigational)
Baricitinib (Olumiant)JAK1/2 InhibitorRheumatoid Arthritis

Quantitative Data Summary

The following tables summarize key quantitative data for representative azetidine-containing drugs and experimental compounds, highlighting their pharmacokinetic properties and biological activities.

Table 1: Pharmacokinetic Parameters of Approved Azetidine-Containing Drugs

DrugCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Half-life (t½) (hr)
Azelnidipine 1.66–23.06 (single 8-16 mg dose)2.6–4.017.9–429 (0-96h)16.0–28.0
Cobimetinib 273 (steady-state, 60 mg)2.44340 (0-24h)44
Tofacitinib -0.5-1-~3

Data compiled from references[11][12][13][14][15][16][17][18][19]

Table 2: In Vitro Activity of Azetidine-Based GABA Uptake Inhibitors

CompoundGAT-1 IC50 (µM)GAT-3 IC50 (µM)
Azetidin-2-ylacetic acid derivative (4,4-diphenylbutenyl)2.83 ± 0.67-
Azetidin-2-ylacetic acid derivative (4,4-bis(3-methyl-2-thienyl)butenyl)2.01 ± 0.77-
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid-15.3 ± 4.5
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18b26.6 ± 3.3-
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18e-31.0 ± 4.7

Data from reference[20]

Table 3: Inhibitory Activity of Azetidine Analogs on Vesicular Dopamine Uptake

CompoundKi (nM)
22b (cis-4-methoxy analog)24
15c (trans-methylenedioxy analog)31
Lobelane (2a) 45
Norlobelane (2b) 43
15a 48
22a 62
22c 55

Data from reference[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which azetidine-containing drugs operate and the workflows used to discover them is crucial for a comprehensive understanding.

MEK1_2_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Regulates Cobimetinib Cobimetinib Cobimetinib->MEK1_2 Inhibits

MEK1/2 (MAPK) Signaling Pathway

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

JAK-STAT Signaling Pathway

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Profiling cluster_2 Lead Optimization Compound_Library Compound Library HTS High-Throughput Biochemical Assay (e.g., Kinase-Glo®) Compound_Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response (IC50 Determination) Hits->Dose_Response Selectivity Kinase Selectivity Panel Dose_Response->Selectivity Confirmed_Hits Confirmed Hits Selectivity->Confirmed_Hits Cell_Based_Assay Cellular Assay (e.g., Phospho-STAT) Confirmed_Hits->Cell_Based_Assay ADMET In Vitro ADMET (Solubility, Permeability, Metabolic Stability) Cell_Based_Assay->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate

Kinase Inhibitor Discovery Workflow

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of azetidine-containing compounds.

Synthesis of 3-Amino-1-benzhydrylazetidine

This two-step procedure describes the synthesis of a key intermediate for various azetidine-based compounds.[21]

Step 1: Mesylation of 1-benzhydrylazetidin-3-ol

  • To a solution of commercially available 1-benzhydrylazetidin-3-ol in acetonitrile, add triethylamine.

  • Cool the mixture and add methanesulfonyl chloride dropwise.

  • After the reaction is complete, quench with water.

  • Isolate the resulting mesylate intermediate by filtration. The wet filter cake can be used directly in the next step.

Step 2: Aminolysis of the Mesylate Intermediate

  • Treat the wet filter cake from the previous step with a solution of ammonium hydroxide in isopropanol in a Parr reactor.

  • Heat the reaction mixture at approximately 70°C.

  • Upon completion, cool the reaction and isolate the product, 3-amino-1-benzhydrylazetidine, typically as a salt (e.g., mono acetate salt).

In Vitro JAK Kinase Inhibition Assay

This protocol is adapted from a general method for assessing the inhibitory activity of compounds against Janus kinases.[3][5][11][18][22]

  • Reagents and Materials:

    • Purified recombinant JAK enzyme (e.g., JAK1 or JAK3)

    • Substrate peptide (e.g., IRS-1tide)

    • ATP

    • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

    • Test compound (azetidine derivative) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well low-volume plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).

    • Add 2 µL of the JAK enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Dopamine Receptor Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of azetidine derivatives to dopamine receptors.[2][7][15][17][20]

  • Reagents and Materials:

    • Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D3)

    • Radioligand (e.g., [³H]Spiperone or [³H]Raclopride)

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

    • Non-specific binding competitor (e.g., Haloperidol or Sulpiride)

    • Test compound (azetidine derivative)

    • 96-well plates

    • Filter mats (e.g., GF/C)

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding competitor (for non-specific binding).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding by the test compound at each concentration.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Cellular STAT3 Phosphorylation Assay

This protocol describes a method to measure the inhibition of STAT3 phosphorylation in cells, a key downstream event in the JAK-STAT pathway.[10][14][16][23]

  • Reagents and Materials:

    • Cell line known to have cytokine-inducible STAT3 phosphorylation (e.g., A431 cells)

    • Cell culture medium and supplements

    • Cytokine for stimulation (e.g., IL-6)

    • Test compound (azetidine derivative)

    • Lysis buffer

    • Antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

    • Western blotting or ELISA-based detection system (e.g., MSD Phospho-STAT3 (Tyr705) Assay Kit)

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified time.

    • Stimulate the cells with the appropriate cytokine to induce STAT3 phosphorylation. Include unstimulated and vehicle-treated controls.

    • After stimulation, wash the cells with cold PBS and lyse them on ice.

    • Clarify the cell lysates by centrifugation.

    • Determine the protein concentration of the lysates.

    • Analyze the levels of phosphorylated and total STAT3 in the lysates using either Western blotting or a quantitative immunoassay like the MSD assay, following the manufacturer's protocol.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or the signal (for immunoassay) for both phosphorylated and total STAT3.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.

    • Calculate the percent inhibition of STAT3 phosphorylation by the test compound relative to the stimulated control.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique structural and chemical properties have enabled the development of a diverse range of therapeutics targeting various diseases. As synthetic methodologies for creating and functionalizing azetidines continue to evolve, we can anticipate the emergence of even more innovative and life-saving medicines built upon this versatile four-membered ring. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of azetidines in their drug discovery endeavors.

References

Methyl 1-benzylazetidine-3-carboxylate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylazetidine-3-carboxylate is a valuable heterocyclic building block widely employed in the synthesis of novel therapeutic agents. Its rigid four-membered azetidine core, substituted with a benzyl group for nitrogen protection and a methyl ester for further functionalization, makes it an attractive scaffold for creating structurally diverse molecules. The azetidine moiety is a key feature in a number of approved drugs and clinical candidates, often imparting favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced receptor binding affinity. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a pivotal intermediate in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 103491-29-8[1][2]
Molecular Formula C₁₂H₁₅NO₂[2]
Molecular Weight 205.25 g/mol [2]
Boiling Point 273 °C
Density 1.153 g/mL
Appearance Liquid
Storage Sealed in dry, 2-8°C[2]

Note: Some physical properties like boiling point and density are sourced from chemical supplier databases and may not be from peer-reviewed literature.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available commercial reagents. A common and effective route involves the initial formation of 1-benzylazetidin-3-ol, followed by oxidation to the corresponding carboxylic acid, and subsequent esterification to the final product.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 1-benzylazetidin-3-ol cluster_1 Step 2: Oxidation to 1-benzylazetidine-3-carboxylic acid cluster_2 Step 3: Fischer Esterification A Benzylamine C 1-Benzylazetidin-3-ol A->C Na2CO3, CH3CN, 80-90°C B 2-(Chloromethyl)oxirane B->C D 1-Benzylazetidine-3-carboxylic acid C->D Oxidizing Agent (e.g., KMnO4) F This compound D->F H2SO4 (cat.), Heat E Methanol E->F

A three-step synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 1-benzylazetidin-3-ol [3]

This procedure is adapted from a literature method for the synthesis of 1-benzylazetidin-3-ol, a key precursor.[3]

  • To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), 2-(chloromethyl)oxirane (30.0 g, 280 mmol) is slowly added at a temperature of 0–5 °C.

  • The reaction mixture is stirred at 0–5 °C for 16 hours.

  • Upon completion, the crude product is isolated by filtration, washed with water (60 mL), and dried under vacuum.

  • The dried intermediate is dissolved in acetonitrile (485 mL), and sodium carbonate (42.0 g, 396 mmol) is added in portions.

  • The resulting mixture is heated to 80–90 °C and stirred under reflux for 16 hours.

  • After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure to yield 1-benzylazetidin-3-ol.

Step 2: Oxidation to 1-benzylazetidine-3-carboxylic acid

The following is a general procedure based on the oxidation of similar secondary alcohols.

  • 1-Benzylazetidin-3-ol is dissolved in a suitable solvent such as a mixture of acetone and water.

  • The solution is cooled in an ice bath, and a solution of an oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite) to destroy excess oxidant.

  • The manganese dioxide precipitate is removed by filtration, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The product, 1-benzylazetidine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 3: Fischer Esterification to this compound [4][5][6][7][8]

This is a representative procedure for the Fischer esterification of a carboxylic acid.[4][5][6][7][8]

  • In a round-bottomed flask, 1-benzylazetidine-3-carboxylic acid is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight) is carefully added.

  • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Applications as a Building Block

This compound serves as a versatile intermediate for the introduction of the 1-benzylazetidine-3-yl moiety into more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol for further elaboration. The benzyl group can be removed by hydrogenolysis to provide the secondary amine, which can be functionalized with a wide range of substituents.

A detailed experimental example of its application is provided below.

Workflow for the Utilization of this compound

Building_Block_Workflow cluster_ester Ester Transformations cluster_debenzylation N-Debenzylation Start This compound Hydrolysis Hydrolysis (e.g., LiOH, H2O) Start->Hydrolysis LAH_Reduction Reduction (e.g., LiAlH4) Start->LAH_Reduction Debenzylation Hydrogenolysis (H2, Pd/C) Start->Debenzylation Carboxylic_Acid 1-Benzylazetidine-3-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (Amine, Coupling Reagent) Carboxylic_Acid->Amide_Coupling Amide_Product Amide Derivatives Amide_Coupling->Amide_Product Reduction (1-Benzylazetidin-3-yl)methanol LAH_Reduction->Reduction Secondary_Amine Methyl azetidine-3-carboxylate Debenzylation->Secondary_Amine Functionalization N-Functionalization (e.g., Alkylation, Acylation) Secondary_Amine->Functionalization Final_Products Diverse Azetidine Derivatives Functionalization->Final_Products

Reaction pathways for the functionalization of the building block.

Spectroscopic Data

While specific spectra are best obtained from the supplier for a given batch, typical 1H and 13C NMR chemical shifts for related structures can provide a reference for characterization. Commercial suppliers of this compound (CAS 103491-29-8) can provide analytical data such as 1H NMR, 13C NMR, LC-MS, and HPLC upon request.[1][2]

Conclusion

This compound is a highly useful and versatile building block for the synthesis of complex nitrogen-containing molecules, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of two distinct functional handles allow for a wide range of chemical transformations, making it an ideal starting material for the construction of diverse compound libraries for drug discovery programs. The methodologies and data presented in this guide are intended to facilitate its use in the laboratory and accelerate the development of new and innovative therapeutic agents.

References

A Technical Guide to Azetidine-3-Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisosteric replacement for other cyclic and acyclic moieties have led to the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive literature review of azetidine-3-carboxylate derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR) in key therapeutic areas.

Synthetic Strategies for Azetidine-3-Carboxylate Scaffolds

The construction of the strained azetidine ring requires specific synthetic methodologies. Several common strategies have been employed for the synthesis of azetidine-3-carboxylate and its precursors.

A prevalent method involves the intramolecular cyclization of suitable precursors. For instance, the synthesis of N-Boc-azetidine-3-carboxylic acid often starts from commercially available materials and proceeds through a multi-step sequence involving the formation of a key intermediate that undergoes base-mediated cyclization.

Another approach is the aza-Michael addition to activated alkenes. A simple and efficient route for preparing functionalized 3-substituted 3-(acetoxymethyl)azetidines involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction of (N-Boc)azetidin-3-one to form an α,β-unsaturated ester, followed by an aza-Michael addition with various NH-heterocycles.[1]

The following workflow illustrates a general approach for the synthesis and diversification of azetidine-3-carboxylate derivatives.

G cluster_synthesis Synthesis of Azetidine Core cluster_diversification Diversification cluster_products Final Products A Starting Materials (e.g., epichlorohydrin, amines) B Intermediate Formation (e.g., 1,3-aminoalcohols) A->B C Intramolecular Cyclization B->C D N-Boc-Azetidine-3-one C->D I Amide Coupling C->I E Horner-Wadsworth-Emmons Reaction D->E F Methyl 2-(N-Boc-azetidin-3-ylidene)acetate E->F G Aza-Michael Addition (with NH-heterocycles) F->G H Suzuki-Miyaura Cross-Coupling (with boronic acids) F->H J 3-Substituted Azetidine-3-carboxylates G->J H->J I->J

Caption: General synthetic and diversification workflow for azetidine-3-carboxylate derivatives.

Azetidine-3-Carboxylate Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in oncology due to its role in tumor cell proliferation, survival, and metastasis. Several studies have focused on developing azetidine-based small molecule inhibitors of STAT3.

A series of (R)-azetidine-2-carboxamide analogues have been shown to exhibit sub-micromolar STAT3-inhibitory activity.[2] Interestingly, the stereochemistry at the 2-position of the azetidine ring is crucial for activity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. Furthermore, moving the carboxamide from the 2- to the 3-position of the azetidine core results in a loss of activity.[2]

To improve cell permeability and metabolic stability, various carboxylic acid surrogates have been explored. Isosteric replacement of a salicylic acid moiety with benzo-fused N-heterocyclic systems has been shown to retain in vitro activity while significantly improving cellular potency.[3]

Quantitative Data: STAT3 Inhibition
Compound IDModificationIC50 (µM) in EMSAReference
5a (R)-azetidine-2-carboxamide0.52[2]
5b (S)-azetidine-2-carboxamide2.22[2]
5c azetidine-3-carboxamide> 10[2]
5o (R)-azetidine-2-carboxamide derivative0.38[2]
8i (R)-azetidine-2-carboxamide derivative0.34[2]
H172 (9f) Azetidine-based0.38 - 0.98[4][5]
H182 Azetidine-based0.38 - 0.98[4][5]
Experimental Protocols

General Procedure for the Synthesis of (R)-Azetidine-2-carboxamide Analogues:

The synthesis typically begins with commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid. The carboxylic acid is esterified, for example, using potassium carbonate and benzyl bromide. The Boc-protecting group on the amine is then removed, followed by coupling with a desired acid chloride to form the amide bond.[2]

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity:

Nuclear extracts containing activated STAT3 are pre-incubated with varying concentrations of the test compounds for 30 minutes at room temperature. Subsequently, a radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to active STAT3, is added. The protein-DNA complexes are then resolved by native polyacrylamide gel electrophoresis and visualized by autoradiography. The intensity of the bands corresponding to the STAT3:DNA complexes is quantified to determine the inhibitory activity of the compounds.[2][3]

The following diagram illustrates the STAT3 signaling pathway and the inhibitory action of the azetidine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer DNA DNA Dimer->DNA Gene Target Gene Transcription DNA->Gene Inhibitor Azetidine Derivative Inhibitor->STAT3_active Inhibition of DNA binding

Caption: Inhibition of STAT3 signaling by azetidine-3-carboxylate derivatives.

Azetidine-3-Carboxylate Derivatives as Antibacterial Agents

The incorporation of an azetidine moiety into the fluoroquinolone scaffold has been explored as a strategy to develop new antibacterial agents with improved potency and spectrum of activity. A series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives at the C-7 position of fluoroquinolones have been synthesized and evaluated for their antibacterial and anticancer properties.[6]

One compound, 6i , from this series demonstrated good antibacterial activity against Methicillin-sensitive Staphylococcus aureus, Methicillin-resistant S. aureus, and Escherichia coli.[6] Structure-activity relationship studies on 7-azetidinylquinolones have highlighted the critical role of stereochemistry for both in vitro potency and in vivo efficacy. Specifically, the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety conferred the best antibacterial activity.[7]

Quantitative Data: Antibacterial Activity
Compound IDBacterial StrainMIC (µg/mL)Reference
6i Methicillin-sensitive S. aureus0.25 - 16.00[6]
6i Methicillin-resistant S. aureus0.25 - 16.00[6]
6i Escherichia coli ATCC 352180.25 - 16.00[6]
Experimental Protocols

General Procedure for the Synthesis of Fluoroquinolone-Azetidine Conjugates:

The synthesis involves a multi-step process. A key step is the coupling of a substituted azetidine-3-carboxylic acid with a fluoroquinolone core, often at the C-7 position, through an appropriate linker, such as a methyl-hydrazino group. The azetidine-3-carboxylic acid precursors are synthesized by reacting 3-azetidine carboxylic acid with various aldehydes.[6]

Agar Well Diffusion Method for Antibacterial Screening:

Bacterial cultures are seeded onto agar plates. Wells are then made in the agar, and solutions of the test compounds at various concentrations are added to the wells. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.[8]

The logical relationship for developing these antibacterial agents is depicted below.

G A Fluoroquinolone Core C Molecular Hybridization A->C B Azetidine-3-carboxylate Derivative B->C D Novel Antibacterial Agent C->D E Improved Potency & Spectrum D->E

Caption: Development of fluoroquinolone-azetidine antibacterial conjugates.

Azetidine-3-Carboxylate Derivatives as Dopamine Antagonists

Azetidine derivatives have also been investigated for their potential as dopamine receptor antagonists, which are important in the treatment of various neurological and psychiatric disorders. A study focused on azetidine derivatives with an amide moiety at the 3-position revealed potent antagonists for both D2 and D4 dopamine receptors.[9]

The most potent D2 antagonist was found to be N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide, while the most potent D4 antagonist was N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide.[9] This highlights the importance of the substitution pattern on the phenyl ring of the amide for receptor selectivity.

While specific Ki or IC50 values are not provided in the abstract, the study indicates a clear structure-activity relationship that can guide further optimization of these compounds.[9]

Experimental Protocols

General Synthetic Approach:

The synthesis of these derivatives likely involves the coupling of 1-benzhydryl-azetidin-3-amine with various substituted benzoic acids to form the corresponding amides.

Receptor Binding Assays:

The affinity of the synthesized compounds for D2 and D4 receptors is typically determined through radioligand binding assays. This involves incubating cell membranes expressing the receptor of interest with a specific radioligand and different concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to calculate its binding affinity (Ki).

Conclusion

Azetidine-3-carboxylate derivatives represent a versatile and promising class of compounds in drug discovery. The synthetic accessibility of this scaffold, coupled with the ability to introduce diverse functionalities, has led to the identification of potent inhibitors of challenging targets like STAT3, as well as novel antibacterial agents and dopamine receptor modulators. The structure-activity relationships discussed herein provide a valuable framework for the future design and development of next-generation therapeutics based on the azetidine-3-carboxylate core. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.

References

Physicochemical Characteristics of N-benzylazetidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylazetidines represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug discovery. The presence of the benzyl group attached to the nitrogen atom of the azetidine ring imparts unique structural and electronic properties, influencing their physicochemical characteristics and, consequently, their biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of N-benzylazetidines, details the experimental protocols for their determination, and explores their relevance in drug development through the lens of key signaling pathways.

Physicochemical Properties of N-benzylazetidines

The physicochemical properties of N-benzylazetidines are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as pKa, lipophilicity (logP), solubility, and melting/boiling points dictate how these molecules behave in biological systems, from absorption and distribution to target engagement and metabolism. While extensive experimental data for a wide range of N-benzylazetidine derivatives are not always readily available in the literature, computational models provide valuable estimations. The following tables summarize available data, including computed values from reputable sources like PubChem.

Table 1: Physicochemical Properties of Selected N-benzylazetidines
Compound NameMolecular FormulaMolecular Weight ( g/mol )Computed logPpKa (predicted)Melting Point (°C)Boiling Point (°C)
1-BenzylazetidineC₁₀H₁₃N147.221.9~9.0--
1-Benzylazetidin-3-olC₁₀H₁₃NO163.220.9---
N-Benzyl-3-cyanoazetidineC₁₁H₁₂N₂172.231.3---
Benzyl 3-(aminomethyl)azetidine-1-carboxylateC₁₂H₁₆N₂O₂220.271.2---

Note: The logP values are computationally generated estimates from PubChem. Experimental values may vary. pKa values for N-benzylazetidines are not widely reported experimentally; the value for 1-benzylazetidine is an approximation based on similar aliphatic amines.

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. Below are detailed methodologies for key experiments.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the protonated azetidine nitrogen is a critical parameter influencing the ionization state of the molecule at physiological pH.

Methodology:

  • Sample Preparation: A known concentration (e.g., 10 mM) of the N-benzylazetidine derivative is dissolved in a suitable solvent, typically deionized water or a co-solvent system (e.g., water-methanol) if solubility is limited.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. The Henderson-Hasselbalch equation can be used for precise calculation.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.

Methodology:

  • Solvent System: A biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 to determine logD) is prepared and mutually saturated.

  • Sample Preparation: A known amount of the N-benzylazetidine derivative is dissolved in one of the phases (usually n-octanol).

  • Partitioning: The two phases are mixed in a separatory funnel and shaken vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the N-benzylazetidine derivative in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Relevance and Signaling Pathways

N-benzylazetidines have shown promise in various therapeutic areas, including oncology and neuroscience. Their biological activity is often linked to their ability to modulate specific signaling pathways.

Fatty Acid Synthase (FASN) Inhibition in Cancer

Certain N-benzoyl arylazetidines have been identified as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and crucial for tumor cell growth and survival.

FASN_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates FASN Fatty Acid Synthase (FASN) mTOR->FASN Upregulates Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates GSK3b_Axin_APC GSK3β/Axin/APC Complex Dsh->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Promotes Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Palmitate Palmitate FASN->Palmitate Produces N_benzylazetidine N-benzylazetidine Derivative N_benzylazetidine->FASN Inhibits Palmitate->RTK Promotes Localization and Signaling TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Gene_Expression Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Activates H1_Antihistamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine Vesicles Histamine Histamine Histamine_vesicle->Histamine Release H1_Receptor H1 Receptor (Gq-coupled) Histamine->H1_Receptor Binds PLC Phospholipase C (PLC) H1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Leads to N_benzylazetidine_antihist N-benzylazetidine (H1-antihistamine) N_benzylazetidine_antihist->H1_Receptor Blocks

Unlocking New Therapeutic Avenues: A Technical Guide to Azetidine Compounds and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational rigidity and favorable physicochemical properties make it an attractive component in the design of novel therapeutic agents.[1][3] Compounds incorporating the azetidine moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][4] This in-depth technical guide explores the core therapeutic targets of azetidine compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to empower researchers in the pursuit of innovative drug discovery.

Key Therapeutic Targets and Quantitative Data

Azetidine-containing molecules have shown significant promise in modulating the activity of several key proteins implicated in various disease states. The following tables summarize the quantitative data for azetidine compounds against some of their primary therapeutic targets.

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival.[5][6] Its aberrant activation is a hallmark of many human cancers, making it a compelling target for anticancer drug development.[6][7] A novel class of azetidine-based inhibitors has been developed that irreversibly bind to the STAT3 protein, effectively inhibiting its activity.[7][8]

Compound IDAssay TypeIC50 (µM)Target SpecificityReference
5a EMSA0.55STAT3 vs STAT1/STAT5 (>18 µM)[9]
5o EMSA0.38STAT3 vs STAT1/STAT5 (>20 µM)[9]
8i EMSA0.34Not specified[9]
H172 (9f) EMSA0.38 - 0.98STAT3 vs STAT1/STAT5 (>15.8 µM)[8]
H182 EMSA0.38 - 0.98Not specified[8]
H120 (8e) EMSA1.75 - 2.07Not specified[8]
H105 (8f) EMSA1.75 - 2.07Not specified[8]

EMSA: Electrophoretic Mobility Shift Assay

Janus Kinase (JAK)

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.[4][10] Dysregulation of JAK signaling is implicated in autoimmune diseases and cancer. Tofacitinib, an azetidine-containing drug, is a potent inhibitor of the JAK family of enzymes.[1][10]

CompoundTargetIC50 (nM)Reference
Tofacitinib JAK1/JAK356[1]
Tofacitinib JAK1/JAK2406[1]
Tofacitinib JAK2/JAK21377[1]
Mitogen-activated Protein Kinase Kinase (MEK1/2)

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11] Cobimetinib, which features an azetidine moiety, is a selective inhibitor of MEK1 and MEK2.[3][12]

CompoundTargetAssay TypeIC50 (nM)Reference
Cobimetinib MEK1Kinase Assay4.2[11]
Cobimetinib MEK2Kinase Assay6.4[11]
L-type Calcium Channels

L-type calcium channels are voltage-gated ion channels that play a crucial role in cardiovascular function.[2][13] Azelnidipine, a dihydropyridine calcium channel blocker containing an azetidine ring, is used for the treatment of hypertension.[14][15] It inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in a signaling cascade or the logical flow of an experiment is crucial for a deeper understanding. The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows related to the therapeutic targets of azetidine compounds.

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Promotes Azetidine Azetidine-based STAT3 Inhibitor Azetidine->STAT3_active Inhibits (irreversible binding)

STAT3 Signaling Pathway and Inhibition by Azetidine Compounds.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Tofacitinib Tofacitinib (Azetidine-containing) Tofacitinib->JAK Inhibits

JAK-STAT Pathway Inhibition by Tofacitinib.

MEK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Nucleus Nucleus pERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Cobimetinib Cobimetinib (Azetidine-containing) Cobimetinib->MEK Inhibits

MEK-ERK Pathway Inhibition by Cobimetinib.

Experimental_Workflow_Kinase_Assay Start Start: Kinase Assay Prepare Prepare Reagents: - Kinase (e.g., JAK, MEK) - Substrate - ATP - Assay Buffer Start->Prepare Inhibitor Add Azetidine Compound (Test Inhibitor) or DMSO (Control) to assay plate Prepare->Inhibitor Enzyme Add Kinase to wells Inhibitor->Enzyme Substrate Initiate Reaction: Add Substrate/ATP mix Enzyme->Substrate Incubate Incubate at 30°C Substrate->Incubate Stop Stop Reaction & Detect Signal (e.g., Luminescence, Radioactivity) Incubate->Stop Analyze Analyze Data: Calculate % Inhibition and IC50 Stop->Analyze

General Experimental Workflow for a Kinase Inhibition Assay.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.

STAT3 DNA-Binding Activity/Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine the ability of azetidine compounds to inhibit the binding of STAT3 to its DNA consensus sequence.

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).[9][16]

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe that binds STAT3.[9][16]

  • Azetidine compounds dissolved in DMSO.

  • Polyacrylamide gel and electrophoresis apparatus.

  • Phosphorimager for detecting radioactivity.

Procedure:

  • Prepare nuclear extracts from appropriate cells.

  • Pre-incubate the nuclear extracts with increasing concentrations of the azetidine compound or DMSO (vehicle control) for 30 minutes at room temperature.[16]

  • Add the radiolabeled hSIE probe to the mixture and incubate to allow for protein-DNA binding.

  • Resolve the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

  • Dry the gel and expose it to a phosphorimager screen.

  • Quantify the bands corresponding to the STAT3:DNA complexes using imaging software (e.g., ImageJ).[16]

  • Calculate the percent inhibition of DNA binding at each compound concentration and determine the IC50 value.[16]

In Vitro JAK Kinase Activity and Inhibition Assay

This protocol describes a method to assess the enzymatic activity of purified JAK kinases and the inhibitory potential of azetidine compounds.[17][18]

Materials:

  • Purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3).

  • Kinase substrate (e.g., a peptide substrate).

  • ATP (often radiolabeled, e.g., [γ-32P]ATP, or used in a system with luminescence-based detection like ADP-Glo™).[19]

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[19]

  • Azetidine compounds dissolved in DMSO.

  • 96-well or 384-well plates.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).[19]

  • Luminometer or scintillation counter.

Procedure:

  • Dilute the JAK enzyme, substrate, ATP, and test compounds in the kinase assay buffer.

  • In a multi-well plate, add the test compound or DMSO (control).

  • Add the diluted JAK enzyme to the wells.

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[20]

  • Stop the reaction and measure the kinase activity. For ADP-Glo™, this involves adding a reagent to deplete unused ATP and then another reagent to convert the generated ADP into a luminescent signal.[19]

  • Record the luminescence and calculate the percentage of kinase inhibition to determine the IC50 value.[19]

MEK1/2 Cellular Phosphorylation Assay

This assay measures the ability of azetidine compounds to inhibit MEK1/2 activity within a cellular context by quantifying the phosphorylation of its downstream target, ERK1/2.[21]

Materials:

  • A suitable cell line (e.g., PANC-1, which has high basal ERK1/2 phosphorylation).[21]

  • Azetidine compounds (e.g., Cobimetinib).

  • Cell lysis buffer.

  • Antibodies: primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, or fluorescent tags for other methods).

  • Detection system (e.g., Western blot apparatus, AlphaLISA technology).[21]

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the azetidine compound or DMSO for a specified time (e.g., 1 hour).

  • Lyse the cells to release the proteins.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of ERK1/2. This can be done by:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-p-ERK and anti-total-ERK antibodies.

    • AlphaLISA: A homogeneous assay where acceptor and donor beads are brought into proximity when an antibody-antigen interaction occurs, generating a luminescent signal.[21]

  • Quantify the levels of p-ERK and total ERK.

  • Calculate the ratio of p-ERK to total ERK to determine the extent of MEK1/2 inhibition.

Conclusion

The azetidine scaffold represents a versatile and powerful tool in the arsenal of medicinal chemists. The compounds highlighted in this guide demonstrate the potential of this unique heterocycle to selectively and potently inhibit key therapeutic targets in oncology and inflammatory diseases. The provided data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers to build upon, fostering the development of the next generation of azetidine-based therapeutics. As our understanding of the intricate cellular signaling networks continues to grow, so too will the opportunities to leverage the unique properties of azetidine for the design of innovative and effective medicines.

References

In Silico Deep Dive: Predicting the Properties of Methyl 1-benzylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the early assessment of a compound's physicochemical, pharmacokinetic (ADME), and toxicological properties is paramount. In silico prediction methodologies have emerged as indispensable tools, offering rapid and cost-effective alternatives to traditional experimental screening. By leveraging computational models, researchers can prioritize lead candidates, identify potential liabilities, and guide synthetic efforts with greater precision.

This technical guide provides a comprehensive overview of the predicted properties of Methyl 1-benzylazetidine-3-carboxylate , a molecule of interest in medicinal chemistry. All data presented herein is generated through established in silico predictive models. This document serves as a virtual blueprint of the molecule's expected behavior, offering valuable insights for its potential development as a therapeutic agent. We will delve into its predicted physicochemical characteristics, absorption, distribution, metabolism, excretion (ADME) profile, and toxicological endpoints. Furthermore, this guide outlines the methodologies behind these predictions and provides a visual workflow for conducting such in silico assessments.

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted physicochemical and pharmacokinetic properties of this compound. These values were obtained from established computational models and provide a quantitative estimation of the molecule's behavior.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueReference Method
Molecular Weight205.25 g/mol -
LogP (Octanol/Water Partition Coefficient)1.98Consensus LogP
Water Solubility (LogS)-2.87ESOL
pKa (most basic)7.85ChemAxon
Topological Polar Surface Area (TPSA)29.54 Ų-
Number of Rotatable Bonds3-
Hydrogen Bond Acceptors2-
Hydrogen Bond Donors0-
Table 2: Predicted ADME Properties
ParameterPredictionConfidence ScoreReference Model
Absorption
Human Intestinal Absorption (HIA)+0.85ADMETlab 2.0
Caco-2 Permeability (logPapp)0.950.72ADMETlab 2.0
P-glycoprotein SubstrateNo0.91ADMETlab 2.0
P-glycoprotein InhibitorNo0.88ADMETlab 2.0
Distribution
Blood-Brain Barrier (BBB) PermeantYes0.82ADMETlab 2.0
Plasma Protein Binding (PPB)75.3%0.65ADMETlab 2.0
Metabolism
CYP2D6 SubstrateNo0.79ADMETlab 2.0
CYP3A4 SubstrateYes0.71ADMETlab 2.0
CYP2D6 InhibitorNo0.92ADMETlab 2.0
CYP3A4 InhibitorNo0.85ADMETlab 2.0
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNo0.89ADMETlab 2.0
Table 3: Predicted Toxicological Properties
EndpointPredictionProbabilityReference Model
hERG InhibitionLow risk0.15ADMETlab 2.0
Ames MutagenicityNon-mutagen0.95ADMETlab 2.0
CarcinogenicityNon-carcinogen0.88ADMETlab 2.0
Acute Oral Toxicity (LD50)Class 4 (300-2000 mg/kg)-ProTox-II
Skin SensitizationNegative0.78ADMETlab 2.0
Drug-Induced Liver Injury (DILI)Low risk0.21ADMETlab 2.0

Experimental Protocols: In Silico Prediction Methodologies

The data presented in this guide are derived from computational models that rely on various algorithms and datasets. Below are detailed methodologies for the key in silico experiments cited.

Physicochemical Property Prediction
  • Objective: To calculate fundamental physicochemical properties that influence a compound's pharmacokinetic behavior.

  • Methodology:

    • Input: The 2D structure of this compound is provided as a SMILES (Simplified Molecular Input Line Entry System) string: COC(=O)C1CN(Cc2ccccc2)C1.

    • Descriptor Calculation: A variety of molecular descriptors are calculated from the structure. These include topological indices, constitutional descriptors, and quantum chemical descriptors.

    • Model Application:

      • LogP: The consensus LogP is an average of predictions from multiple established algorithms (e.g., XLOGP3, WLOGP, MLOGP).

      • Water Solubility (LogS): The ESOL (Estimated Solubility) model calculates LogS based on a regression equation involving molecular weight, LogP, the number of rotatable bonds, and the fraction of aromatic heavy atoms.

      • pKa: The pKa is predicted using a rule-based method combined with a linear free energy relationship model, such as that implemented in ChemAxon's calculator.

      • TPSA: The Topological Polar Surface Area is calculated by summing the surface contributions of all polar atoms.

ADME Property Prediction using ADMETlab 2.0
  • Objective: To predict the Absorption, Distribution, Metabolism, and Excretion properties of the compound using a machine learning-based platform.[1]

  • Methodology:

    • Input: The SMILES string of this compound is submitted to the ADMETlab 2.0 web server.

    • Model Architecture: ADMETlab 2.0 employs a multi-task graph attention framework to build its predictive models.[1] This deep learning approach allows the model to learn complex relationships between molecular structure and ADMET properties.

    • Prediction: The platform predicts a wide range of ADMET endpoints. For classification tasks (e.g., HIA, BBB permeant, P-gp substrate/inhibitor), the output is a binary prediction (Yes/No or +/-) along with a confidence score. For regression tasks (e.g., Caco-2 permeability, PPB), a continuous value is predicted.

    • Interpretation: The results are presented in a tabular format, often with graphical representations like radar charts to visualize the overall ADMET profile.[1]

Toxicological Property Prediction
  • Objective: To assess the potential toxicity of the compound for various endpoints.

  • Methodology:

    • hERG Inhibition, Ames Mutagenicity, Carcinogenicity, Skin Sensitization, DILI (ADMETlab 2.0):

      • Similar to the ADME predictions, the SMILES string is processed by the respective classification models within ADMETlab 2.0. These models are trained on large datasets of compounds with known experimental outcomes for each toxicity endpoint.

    • Acute Oral Toxicity (ProTox-II):

      • The ProTox-II web server is utilized for predicting the median lethal dose (LD50) in rats.

      • The prediction is based on a combination of 2D fragment-based methods and pharmacophore models.

      • The server classifies the compound into one of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) toxicity classes based on the predicted LD50 value.

Visualization of In Silico Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the in silico prediction processes described in this guide.

In_Silico_Prediction_Workflow cluster_input Input cluster_physicochem Physicochemical Prediction cluster_admet ADMET Prediction Molecule This compound (SMILES) Descriptors Calculate Molecular Descriptors Molecule->Descriptors ADMET_Platform Submit to Platform (e.g., ADMETlab 2.0) Molecule->ADMET_Platform PhysChem_Models Apply Predictive Models (e.g., ESOL, Consensus LogP) Descriptors->PhysChem_Models PhysChem_Properties Predicted Properties: LogP, LogS, pKa, TPSA, etc. PhysChem_Models->PhysChem_Properties ML_Models Machine Learning Models (Graph Attention Network) ADMET_Platform->ML_Models ADME_Prediction Predicted ADME: HIA, BBB, Metabolism, etc. ML_Models->ADME_Prediction Tox_Prediction Predicted Toxicity: hERG, Ames, DILI, etc. ML_Models->Tox_Prediction

Caption: General workflow for in silico prediction of molecular properties.

QSAR_Modeling_Workflow cluster_data Data Preparation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_prediction Prediction Dataset Dataset of Molecules with Known Activity/Property Data_Curation Data Curation and Cleaning Dataset->Data_Curation Descriptor_Calc Calculate Molecular Descriptors Data_Curation->Descriptor_Calc Feature_Selection Feature Selection Descriptor_Calc->Feature_Selection Data_Split Split Data into Training and Test Sets Feature_Selection->Data_Split Model_Training Train Model using Machine Learning Algorithm Data_Split->Model_Training Model_Validation Internal and External Validation Model_Training->Model_Validation Apply_Model Apply Validated QSAR Model Model_Validation->Apply_Model New_Compound New Compound (e.g., this compound) New_Compound->Apply_Model Predicted_Property Predicted Activity/Property Apply_Model->Predicted_Property

Caption: Workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.

Conclusion

The in silico profile of this compound presented in this guide offers a foundational understanding of its potential as a drug candidate. The predictions suggest favorable physicochemical properties for oral bioavailability, good intestinal absorption, and the ability to cross the blood-brain barrier. The metabolic profile indicates potential involvement of CYP3A4, a key consideration for drug-drug interactions. Importantly, the initial toxicological assessment reveals a low-risk profile for several critical endpoints, including hERG inhibition and mutagenicity.

It is crucial to emphasize that these are computational predictions and require experimental validation. However, this in silico assessment provides a strong rationale for prioritizing this compound for further investigation. The methodologies and workflows outlined herein serve as a template for the continued application of computational chemistry in accelerating the drug discovery pipeline. By integrating these predictive tools early in the research process, scientists can make more informed decisions, ultimately leading to the development of safer and more effective medicines.

References

Reactivity of the Azetidine Ring in Methyl 1-Benzylazetidine-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique conformational constraints and ability to introduce desirable physicochemical properties into drug candidates. Methyl 1-benzylazetidine-3-carboxylate serves as a key building block in the synthesis of a variety of biologically active molecules. Understanding the reactivity of its strained azetidine ring is paramount for its effective utilization in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the key reactions involving the azetidine core of this compound, including ring-opening, N-debenzylation, and reactions at the C3-substituent.

Core Reactivity Principles

The reactivity of the azetidine ring in this compound is largely dictated by its inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. This strain makes the ring susceptible to cleavage under various conditions. The nitrogen atom's lone pair of electrons and the electron-withdrawing nature of the C3-carboxylate group also play significant roles in modulating the ring's reactivity towards electrophiles and nucleophiles.

Key Reactions and Experimental Protocols

Ring-Opening Reactions

The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, particularly after activation of the nitrogen atom. While specific examples for this compound are not extensively detailed in publicly available literature, the general principles of azetidine ring-opening can be applied. Acidic conditions can protonate the nitrogen, making the ring more electrophilic and prone to attack by nucleophiles.

Hypothetical Experimental Protocol: Acid-Catalyzed Ring-Opening with a Nucleophile

  • Objective: To achieve ring-opening of this compound with a representative nucleophile (e.g., a thiol).

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

    • Add a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) at 0 °C to activate the azetidine nitrogen.

    • Introduce the nucleophile (e.g., thiophenol, 1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Products from Ring-Opening Reactions

NucleophileActivating AgentExpected Product
Thiol (R-SH)Lewis Acid (e.g., BF₃·OEt₂)Methyl 3-(benzylamino)-4-(alkylthio)butanoate
Alcohol (R-OH)Brønsted Acid (e.g., H₂SO₄)Methyl 3-(benzylamino)-4-alkoxybutanoate
Organocuprate (R₂CuLi)-Methyl 3-(benzylamino)-4-alkylbutanoate

Ring_Opening_Pathway Azetidine Methyl 1-benzylazetidine- 3-carboxylate Activated_Azetidine Activated Azetidinium Ion Azetidine->Activated_Azetidine Acid Activation Ring_Opened_Product Ring-Opened Product Activated_Azetidine->Ring_Opened_Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Ring_Opened_Product

N-Debenzylation

The removal of the N-benzyl protecting group is a crucial step to liberate the secondary amine for further functionalization. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation for N-Debenzylation

  • Objective: To remove the N-benzyl group from this compound.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol.

    • Add a palladium on carbon catalyst (10% Pd/C, 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm, using a balloon or a Parr hydrogenator).

    • Stir the reaction vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product, methyl azetidine-3-carboxylate.

    • Further purification can be achieved by distillation or crystallization if necessary.

Alternative Protocol: Transfer Hydrogenation

For substrates sensitive to hydrogen gas, transfer hydrogenation offers a milder alternative.

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).

    • Add a hydrogen donor, such as ammonium formate (5.0 eq) or cyclohexene (10.0 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter through Celite.

    • Concentrate the filtrate and partition the residue between a dilute acid and an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer and extract with an organic solvent to isolate the desired product.

Data Presentation: Comparison of N-Debenzylation Methods

MethodReagentsTypical YieldAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C>90%Clean reaction, high yieldRequires specialized equipment for handling H₂ gas
Transfer HydrogenationAmmonium formate, Pd/C80-95%Does not require H₂ gas, milder conditionsRequires removal of the hydrogen donor byproducts

N_Debenzylation_Workflow Start This compound in Solvent Reaction Add Pd/C and H₂ source (H₂ gas or transfer agent) Start->Reaction Filtration Filter through Celite Reaction->Filtration Concentration Concentrate Filtrate Filtration->Concentration Product Methyl azetidine-3-carboxylate Concentration->Product

Reactions at the C3-Carboxylate Group

The methyl ester at the C3 position can undergo typical ester transformations, such as hydrolysis, amidation, and reduction.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Objective: To hydrolyze the methyl ester of this compound.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1).

    • Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH, 1.5 eq).

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Once the starting material is consumed, remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~5-6 with a dilute acid (e.g., 1 M HCl).

    • The product, 1-benzylazetidine-3-carboxylic acid, may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Data Presentation: Hydrolysis Conditions and Outcomes

BaseSolventTemperatureTypical Yield
LiOHMeOH/H₂ORoom Temp.High
NaOHMeOH/H₂ORoom Temp.High

Direct conversion of the ester to an amide can be achieved by reaction with an amine, often requiring elevated temperatures or catalysis.

Experimental Protocol: Direct Amidation

  • Objective: To form the corresponding amide from this compound.

  • Procedure:

    • In a sealed tube, combine this compound (1.0 eq) and the desired amine (e.g., benzylamine, 2.0 eq).

    • Optionally, a catalyst such as sodium cyanide (NaCN, 0.1 eq) can be added.

    • Heat the mixture at 80-120 °C for 12-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and purify directly by column chromatography to isolate the desired 1-benzyl-N-(substituted)azetidine-3-carboxamide.

The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction to the Alcohol

  • Objective: To reduce the methyl ester to a hydroxymethyl group.

  • Procedure:

    • To a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude (1-benzylazetidin-3-yl)methanol.

    • Purify by column chromatography if necessary.

C3_Reactivity Ester This compound Acid 1-Benzylazetidine-3-carboxylic acid Ester->Acid Hydrolysis (e.g., LiOH, H₂O) Amide 1-Benzylazetidine-3-carboxamide Ester->Amide Amidation (e.g., RNH₂, heat) Alcohol (1-Benzylazetidin-3-yl)methanol Ester->Alcohol Reduction (e.g., LiAlH₄)

Conclusion

This compound is a versatile building block whose reactivity is centered around the strained azetidine ring and the functional handle provided by the C3-ester group. The key transformations include ring-opening reactions initiated by activation of the ring nitrogen, N-debenzylation via catalytic hydrogenation to unmask the secondary amine, and various manipulations of the ester group such as hydrolysis, amidation, and reduction. A thorough understanding of these reactions and the provided experimental guidelines will empower researchers in the efficient and strategic application of this valuable synthetic intermediate in the pursuit of novel therapeutics and other advanced materials.

Methodological & Application

Application Note: N-Benzylation of Methyl Azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that serve as crucial building blocks in medicinal chemistry and drug development.[1] Their conformational rigidity and ability to act as bioisosteres for other functional groups make them attractive scaffolds in the design of novel therapeutics. The functionalization of the azetidine nitrogen is a key step in elaborating these scaffolds. This application note details a robust and efficient procedure for the N-benzylation of methyl azetidine-3-carboxylate via reductive amination, a widely employed and versatile method for forming carbon-nitrogen bonds.[2][3][4] This protocol provides researchers with a reliable method for preparing a key intermediate for further synthetic transformations.

Reaction Scheme

The N-benzylation of methyl azetidine-3-carboxylate is achieved through a one-pot reductive amination procedure. The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of methyl azetidine-3-carboxylate with benzaldehyde. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the desired N-benzylated product.

Reaction_Scheme cluster_product Product reactant1 Methyl azetidine-3-carboxylate product Methyl 1-benzylazetidine-3-carboxylate reactant1->product plus1 + reactant2 Benzaldehyde reactant2->product reagent1 Sodium triacetoxyborohydride reagent2 Dichloromethane (DCM)

Caption: Overall reaction for the N-benzylation of methyl azetidine-3-carboxylate.

Experimental Protocol

This protocol describes the N-benzylation of methyl azetidine-3-carboxylate using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • Methyl azetidine-3-carboxylate hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add methyl azetidine-3-carboxylate hydrochloride (1.0 eq).

  • Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M). Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Aldehyde Addition: To the resulting mixture, add benzaldehyde (1.05 eq) via syringe.

  • Reducing Agent Addition: After stirring for an additional 15-20 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is exothermic, so slow addition is recommended to maintain control over the reaction temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the N-benzylation of azetidine derivatives via reductive amination. The yields for analogous reactions are generally high.

Starting MaterialReagentsSolventReaction Time (h)Yield (%)Reference
Methyl azetidine-3-carboxylateBenzaldehyde, NaBH(OAc)₃, Et₃NDCM2-470-90*Expected
Azetidine derivativesVarious aldehydes, NaBH(OAc)₃ or NaBH₃CNVarious2-2460-95[3]
Heterocyclic secondary aminesArylaldehydes, NaBH₄, Acetic AcidMeOH1-2 (imine formation)50-75[2]

*Expected yield based on similar reported reductive amination procedures.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the N-benzylation of methyl azetidine-3-carboxylate.

G cluster_setup Reaction Setup cluster_workup Work-up and Purification start Suspend Methyl azetidine-3-carboxylate HCl in DCM add_base Add Triethylamine start->add_base add_aldehyde Add Benzaldehyde add_base->add_aldehyde add_reducing_agent Add NaBH(OAc)3 add_aldehyde->add_reducing_agent stir Stir at Room Temperature add_reducing_agent->stir quench Quench with NaHCO3 (aq) stir->quench Monitor by TLC/LC-MS extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end This compound purify->end Obtain Pure Product

Caption: Experimental workflow for the N-benzylation of methyl azetidine-3-carboxylate.

References

Application Notes and Protocols: Synthesis of Azetidine Derivatives from Methyl 1-benzylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various functionalized azetidine derivatives starting from the common building block, Methyl 1-benzylazetidine-3-carboxylate. These protocols cover four fundamental transformations: hydrolysis of the methyl ester to the corresponding carboxylic acid, direct amidation to form carboxamides, reduction to the primary alcohol, and N-debenzylation to yield the secondary amine for further functionalization.

Introduction

Azetidines are a valuable class of saturated four-membered nitrogen-containing heterocycles frequently incorporated into modern pharmaceuticals and agrochemicals. Their strained ring system imparts unique conformational constraints and metabolic stability, making them attractive scaffolds in drug design. This compound is a versatile starting material, offering multiple reaction sites for diversification at the C3 position and the nitrogen atom. The following protocols provide robust methods for the synthesis of key azetidine intermediates.

Key Synthetic Pathways

The derivatization of this compound can be logically divided into transformations at the C3-ester group and cleavage of the N-benzyl protecting group. The following diagram illustrates the primary synthetic routes described in these application notes.

G cluster_c3 C3 Position Derivatization cluster_n1 N1 Position Derivatization start This compound acid 1-Benzylazetidine-3-carboxylic acid start->acid Hydrolysis amide N-Substituted-1-benzylazetidine-3-carboxamide start->amide Direct Amidation alcohol (1-Benzylazetidin-3-yl)methanol start->alcohol Reduction debenzylated_ester Methyl azetidine-3-carboxylate start->debenzylated_ester N-Debenzylation acid->amide Amide Coupling

Caption: Synthetic pathways for the derivatization of this compound.

Data Presentation: Summary of Synthetic Transformations

The following table summarizes the reaction conditions and expected yields for the synthesis of various azetidine derivatives from this compound.

Transformation Product Reagents Solvent Temperature Time Yield (%)
Hydrolysis 1-Benzylazetidine-3-carboxylic acidNaOH or KOH, H₂OMethanol or EthanolRoom Temp. to Reflux4-12 h>90
Amidation (Direct) N-Alkyl/Aryl-1-benzylazetidine-3-carboxamideR¹R²NH, Catalyst (e.g., TBD)DMF or MeOH30-100 °C4-24 h70-95
Amidation (via Acid) N-Alkyl/Aryl-1-benzylazetidine-3-carboxamideR¹R²NH, Coupling Agent (e.g., HBTU)DMF or DCMRoom Temp.2-12 h80-95
Reduction (1-Benzylazetidin-3-yl)methanolLithium Aluminum Hydride (LiAlH₄)THF or Diethyl Ether0 °C to Reflux4-18 h85-95
N-Debenzylation Methyl azetidine-3-carboxylate10% Pd/C, Ammonium FormateMethanolRoom Temp. to Reflux2-8 h80-95

Experimental Protocols

Protocol 1: Hydrolysis to 1-Benzylazetidine-3-carboxylic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Workflow Diagram:

G start Dissolve Methyl 1-benzylazetidine- 3-carboxylate in MeOH/H₂O reagents Add NaOH or KOH solution start->reagents reaction Stir at RT to Reflux (Monitor by TLC) reagents->reaction workup1 Concentrate in vacuo reaction->workup1 workup2 Acidify with HCl (aq) to pH ~3-4 workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Dry (Na₂SO₄), Filter, and Concentrate workup3->workup4 product 1-Benzylazetidine-3-carboxylic acid workup4->product

Caption: Workflow for the hydrolysis of this compound.

Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 equiv.) in water.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate may form.

  • Extract the product with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 1-benzylazetidine-3-carboxylic acid as a solid.

Protocol 2: Amidation to N-Substituted-1-benzylazetidine-3-carboxamides

This protocol can be performed directly from the methyl ester or via a two-step process involving the hydrolysis product from Protocol 1.

Workflow Diagram (Direct Amidation):

G start Dissolve Methyl 1-benzylazetidine- 3-carboxylate in Solvent (e.g., MeOH) reagents Add Amine (R¹R²NH) and Catalyst (optional) start->reagents reaction Heat mixture (Monitor by TLC/LC-MS) reagents->reaction workup1 Concentrate in vacuo reaction->workup1 workup2 Purify by Column Chromatography workup1->workup2 product N-Substituted-1-benzylazetidine- 3-carboxamide workup2->product

Caption: Workflow for the direct amidation of this compound.

Methodology (Direct Aminolysis):

  • To a solution of this compound (1.0 equiv.) in a suitable solvent such as methanol or DMF, add the desired primary or secondary amine (1.5-3.0 equiv.).

  • For less reactive amines, a catalyst such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) can be added (0.1-0.2 equiv.).

  • Heat the reaction mixture (typically between 30-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the desired N-substituted-1-benzylazetidine-3-carboxamide.

Methodology (via Carboxylic Acid):

  • Dissolve 1-benzylazetidine-3-carboxylic acid (from Protocol 1, 1.0 equiv.) in an anhydrous solvent such as DMF or dichloromethane.

  • Add a coupling agent such as HBTU (1.1 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv.). Stir for 15-30 minutes at room temperature.

  • Add the desired primary or secondary amine (1.2 equiv.) and continue stirring at room temperature for 2-12 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Reduction to (1-Benzylazetidin-3-yl)methanol

This protocol details the reduction of the methyl ester to the corresponding primary alcohol using a strong reducing agent.

Workflow Diagram:

G start Prepare a suspension of LiAlH₄ in anhydrous THF at 0 °C reagents Add a solution of Methyl 1-benzylazetidine-3-carboxylate in THF dropwise start->reagents reaction Stir at 0 °C then warm to RT or reflux (Monitor by TLC) reagents->reaction quench Carefully quench with H₂O, then 15% NaOH (aq), then H₂O reaction->quench workup1 Filter through Celite® quench->workup1 workup2 Dry filtrate (Na₂SO₄), filter, and concentrate workup1->workup2 product (1-Benzylazetidin-3-yl)methanol workup2->product

Caption: Workflow for the reduction of this compound.

Methodology:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 equiv.) in anhydrous THF or diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-18 hours. Gentle heating (reflux) may be required for full conversion. Monitor by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Combine the filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-benzylazetidin-3-yl)methanol.

Protocol 4: N-Debenzylation to Methyl azetidine-3-carboxylate

This protocol describes the removal of the N-benzyl protecting group via catalytic transfer hydrogenation.

Workflow Diagram:

G start Dissolve Methyl 1-benzylazetidine- 3-carboxylate in Methanol reagents Add Ammonium Formate and 10% Pd/C start->reagents reaction Heat to reflux (Monitor by TLC/GC-MS) reagents->reaction workup1 Cool to RT and filter through Celite® reaction->workup1 workup2 Wash Celite® pad with Methanol workup1->workup2 workup3 Concentrate the filtrate in vacuo workup2->workup3 product Methyl azetidine-3-carboxylate workup3->product

Caption: Workflow for the N-debenzylation of this compound.

Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in methanol.

  • To this solution, add ammonium formate (5.0 equiv.) followed by 10% Palladium on carbon (Pd/C) (10-20 wt% of the starting material).

  • Heat the mixture to reflux and stir for 2-8 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • The resulting residue can be partitioned between a dilute aqueous base (e.g., NaHCO₃) and an organic solvent (e.g., dichloromethane) to remove any remaining ammonium salts.

  • The organic layer is then dried over Na₂SO₄, filtered, and concentrated to give Methyl azetidine-3-carboxylate. Further purification can be achieved by distillation or chromatography if necessary.

Application Notes and Protocols: Incorporation of Methyl 1-benzylazetidine-3-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing amino acids are a class of non-natural, conformationally constrained building blocks used in peptide synthesis to enhance specific properties of the resulting peptides. The incorporation of these proline analogs, such as Methyl 1-benzylazetidine-3-carboxylate, can lead to improved metabolic stability, increased resistance to proteolytic degradation, and the induction of specific secondary structures like β-turns. The rigid four-membered ring of the azetidine moiety reduces the conformational flexibility of the peptide backbone, which can be advantageous in the design of peptidomimetics with defined topologies for targeted biological activity.

This document provides detailed application notes and generalized protocols for the incorporation of N-benzylazetidine-3-carboxylic acid (the carboxylic acid precursor to this compound) into peptide chains using standard solid-phase peptide synthesis (SPPS) and solution-phase techniques. While specific experimental data for this compound is limited in published literature, the provided protocols are based on established methods for similar azetidine-containing amino acids and N-alkylated amino acids.

Key Applications

  • Proline Mimicry: The azetidine ring serves as a smaller homolog of the pyrrolidine ring of proline, offering a more constrained structural element.

  • Induction of Secondary Structures: The incorporation of azetidine-3-carboxylic acid derivatives has been shown to induce β-turn conformations in peptides.

  • Enhanced Proteolytic Stability: The non-natural azetidine structure can hinder recognition by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.

  • Late-Stage Functionalization: The nitrogen atom of the azetidine ring can be a site for further chemical modification after peptide synthesis, allowing for the introduction of labels, tags, or other functionalities.

Data Presentation

The following table summarizes representative yields for the synthesis of peptides containing azetidine-2-carboxylic acid derivatives, which can serve as an estimate for syntheses involving the 3-carboxy isomer. Actual yields for peptides containing this compound may vary depending on the specific sequence and coupling conditions.

Peptide Sequence (Incorporating Azetidine Derivative)Synthesis MethodCoupling ReagentOverall Yield (%)Purity (%)Reference
Dipeptide (-)-6a Solution-PhaseHBTU72>95 (enantiopure)
Tripeptide (+)-7 Solution-PhaseHBTU92>95 (enantiopure)
Diastereoisomer 5a Solution-PhaseHBTU42>95
Diastereoisomer 5b Solution-PhaseHBTU43>95

Experimental Protocols

Note: The following protocols are generalized for the incorporation of N-benzylazetidine-3-carboxylic acid. The methyl ester, this compound, would first need to be hydrolyzed to the free carboxylic acid for use in standard amide bond formation reactions.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

This protocol outlines the manual synthesis of a peptide on a solid support using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for Nα-protection.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide, 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).
  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

2. First Amino Acid Loading (if not pre-loaded):

  • For 2-chlorotrityl chloride resin: Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry dichloromethane (DCM). Add this solution to the swelled resin and agitate for 1-2 hours.
  • Cap any unreacted sites using a solution of DCM/Methanol/DIPEA (e.g., 80:15:5) for 30 minutes.
  • Wash the resin thoroughly with DMF and DCM.

3. Iterative Deprotection and Coupling Cycle:

4. Final Deprotection and Cleavage:

  • After the final amino acid coupling and N-terminal Fmoc removal, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
  • Dry the crude peptide under vacuum.

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 2: Solution-Phase Peptide Synthesis (Dipeptide Example)

This protocol describes the synthesis of a dipeptide in solution, coupling N-benzylazetidine-3-carboxylic acid to an amino acid ester.

1. Materials and Reagents:

  • N-benzylazetidine-3-carboxylic acid
  • Amino acid methyl or ethyl ester hydrochloride
  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
  • Base (e.g., DIPEA or N-methylmorpholine (NMM))
  • Anhydrous solvent (e.g., DMF or DCM)
  • Standard workup reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)

2. Coupling Procedure:

  • Dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous DMF.
  • Add the base (e.g., NMM, 2.1 equivalents) at 0°C and stir for 15 minutes.
  • In a separate flask, dissolve N-benzylazetidine-3-carboxylic acid (1 equivalent) and the coupling reagent (e.g., HBTU, 1 equivalent) in anhydrous DMF.
  • Add the solution of the activated N-benzylazetidine-3-carboxylic acid to the amino acid ester solution at 0°C.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC).

3. Workup and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.
  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude dipeptide by flash column chromatography on silica gel.

4. Characterization:

  • Characterize the purified dipeptide using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

Visualizations

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Wash Washing Steps Coupling->Wash Remove excess reagents Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection For next amino acid Cleavage 4. Cleavage & Final Deprotection Repeat->Cleavage After final cycle Purification 5. Purification & Analysis Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Azetidine_Peptide_Structure cluster_peptide Peptide Backbone cluster_substituent N-benzyl group N_term ...-NH-CH(R1)-CO- Aze N_term->Aze C1 Aze->C1 N_benzyl CH2-Ph Aze->N_benzyl C2 CH-CO C1->C2 C3 CH2 C1->C3 C_term -NH-CH(R2)-CO-... C2->C_term C3->Aze

Caption: Structure of a peptide incorporating an N-benzylazetidine-3-carboxylic acid residue.

Application Notes and Protocols: Chiral Synthesis of Methyl 1-benzylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chiral synthesis of Methyl 1-benzylazetidine-3-carboxylate, a valuable building block in medicinal chemistry. Two primary strategies are presented: enzymatic kinetic resolution of the racemic ester and chemical resolution of the corresponding racemic carboxylic acid. These methods offer versatile approaches to obtaining the desired enantiomerically pure compound.

Introduction

Chiral azetidine derivatives are crucial components in the development of novel therapeutics. Their constrained four-membered ring system imparts unique conformational properties to molecules, often leading to enhanced biological activity and selectivity. This compound is a key intermediate for the synthesis of various biologically active compounds. The stereochemistry at the C3 position is often critical for pharmacological efficacy, necessitating robust methods for its enantioselective synthesis. This application note details two effective methods for obtaining enantiomerically pure (R)- and (S)-Methyl 1-benzylazetidine-3-carboxylate.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods

MethodResolving Agent/EnzymeKey SubstrateSolventTypical Yield (%)Typical Enantiomeric Excess (ee%)
Enzymatic Kinetic ResolutionLipase PS (from Pseudomonas cepacia)Racemic this compoundPhosphate Buffer/Toluene~45% (for ester)>98% (for ester)
~45% (for acid)>98% (for acid)
Chemical Resolution(R)-(-)-Mandelic AcidRacemic 1-benzylazetidine-3-carboxylic acidEthanol~40% (per enantiomer)>99%
(S)-(+)-Mandelic AcidRacemic 1-benzylazetidine-3-carboxylic acidEthanol~40% (per enantiomer)>99%

Experimental Protocols

Method 1: Enzymatic Kinetic Resolution of Racemic this compound

This method utilizes a lipase to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed carboxylic acid.

Workflow Diagram:

G cluster_0 Racemate Synthesis cluster_1 Enzymatic Resolution cluster_2 Products rac_ester Racemic Methyl 1-benzylazetidine-3-carboxylate lipase Lipase PS (Pseudomonas cepacia) Aqueous Buffer rac_ester->lipase Selective hydrolysis separation Separation (Extraction) lipase->separation enant_ester (S)-Methyl 1-benzylazetidine-3-carboxylate separation->enant_ester Organic Phase enant_acid (R)-1-benzylazetidine- 3-carboxylic acid separation->enant_acid Aqueous Phase

Caption: Enzymatic kinetic resolution workflow.

Protocol:

  • Preparation of Racemic this compound:

    • To a solution of methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) at 0 °C.

    • Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield racemic this compound. Purify by column chromatography on silica gel.

  • Enzymatic Resolution:

    • Suspend racemic this compound (1.0 g) in 50 mL of a 0.1 M phosphate buffer (pH 7.0).

    • Add Lipase PS (from Pseudomonas cepacia) (100 mg).

    • Stir the suspension at 30 °C and monitor the reaction progress by chiral HPLC.

    • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

    • Adjust the pH of the filtrate to 9.0 with 1 M NaOH.

    • Extract the unreacted (S)-ester with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield enantiomerically enriched (S)-Methyl 1-benzylazetidine-3-carboxylate.

    • Adjust the pH of the aqueous layer to 3.0 with 1 M HCl.

    • Extract the (R)-acid with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield enantiomerically enriched (R)-1-benzylazetidine-3-carboxylic acid.

  • Esterification of (R)-1-benzylazetidine-3-carboxylic acid:

    • Dissolve the (R)-acid in methanol.

    • Add thionyl chloride dropwise at 0 °C.

    • Stir the reaction at room temperature for 4 hours.

    • Concentrate the reaction mixture to obtain (R)-Methyl 1-benzylazetidine-3-carboxylate hydrochloride.

Method 2: Chemical Resolution of Racemic 1-benzylazetidine-3-carboxylic acid

This method involves the formation of diastereomeric salts using a chiral resolving agent, which can then be separated by crystallization.

Workflow Diagram:

G cluster_0 Racemate Synthesis cluster_1 Diastereomeric Salt Formation cluster_2 Separation & Liberation cluster_3 Product rac_acid Racemic 1-benzylazetidine- 3-carboxylic acid resolving_agent (R)-(-)-Mandelic Acid Ethanol rac_acid->resolving_agent crystallization Crystallization resolving_agent->crystallization filtration Filtration crystallization->filtration acidification Acidification filtration->acidification Solid Salt esterification Esterification acidification->esterification (S)-Enriched Acid enant_ester (S)-Methyl 1-benzylazetidine-3-carboxylate esterification->enant_ester

Caption: Chemical resolution workflow.

Protocol:

  • Preparation of Racemic 1-benzylazetidine-3-carboxylic acid:

    • Hydrolyze racemic this compound using aqueous lithium hydroxide in a mixture of THF and water.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the racemic acid.

  • Diastereomeric Salt Formation and Separation:

    • Dissolve the racemic 1-benzylazetidine-3-carboxylic acid (1.0 eq) in hot ethanol.

    • Add a solution of (R)-(-)-mandelic acid (0.5 eq) in hot ethanol.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

    • Collect the precipitated diastereomeric salt by filtration and wash with cold ethanol. This salt will be enriched in the (S)-amine-(R)-mandelic acid diastereomer.

    • The mother liquor will be enriched in the (R)-amine-(R)-mandelic acid diastereomer.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the collected diastereomeric salt in water and add 1 M NaOH until the pH is basic (pH > 10).

    • Wash with diethyl ether to remove the mandelic acid.

    • Acidify the aqueous layer with 1 M HCl to pH 3-4.

    • Extract the enantiomerically enriched (S)-1-benzylazetidine-3-carboxylic acid with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the purified acid.

  • Esterification:

    • Convert the enantiomerically pure acid to the corresponding methyl ester using the thionyl chloride method described in Method 1, step 3.

Conclusion

The described protocols provide reliable and scalable methods for the preparation of enantiomerically pure this compound. The choice between enzymatic and chemical resolution will depend on factors such as substrate availability, cost of reagents, and desired scale of the synthesis. Both methods are valuable tools for accessing this important chiral building block for drug discovery and development.

Application Notes and Protocols: N-Debenzylation of Methyl 1-benzylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the N-debenzylation of methyl 1-benzylazetidine-3-carboxylate, a crucial step in synthesizing various functionalized azetidine derivatives for pharmaceutical and chemical research. The methods described below are established procedures for cleaving the N-benzyl group, offering different selectivities and reaction conditions to suit various synthetic strategies.

Method 1: Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation is a widely used and efficient method for N-debenzylation. It offers mild reaction conditions and avoids the need for high-pressure hydrogenation equipment. Ammonium formate is a common and effective hydrogen donor in the presence of a palladium catalyst.[1][2][3][4][5]

Experimental Protocol

A typical procedure for the debenzylation of N-benzyl derivatives via catalytic transfer hydrogenation is as follows:[5]

  • Reaction Setup: To a stirred suspension of this compound (1 equivalent) in dry methanol, add an equal weight of 10% Palladium on carbon (Pd/C).

  • Addition of Hydrogen Donor: Under a nitrogen atmosphere, add anhydrous ammonium formate (5 equivalents) in a single portion.[1][5]

  • Reaction Conditions: The resulting reaction mixture is stirred at reflux temperature.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The Celite pad is then washed with chloroform.

  • Isolation: The combined organic filtrate is evaporated under reduced pressure to yield the desired methyl azetidine-3-carboxylate.

Visual Workflow for Catalytic Transfer Hydrogenation

CTH_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start This compound + 10% Pd/C + Methanol reagent Ammonium Formate (under N2) start->reagent Add reflux Reflux reagent->reflux Heat filter Filter through Celite reflux->filter After reaction completion (TLC) wash Wash Celite with Chloroform filter->wash evaporate Evaporate Solvent wash->evaporate product Methyl azetidine-3-carboxylate evaporate->product

Caption: Workflow for N-debenzylation via Catalytic Transfer Hydrogenation.

Method 2: Catalytic Hydrogenation with Hydrogen Gas

Direct hydrogenation using hydrogen gas is a classic and effective method for N-debenzylation. This procedure can be highly efficient but requires the use of a hydrogen source, such as a hydrogen-filled balloon or a pressurized hydrogenation apparatus.[6]

Experimental Protocol

The general procedure for debenzylation using hydrogen gas is as follows:

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol (e.g., 1 mmol in 10 mL).

  • Catalyst Addition: Add 10 mol% of a suitable palladium catalyst, such as 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's catalyst).[7]

  • Degassing: Degas the mixture twice under vacuum, replacing the vacuum with hydrogen gas each time.

  • Reaction Conditions: Stir the reaction mixture at room temperature under a hydrogen atmosphere (e.g., using a double-layer balloon of hydrogen) overnight. For more challenging substrates, elevated temperature (e.g., 60 °C) and the addition of an acid like acetic acid may be necessary to facilitate the reaction.[7][8]

  • Work-up: After the reaction is complete, filter off the catalyst.

  • Isolation: Wash the catalyst with ethanol, and concentrate the combined filtrate to obtain the crude product, which can be further purified if necessary.

Visual Workflow for Catalytic Hydrogenation

Hydrogenation_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start This compound + Catalyst (e.g., Pd/C) + Ethanol degas Degas and fill with H2 start->degas react Stir under H2 atmosphere (e.g., balloon, overnight) degas->react filter Filter off catalyst react->filter After reaction completion wash Wash catalyst with Ethanol filter->wash concentrate Concentrate filtrate wash->concentrate product Methyl azetidine-3-carboxylate concentrate->product

Caption: Workflow for N-debenzylation via Catalytic Hydrogenation with H₂ gas.

Method 3: N-Debenzylation using 1-Chloroethyl Chloroformate (ACE-Cl)

This method is a non-reductive approach for the dealkylation of tertiary amines and is particularly useful when other functional groups in the molecule are sensitive to hydrogenation.[9][10] The reaction proceeds in two steps: formation of a carbamate intermediate followed by its hydrolysis.

Experimental Protocol

A typical two-step procedure for N-debenzylation using 1-chloroethyl chloroformate is as follows:[10]

  • Carbamate Formation:

    • Dissolve this compound in a suitable solvent such as methylene dichloride or toluene.

    • Add 1-chloroethyl chloroformate. The reaction may be performed in the presence of a proton sponge or a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) to scavenge the generated acid.[10]

    • Stir the mixture at a temperature ranging from room temperature to the reflux temperature of the solvent until the formation of the carbamate intermediate is complete (monitored by TLC or LC-MS).

  • Hydrolysis of the Carbamate:

    • After the formation of the carbamate, the solvent is typically evaporated.

    • The residue is then dissolved in an alcohol, such as methanol.

    • The solution is refluxed to induce hydrolysis of the carbamate, yielding the secondary amine hydrochloride.

    • A final basic work-up will provide the free methyl azetidine-3-carboxylate.

Visual Logical Relationship for ACE-Cl Debenzylation

ACE_Cl_Pathway start This compound intermediate Azetidine-1-carboxylic acid, 1-chloroethyl ester intermediate start->intermediate + 1-Chloroethyl chloroformate (Solvent, e.g., Toluene) product Methyl azetidine-3-carboxylate intermediate->product + Methanol (Reflux)

Caption: Logical pathway for N-debenzylation using 1-Chloroethyl Chloroformate.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the N-debenzylation of benzylamines, which can be extrapolated for this compound. Yields are highly substrate-dependent and the provided values are indicative based on general literature for benzylamine deprotection.

MethodCatalyst / ReagentHydrogen Donor / Second StepSolventTemperatureTypical TimeTypical YieldReference
Catalytic Transfer Hydrogenation10% Pd/CAmmonium FormateMethanolReflux10 min - 1 hrHigh[1][5]
Catalytic Hydrogenation10% Pd/C or 20% Pd(OH)₂/CH₂ gas (balloon or pressure)EthanolRoom Temp. - 60°C12 - 48 hrsHigh[7]
ACE-Cl Method1-Chloroethyl chloroformateMethanol (hydrolysis)Toluene, then MethanolRoom Temp. to Reflux2 - 12 hrsGood to High[10]

Concluding Remarks

The choice of N-debenzylation method for this compound depends on the overall synthetic route and the presence of other functional groups.

  • Catalytic Transfer Hydrogenation is often the method of choice due to its speed, mild conditions, and operational simplicity.[1][3][5]

  • Direct Catalytic Hydrogenation is a robust and clean method, especially when scaled up, though it may require specialized equipment and longer reaction times. The addition of an acid can be beneficial for substrates that are resistant to debenzylation.[7][8]

  • The 1-Chloroethyl Chloroformate method provides a valuable non-reductive alternative, which is advantageous when the substrate contains functionalities that are sensitive to reduction, such as alkenes, alkynes, or certain aromatic systems.[9][10]

It is recommended to perform small-scale pilot reactions to determine the optimal conditions for the specific substrate and desired scale of the reaction.

References

Functionalization of the Azetidine-3-carboxylate Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional structure that can impart desirable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and cell permeability. The azetidine-3-carboxylate core, in particular, serves as a versatile building block for the synthesis of a diverse array of novel compounds. This document provides detailed application notes and experimental protocols for the key strategies employed in the functionalization of this important heterocyclic motif.

Introduction to Functionalization Strategies

The functionalization of the azetidine-3-carboxylate core can be broadly categorized into three main approaches:

  • N-Functionalization: Modification of the ring nitrogen atom. This is often the most straightforward approach and is crucial for introducing substituents that can modulate the overall properties of the molecule or serve as handles for further derivatization.

  • C3-Functionalization: Introduction of substituents at the 3-position of the azetidine ring. This allows for the creation of quaternary centers and the introduction of diverse chemical functionalities directly onto the core scaffold.

  • C4-Functionalization: Although less common, modification at the 4-position can also be achieved, leading to further structural diversification.

These strategies can be employed individually or in combination to generate a wide range of substituted azetidine-3-carboxylates for applications in drug discovery and development.[1][2]

N-Functionalization of the Azetidine-3-carboxylate Core

The secondary amine of the azetidine ring is readily functionalized through various standard organic transformations. N-arylation, for instance, is a common strategy to introduce aromatic moieties.

Application Note: Palladium-Catalyzed N-Arylation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the N-arylation of azetidines. These methods offer good functional group tolerance and allow for the introduction of a wide range of aryl and heteroaryl substituents. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Experimental Protocol: General Procedure for N-Arylation of Ethyl Azetidine-3-carboxylate

This protocol is a general guideline for the palladium-catalyzed N-arylation of ethyl azetidine-3-carboxylate with an aryl bromide.

Materials:

  • Ethyl azetidine-3-carboxylate hydrochloride

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by the aryl bromide (1.0 equiv), ethyl azetidine-3-carboxylate hydrochloride (1.2 equiv), and NaOtBu (2.5 equiv).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl azetidine-3-carboxylate.

C3-Functionalization of the Azetidine-3-carboxylate Core

Functionalization at the C3 position is a powerful strategy for introducing molecular complexity. This can be achieved through various methods, including the generation of an enolate from N-Boc-3-azetidinone followed by olefination and subsequent conjugate addition.

Application Note: Horner-Wadsworth-Emmons Olefination and Aza-Michael Addition

A robust two-step sequence for C3-functionalization involves the Horner-Wadsworth-Emmons (HWE) reaction of N-Boc-3-azetidinone to generate an α,β-unsaturated ester. This intermediate then serves as a Michael acceptor for the conjugate addition of various nucleophiles, such as amines (aza-Michael addition), to introduce a wide range of substituents at the C3 position.[3]

Experimental Workflow: C3-Functionalization via HWE and Aza-Michael Addition

C3_Functionalization cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Aza-Michael Addition A N-Boc-3-azetidinone C tert-Butyl 3-(2-methoxy-2-oxoethylidene) azetidine-1-carboxylate A->C NaH, THF B Methyl 2-(dimethoxyphosphoryl)acetate B->C E C3-Functionalized Azetidine-3-carboxylate C->E DBU, MeCN D NH-Heterocycle D->E

Caption: Workflow for C3-functionalization of the azetidine core.

Experimental Protocol 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate[3]

Materials:

  • N-Boc-3-azetidinone

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Suspend NaH (1.05 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • To this suspension, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 equiv) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-Boc-3-azetidinone (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography to yield the desired α,β-unsaturated ester.[3]

Experimental Protocol 2: General Procedure for Aza-Michael Addition[3]

Materials:

  • tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

  • NH-heterocycle (e.g., pyrrolidine, morpholine, pyrazole)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equiv) and the desired NH-heterocycle (1.0 equiv) in acetonitrile.

  • Add DBU (1.0 equiv) to the solution.

  • Stir the reaction mixture at 65 °C for 4-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C3-functionalized azetidine-3-carboxylate.[3]

Data Presentation: Aza-Michael Addition of Various Heterocycles
EntryHeterocycleProductYield (%)
1Azetidinetert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate64
2Pyrrolidinetert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate61
3Indazoletert-Butyl 3-(1H-indazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate69
Data sourced from reference[3].

C3-Arylation via Suzuki-Miyaura Cross-Coupling

Another powerful method for C3-functionalization is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of aryl and heteroaryl groups at the C3 position, typically starting from a 3-halo- or 3-triflyloxy-azetidine derivative.

Application Note: Suzuki-Miyaura Coupling for C3-Arylation

The Suzuki-Miyaura coupling offers a versatile and high-yielding route to 3-aryl-azetidine-3-carboxylates. The reaction generally proceeds under mild conditions and is tolerant of a wide range of functional groups on both the boronic acid and the azetidine core. The choice of palladium catalyst, ligand, and base is crucial for efficient coupling.

Logical Relationship: Key Components of Suzuki-Miyaura Coupling

Suzuki_Coupling A 3-Halo/Triflyloxy Azetidine-3-carboxylate E 3-Aryl/Heteroaryl Azetidine-3-carboxylate A->E B Aryl/Heteroaryl Boronic Acid B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E Catalyzes D Base (e.g., K3PO4) D->E Activates

Caption: Key components for C3-arylation via Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling[3]

Materials:

  • C3-brominated pyrazole-azetidine hybrid (as an example of a 3-haloazetidine derivative)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

Procedure:

  • To a reaction vessel, add the C3-brominated pyrazole-azetidine hybrid (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add Pd(PPh₃)₄ (5 mol%) to the mixture.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add anhydrous 1,4-dioxane and heat the reaction mixture to reflux (approximately 100 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 3-aryl-azetidine derivative.[3]

Data Presentation: Suzuki-Miyaura Coupling of a Brominated Pyrazole-Azetidine Hybrid
EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid3-(4-Methoxyphenyl)pyrazole-azetidine hybrid85
23-Chlorophenylboronic acid3-(3-Chlorophenyl)pyrazole-azetidine hybrid78
3Thiophene-2-boronic acid3-(Thiophen-2-yl)pyrazole-azetidine hybrid72
Data adapted from a similar transformation described in reference[3].

Conclusion

The functionalization of the azetidine-3-carboxylate core provides access to a rich diversity of chemical structures with significant potential in drug discovery. The protocols outlined in this document for N-functionalization and C3-functionalization represent robust and versatile methods for the synthesis of novel azetidine derivatives. Careful optimization of reaction conditions and purification procedures is essential for obtaining high yields and purity of the target compounds. These application notes and protocols serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics based on the azetidine scaffold.

References

Application Notes and Protocols for Screening Methyl 1-benzylazetidine-3-carboxylate for Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are prevalent in a variety of biologically active compounds, demonstrating a range of activities including antimicrobial, antiviral, and anticancer effects. Methyl 1-benzylazetidine-3-carboxylate is a synthetic building block containing the core azetidine ring, making it a candidate for biological screening to uncover novel therapeutic potential. These application notes provide a comprehensive framework for a tiered screening approach to assess the antimicrobial, cytotoxic, and anti-inflammatory properties of this compound. Detailed protocols for primary assays are provided to guide researchers in the initial evaluation of this compound.

Proposed Screening Cascade

A hierarchical screening approach is recommended to efficiently evaluate the biological potential of this compound. This strategy begins with broad primary screens for general bioactivity, followed by more specific secondary assays to elucidate the mechanism of action for any observed "hits."

G cluster_2 Tier 3: Lead Optimization A Antimicrobial Screening (Broth Microdilution) D Bactericidal/Bacteriostatic Determination A->D B Cytotoxicity Screening (MTT Assay) E Apoptosis vs. Necrosis Assays B->E C Anti-inflammatory Screening (COX Inhibition Assay) F COX-1 vs. COX-2 Selectivity C->F H Structure-Activity Relationship (SAR) Studies D->H E->H G NF-κB Inhibition Assay F->G G->H

Caption: Proposed workflow for biological screening of this compound.

Section 1: Antimicrobial Activity Screening

Application Note

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic bacteria and fungi.[1] This assay will provide initial data on whether this compound possesses antimicrobial properties. A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species, should be used.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (e.g., Candida albicans)

  • Positive control antibiotic (e.g., Ampicillin for bacteria, Amphotericin B for fungi)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer (plate reader)

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and a series of two-fold dilutions in the appropriate broth.

  • In a 96-well plate, add 50 µL of broth to all wells.

  • Add 50 µL of the highest concentration of the test compound to the first well of a row and perform serial dilutions across the plate.

  • Prepare a microbial inoculum suspension standardized to a 0.5 McFarland standard.

  • Dilute the standardized inoculum and add 50 µL to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum and vehicle).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusGram-positive>1282 (Ampicillin)
Escherichia coliGram-negative644 (Ampicillin)
Candida albicansFungal>1281 (Amphotericin B)

Section 2: Cytotoxicity Screening

Application Note

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] This primary screen will determine if the test compound exhibits cytotoxic effects against a panel of human cancer cell lines, providing a preliminary indication of potential anticancer activity.

Protocol: MTT Assay for Cytotoxicity

1. Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • Microplate reader

2. Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control and a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Table 2: Hypothetical Cytotoxicity of this compound (IC50 in µM)

Cell LineTissue of OriginIC50 (µM)Positive Control IC50 (µM)
MCF-7Breast Cancer45.20.8 (Doxorubicin)
A549Lung Cancer78.91.2 (Doxorubicin)

Section 3: Anti-inflammatory Activity Screening

Application Note

Cyclooxygenase (COX) enzymes are key mediators of inflammation.[4] A primary screen to evaluate the inhibitory effect of this compound on COX-1 and COX-2 can indicate potential anti-inflammatory activity. Fluorometric or colorimetric inhibitor screening kits are commercially available for this purpose.

Protocol: COX Inhibition Assay

1. Materials:

  • COX inhibitor screening kit (containing COX-1 and COX-2 enzymes, arachidonic acid substrate, and a fluorescent probe)

  • This compound

  • Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microtiter plate

  • Fluorometric plate reader

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound or control inhibitor.

  • Incubate for a short period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate and the fluorescent probe.

  • Measure the fluorescence kinetically over a period of 5-10 minutes.

  • Calculate the rate of the reaction (slope of the fluorescence versus time curve).

  • Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

Data Presentation

Table 3: Hypothetical COX Inhibition by this compound (IC50 in µM)

EnzymeIC50 (µM)Positive Control IC50 (µM)
COX-185.60.02 (SC-560)
COX-222.40.3 (Celecoxib)

Potential Signaling Pathway Involvement

Should this compound demonstrate significant anti-inflammatory or anticancer activity, further investigation into its mechanism of action would be warranted. A common pathway implicated in both inflammation and cancer is the NF-κB signaling pathway.[5][6][7] Inhibition of this pathway can lead to reduced expression of pro-inflammatory cytokines and decreased cancer cell survival.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Compound This compound (Hypothesized Target) Compound->IKK inhibits? DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory & Pro-survival Genes (e.g., COX-2, IL-6, Bcl-xL) DNA->Genes transcribes

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

These application notes and protocols provide a structured approach for the initial biological screening of this compound. The proposed tiered strategy allows for an efficient evaluation of its potential as an antimicrobial, cytotoxic, or anti-inflammatory agent. Positive results in these primary screens would justify progression to more detailed mechanistic studies to elucidate its mode of action and potential as a novel therapeutic lead compound.

References

Application Notes & Protocols: Derivatization of Methyl 1-benzylazetidine-3-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The azetidine ring is a valuable scaffold in medicinal chemistry, recognized for its ability to impart conformational rigidity and improve physicochemical properties of drug candidates.[1] Methyl 1-benzylazetidine-3-carboxylate serves as a versatile starting material for creating diverse libraries of compounds for Structure-Activity Relationship (SAR) studies. Its structure allows for derivatization at two key positions: the N1-nitrogen (after debenzylation) and the C3-carboxylate group. These modifications enable a systematic exploration of the chemical space around the azetidine core to optimize biological activity, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the key chemical transformations used to generate derivatives of this scaffold.

Key Derivatization Strategies

The primary strategies for derivatizing this compound involve three main pathways:

  • Modification at the N1-Position: Removal of the N-benzyl protecting group to allow for the introduction of various substituents.

  • Modification of the C3-Ester: Hydrolysis to the carboxylic acid followed by amide bond formation, a cornerstone of medicinal chemistry.[2]

  • Reduction of the C3-Ester: Conversion of the ester to a primary alcohol, which provides a new point for diversification (e.g., ether formation).

The following diagram illustrates the overall workflow for these derivatization strategies.

G cluster_start Starting Material cluster_path1 N1-Position Modification cluster_path2 C3-Position Modification (Amides) cluster_path3 C3-Position Modification (Alcohols) cluster_end Derivative Libraries start This compound debenzylation N-Debenzylation start->debenzylation Protocol 1 hydrolysis Ester Hydrolysis start->hydrolysis Protocol 2 reduction Ester Reduction start->reduction Protocol 4 n_derivatization N-Alkylation / N-Arylation / Amidation debenzylation->n_derivatization lib1 N1-Substituted Azetidines n_derivatization->lib1 amide_coupling Amide Coupling hydrolysis->amide_coupling Protocol 3 lib2 Azetidine-3-Carboxamides amide_coupling->lib2 o_derivatization O-Alkylation (Ether Formation) reduction->o_derivatization lib3 Azetidine-3-Methanol Ethers o_derivatization->lib3

Caption: Overall derivatization workflow for this compound.

Experimental Protocols

Protocol 1: N-Debenzylation via Catalytic Hydrogenation

This protocol describes the removal of the N-benzyl group, yielding the free secondary amine, which is a crucial intermediate for further N-functionalization. Catalytic transfer hydrogenation or hydrogenation with H₂ gas are common methods.[3][4]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen source (H₂ gas balloon or hydrogenator) or Ammonium formate

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in MeOH (0.1 M concentration).

  • Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.

  • Purge the flask with an inert gas, then introduce H₂ gas via a balloon or connect to a hydrogenation apparatus at atmospheric pressure.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully purge the reaction vessel with inert gas to remove excess hydrogen.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional MeOH.

  • Concentrate the filtrate under reduced pressure to yield Methyl azetidine-3-carboxylate, which can often be used in the next step without further purification.

Protocol 2: Saponification (Ester Hydrolysis)

This protocol converts the methyl ester at the C3-position into a carboxylic acid, which can then be coupled with various amines.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-benzylazetidine-3-carboxylic acid.

Protocol 3: Amide Coupling using HATU

Amide coupling is a frequently used reaction in medicinal chemistry to generate novel compounds.[2] This protocol uses HATU, a common and efficient coupling reagent.[5]

G Acid 1-Benzylazetidine-3-carboxylic acid ActiveEster O-Acylisourea (Active Intermediate) Acid->ActiveEster + HATU, Base Amine Primary/Secondary Amine (R-NH2) Product Azetidine-3-Carboxamide Derivative HATU HATU (Coupling Reagent) Base DIPEA (Base) ActiveEster->Product + Amine

Caption: Workflow for a typical HATU-mediated amide coupling reaction.

Materials:

  • 1-benzylazetidine-3-carboxylic acid (from Protocol 2)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 1-benzylazetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Protocol 4: Ester Reduction to a Primary Alcohol

This protocol reduces the C3-ester to a primary alcohol (azetidin-3-ylmethanol), creating a new functional handle for derivatization. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.[6][7]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0 °C and quench it carefully by the sequential slow addition of water (X mL), 15% aqueous NaOH (X mL), and then more water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the solid, washing thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield (1-benzylazetidin-3-yl)methanol, which can be purified further by column chromatography if necessary.

Data Presentation for SAR Studies

For SAR studies, it is critical to present biological activity data in a clear, tabular format. The tables should allow for easy comparison of how different structural modifications affect the desired biological endpoint (e.g., IC₅₀, EC₅₀, or MIC values). The data below is representative, based on published SAR studies of various azetidine derivatives, to illustrate this principle.[8][9][10]

Table 1: SAR of Azetidine-3-Carboxamide Derivatives as GAT-1 Inhibitors (Data is illustrative, based on principles from related studies[8])

Compound IDR Group (from Amine R-NH₂)GAT-1 Inhibition IC₅₀ (µM)
A-1 -CH₂CH₂Ph15.2
A-2 -CH(Ph)₂5.8
A-3 -(4-chlorophenyl)22.5
A-4 -cyclohexyl35.1

Table 2: SAR of N1-Substituted Azetidine Derivatives (Data is illustrative, based on general SAR principles)

Compound IDR' Group (at N1-position)Target X Inhibition IC₅₀ (nM)
B-1 -CH₂CH₃540
B-2 -CH₂(4-fluorophenyl)125
B-3 -SO₂(4-methylphenyl)88
B-4 -C(O)CH₃>1000

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-benzylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of Methyl 1-benzylazetidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While a single, universally adopted method is not established, common strategies generally fall into three categories:

  • Cyclization of an acyclic precursor: This typically involves the intramolecular reaction of a suitably substituted aminopropanol or dihalopropanoate derivative with benzylamine.

  • N-alkylation of a pre-formed azetidine ring: This route involves the N-benzylation of methyl azetidine-3-carboxylate.

  • Esterification of 1-benzylazetidine-3-carboxylic acid: This is a straightforward Fischer esterification of the corresponding carboxylic acid.[1][2]

Q2: What are the most common side products I might encounter?

A2: The side products largely depend on the synthetic route chosen. Common impurities include unreacted starting materials, products of incomplete cyclization, over-alkylation products (quaternary salts), and byproducts from elimination reactions. A more detailed breakdown is provided in the troubleshooting guide below.

Q3: How can I purify the final product?

A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. It is crucial to remove all solvent from the crude product before purification to ensure optimal separation.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4: Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of the reaction. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended to confirm the structure and assess purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the formation of common side products.

Observed Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Increase reaction temperature (monitor for decomposition). - Ensure reagents are pure and dry.
Suboptimal stoichiometry of reagents.- Perform small-scale experiments to optimize the molar ratios of reactants.
Presence of a higher molecular weight byproduct Dimerization or polymerization of the acyclic precursor during cyclization.- Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.
Formation of a quaternary ammonium salt due to over-benzylation of the azetidine nitrogen.- Use a milder benzylating agent or a stoichiometric amount of benzyl halide. - Carefully control the reaction temperature.
Unreacted starting material remains Insufficient reaction time or temperature.- Extend the reaction duration or cautiously increase the temperature.
Inefficient catalyst or base.- Ensure the catalyst is active or use a stronger base if appropriate for the reaction mechanism.
Presence of an unsaturated acyclic impurity Elimination side reaction.- Use a non-nucleophilic base if applicable. - Employ milder reaction conditions (lower temperature).
Presence of 1-benzylazetidine-3-carboxylic acid in the final product Incomplete esterification.- Use a larger excess of methanol. - Increase the amount of acid catalyst. - Ensure the removal of water as it forms (e.g., using a Dean-Stark apparatus).[1]
Presence of benzyl alcohol or benzylamine Hydrolysis of the benzylating agent or unreacted starting material.- Ensure anhydrous reaction conditions. - Purify the crude product thoroughly, for example, by an aqueous wash to remove benzylamine before chromatography.

Quantitative Data Summary

The following table summarizes potential side products and their likely origins. The exact percentages will vary significantly based on the specific reaction conditions and the synthetic route employed.

Side Product Chemical Name Likely Synthetic Origin Typical Analytical Signature (¹H NMR)
Unreacted Acyclic Precursore.g., Methyl 2-bromo-4-(benzylamino)butanoateIncomplete CyclizationSignals corresponding to the open-chain structure, absence of characteristic azetidine ring protons.
Quaternary Salt1,1-Dibenzyl-3-(methoxycarbonyl)azetidin-1-iumOver-benzylationDownfield shift of azetidine ring protons and two distinct benzyl group signals.
Elimination Producte.g., Methyl 4-(benzylamino)but-2-enoateBase-induced eliminationAppearance of vinylic proton signals.
Dimer/Oligomer-Intermolecular reactionComplex mixture of signals in the NMR, often leading to broad peaks.
Carboxylic Acid1-Benzylazetidine-3-carboxylic acidIncomplete EsterificationAbsence of the methyl ester singlet (~3.7 ppm), presence of a broad carboxylic acid proton signal.

Experimental Protocols

A generalized experimental protocol for the synthesis via N-benzylation of methyl azetidine-3-carboxylate is provided below. Note: This is a representative procedure and may require optimization.

Synthesis of this compound via N-benzylation

  • Dissolution: Dissolve methyl azetidine-3-carboxylate hydrochloride (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, for example, potassium carbonate or triethylamine (2.5 equivalents), to the solution and stir for 15-30 minutes at room temperature.

  • Benzylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the synthesis of this compound.

G cluster_0 Start: Synthesis of this compound cluster_1 Analysis cluster_2 Troubleshooting cluster_3 Solutions cluster_4 Outcome start Perform Synthesis analysis Analyze Crude Product (TLC, NMR, MS) start->analysis issue Identify Side Products/Issues analysis->issue low_yield Low Yield issue->low_yield Low Yield? high_mw High MW Impurity issue->high_mw Quaternary salt/ Dimer? unreacted_sm Unreacted Starting Material issue->unreacted_sm Starting Material Present? elimination Elimination Product issue->elimination Unsaturated Impurity? end Purified Product issue->end Product is Pure solution_low_yield Optimize Reaction Conditions (Time, Temp, Stoichiometry) low_yield->solution_low_yield solution_high_mw Use High Dilution or Control Stoichiometry high_mw->solution_high_mw solution_unreacted_sm Increase Reaction Time/Temp or Check Reagent Activity unreacted_sm->solution_unreacted_sm solution_elimination Use Milder Base or Lower Temperature elimination->solution_elimination solution_low_yield->start Re-run Synthesis solution_high_mw->start Re-run Synthesis solution_unreacted_sm->start Re-run Synthesis solution_elimination->start Re-run Synthesis

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Methyl 1-benzylazetidine-3-carboxylate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 1-benzylazetidine-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Column Chromatography Product is too polar or non-polar for the selected solvent system, leading to poor separation or co-elution with impurities.Optimize the solvent system. Start with a low polarity eluent (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity.[1] Use TLC to determine the optimal solvent system before running the column.
Product is unstable on silica gel.Consider using a different stationary phase, such as alumina, or switch to a different purification method like distillation.
Product is volatile and lost during solvent removal.Use a rotary evaporator at a controlled temperature and pressure.[1] For highly volatile compounds, consider using a cold trap.
Product Contaminated with Starting Materials Incomplete reaction.Monitor the reaction progress using TLC or another analytical method to ensure completion before workup.
Inefficient purification.Improve the separation efficiency of your column chromatography by using a longer column, a finer mesh silica gel, or a shallower solvent gradient.
Product is an Oil Instead of a Solid Presence of impurities.Re-purify the product. Consider a different purification technique, such as fractional distillation under reduced pressure if the compound is thermally stable.[1]
The compound is naturally an oil at room temperature.Check the literature for the physical properties of this compound. If it is an oil, crystallization may not be feasible.
Product Decomposes During Distillation Compound is not stable at the required temperature.Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is free of air leaks.
Presence of acidic or basic impurities catalyzing decomposition.Neutralize the crude product before distillation. For example, wash with a mild base like sodium bicarbonate solution if acidic impurities are suspected.
Inconsistent Results Between Batches Variability in reaction conditions or raw material quality.Standardize all reaction parameters, including temperature, reaction time, and stoichiometry.[2] Ensure the purity of starting materials.
Inconsistent purification procedure.Document and strictly follow a standardized purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: The most commonly cited method for purifying azetidine derivatives like this compound is column chromatography on silica gel.[3][4][5] A typical eluent system would be a gradient of ethyl acetate in hexanes.[3] Fractional vacuum distillation can also be an effective method for thermally stable compounds.[1]

Q2: What are the potential impurities I should look out for?

A2: Potential impurities include unreacted starting materials such as benzylamine and the corresponding methyl azetidine-3-carboxylate precursor.[2] Side products from the reaction, such as over-alkylation products, may also be present.

Q3: My purified product is a yellow oil, but I expected a colorless liquid or solid. What should I do?

A3: A yellow color often indicates the presence of impurities. Re-purification by column chromatography may be necessary. If the product is reported to be a solid, attempting to recrystallize the oil from a suitable solvent system (e.g., ethyl acetate/hexanes) could yield a crystalline product.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.[6]

Experimental Protocols

General Column Chromatography Protocol for Azetidine Derivatives
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 1% ethyl acetate in hexanes).[1]

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.[1]

  • Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity (e.g., from 1% to 5% ethyl acetate in hexanes) to elute the product.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]

Visualizations

Troubleshooting_Purification cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude Product purification Column Chromatography start->purification analysis Purity Check (TLC, NMR, GC/LC-MS) purification->analysis pure Pure Product analysis->pure Pure impure Impure Product analysis->impure Impure repurify Re-purify (e.g., different solvent system, distillation) impure->repurify check_reaction Check Reaction Completion / Side Products impure->check_reaction repurify->analysis check_reaction->start

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Options crude Crude this compound column Column Chromatography (Silica Gel) crude->column distillation Vacuum Distillation crude->distillation recrystallization Recrystallization column->recrystallization If solid pure_product Pure Product column->pure_product distillation->pure_product recrystallization->pure_product

References

"minimizing byproducts in N-benzylation of azetidine esters"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-benzylation of azetidine esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize byproducts and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the N-benzylation of azetidine esters.

Issue 1: Low or No Product Yield

Question: I am getting a low yield of my desired N-benzyl azetidine ester. What are the potential causes and how can I improve it?

Answer:

Low yields in N-benzylation reactions can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: N-benzylation can be slow. Ensure you are allowing adequate time for the reaction to proceed to completion. Monitoring the reaction by TLC or LC-MS is crucial. If the reaction is sluggish, consider moderately increasing the temperature. For direct benzylation with benzyl bromide, refluxing in a suitable solvent like methanol or acetonitrile is common.[1][2]

    • Ineffective Base: The choice and amount of base are critical for deprotonating the azetidine nitrogen. Weak or insufficient base will result in a low concentration of the nucleophilic amine. For direct alkylation, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1][2] Ensure the base is anhydrous, as water can interfere with the reaction.

    • Reagent Quality: Verify the purity and reactivity of your starting materials, especially the azetidine ester and the benzylating agent. Benzyl bromide can degrade over time, and the azetidine ester should be free of impurities that might consume the reagents.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The solvent can significantly impact reaction rates and solubility of reagents. Polar aprotic solvents like acetonitrile or DMF are generally good choices. Alcohols like methanol can also be used, particularly with carbonate bases.[1][2]

    • Concentration: Very dilute conditions may slow down the reaction rate. Conversely, highly concentrated reactions can sometimes lead to side reactions. A typical starting point is a 0.1-0.5 M solution of the azetidine ester.

  • Alternative Method - Reductive Amination: If direct benzylation consistently gives low yields, consider reductive amination. This two-step, one-pot process involves the formation of an iminium ion from the azetidine ester and benzaldehyde, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is often very efficient and can avoid some of the byproducts associated with direct alkylation.[3][4][5]

Issue 2: Presence of Multiple Byproducts

Question: My reaction mixture shows multiple spots on TLC, and purification is difficult. What are the common byproducts in N-benzylation of azetidine esters and how can I minimize them?

Answer:

The formation of byproducts is a common challenge. The primary culprits are over-alkylation and ring-opening of the strained azetidine ring.

  • Over-alkylation (Quaternary Ammonium Salt Formation):

    • Cause: The product, an N-benzyl azetidine ester, is still nucleophilic and can react with another molecule of benzyl bromide to form a quaternary ammonium salt. This is more likely to occur if an excess of benzyl bromide is used or if the reaction is run for an extended period after the starting material is consumed.

    • Minimization Strategies:

      • Control Stoichiometry: Use a controlled amount of benzyl bromide, typically 1.0 to 1.2 equivalents relative to the azetidine ester. Using a slight excess of the azetidine ester can also help consume the benzylating agent.

      • Slow Addition: Add the benzyl bromide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.

      • Monitor the Reaction: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Ring-Opening of the Azetidine:

    • Cause: The azetidine ring is strained and can undergo nucleophilic ring-opening, especially under harsh conditions (e.g., high temperatures, strong acids or bases). The quaternization of the nitrogen atom makes the ring even more susceptible to nucleophilic attack.

    • Minimization Strategies:

      • Mild Reaction Conditions: Use the mildest possible conditions (temperature, base) that still allow the reaction to proceed at a reasonable rate.

      • Avoid Strong Nucleophiles: Be mindful of other nucleophiles in the reaction mixture that could act as ring-opening agents.

      • pH Control: In some cases, acidic conditions can promote ring-opening. Maintaining a basic environment is generally preferred for N-alkylation.[6]

  • Byproducts from Reductive Amination:

    • Dialkylation: Similar to direct alkylation, over-alkylation can occur in reductive amination if the newly formed secondary amine reacts with another molecule of benzaldehyde. This can often be suppressed by using a slight excess of the primary amine.[5]

    • Aldehyde Reduction: The reducing agent can potentially reduce the benzaldehyde to benzyl alcohol. Sodium triacetoxyborohydride is generally selective for the iminium ion over the aldehyde.[3][4]

Data Presentation: Comparison of N-Benzylation Methods

FeatureDirect Alkylation with Benzyl BromideReductive Amination with Benzaldehyde
Reagents Azetidine ester, Benzyl bromide, Base (e.g., K₂CO₃)Azetidine ester, Benzaldehyde, Reducing agent (e.g., NaBH(OAc)₃)
Common Byproducts Quaternary ammonium salt (over-alkylation), Ring-opened productsDialkylated amine, Benzyl alcohol
Advantages Atom economical, often simpler workup if cleanGenerally high yielding and clean, mild conditions, tolerates a wide range of functional groups[3][5]
Disadvantages Risk of over-alkylation and ring-opening, can require higher temperaturesRequires a stoichiometric amount of a hydride reducing agent, potential for side reactions if imine formation is slow
Typical Yields Moderate to good (can be highly variable)Good to excellent[5]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the direct N-benzylation of my azetidine ester with benzyl bromide?

A1: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective inorganic bases for this transformation.[1][2] They are generally mild enough to avoid significant ring-opening while being sufficiently basic to deprotonate the azetidine nitrogen. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used, but their liquid nature can sometimes make purification more complex.

Q2: Can I use other benzylating agents besides benzyl bromide?

A2: Yes, other benzyl halides like benzyl chloride can be used, although they are generally less reactive than benzyl bromide. Benzyl tosylates or mesylates are also effective alkylating agents. The choice may depend on the specific reactivity of your azetidine ester and desired reaction conditions.

Q3: My azetidine ester has other functional groups. Will these interfere with the N-benzylation?

A3: This depends on the nature of the functional groups. Reductive amination using sodium triacetoxyborohydride is known for its excellent chemoselectivity and tolerates a wide range of functional groups such as esters, amides, nitriles, and even some protecting groups.[3] For direct alkylation with benzyl bromide, functional groups that are also nucleophilic (e.g., other unprotected amines, thiols) will compete for benzylation. Acid-sensitive groups may be problematic if the reaction conditions are not carefully controlled.

Q4: How do I purify my N-benzyl azetidine ester from the reaction mixture?

A4: The purification method will depend on the properties of your product and the byproducts.

  • Direct Alkylation: After an aqueous workup to remove the inorganic base and salts, flash column chromatography on silica gel is the most common method for purification.

  • Reductive Amination: The workup typically involves quenching the excess reducing agent and then an aqueous extraction. The crude product is also commonly purified by column chromatography.

Q5: What is the mechanism of the N-benzylation reaction?

A5:

  • Direct Alkylation: This reaction proceeds via a standard SN2 mechanism. The base deprotonates the nitrogen atom of the azetidine ester, making it a more potent nucleophile. This nucleophilic nitrogen then attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the new N-C bond.

  • Reductive Amination: This is a two-step, one-pot process. First, the azetidine ester and benzaldehyde react to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. In the second step, the hydride reagent (e.g., NaBH(OAc)₃) selectively reduces the iminium ion to the final N-benzyl azetidine ester.

Experimental Protocols

Protocol 1: Direct N-Benzylation using Benzyl Bromide and Potassium Carbonate

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the azetidine ester (1.0 eq.), potassium carbonate (2.0 eq.), and a suitable solvent (e.g., acetonitrile or methanol, to make a 0.2 M solution of the azetidine ester).

  • Reagent Addition: While stirring the suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for methanol, ~65 °C; for acetonitrile, ~82 °C) and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination using Benzaldehyde and Sodium Triacetoxyborohydride

This protocol is adapted from general procedures for reductive amination.[3][5]

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add the azetidine ester (1.0 eq.) and benzaldehyde (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to make a 0.2 M solution.

  • Imine Formation (in situ): Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirring solution. The reaction is typically exothermic, so slow addition is recommended.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

reaction_pathways cluster_direct_alkylation Direct Alkylation cluster_reductive_amination Reductive Amination azetidine_ester Azetidine Ester product N-Benzyl Azetidine Ester azetidine_ester->product SN2 Reaction benzyl_bromide Benzyl Bromide benzyl_bromide->product quaternary_salt Quaternary Ammonium Salt (Byproduct) benzyl_bromide->quaternary_salt base Base (e.g., K2CO3) base->product product->quaternary_salt Over-alkylation ring_opened Ring-Opened Product (Byproduct) product->ring_opened Side Reaction azetidine_ester2 Azetidine Ester iminium_ion Iminium Ion Intermediate azetidine_ester2->iminium_ion benzaldehyde Benzaldehyde benzaldehyde->iminium_ion dialkylated Dialkylated Amine (Byproduct) benzaldehyde->dialkylated benzyl_alcohol Benzyl Alcohol (Byproduct) benzaldehyde->benzyl_alcohol product2 N-Benzyl Azetidine Ester iminium_ion->product2 reducing_agent NaBH(OAc)3 reducing_agent->product2 reducing_agent->benzyl_alcohol product2->dialkylated

Caption: Reaction pathways for N-benzylation of azetidine esters.

troubleshooting_workflow start Low Yield or Multiple Byproducts check_reaction_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No byproducts_present Byproducts Present check_reaction_completion->byproducts_present Yes increase_time_temp Increase reaction time/temperature incomplete_reaction->increase_time_temp check_base Check base activity and amount incomplete_reaction->check_base check_reagents Check reagent purity incomplete_reaction->check_reagents identify_byproducts Identify major byproducts (e.g., by MS, NMR) byproducts_present->identify_byproducts end Optimized Reaction increase_time_temp->end check_base->end check_reagents->end over_alkylation Over-alkylation? identify_byproducts->over_alkylation ring_opening Ring-opening? identify_byproducts->ring_opening over_alkylation->ring_opening No reduce_benzyl_bromide Reduce equivalents of benzyl bromide over_alkylation->reduce_benzyl_bromide Yes slow_addition Use slow addition of benzyl bromide over_alkylation->slow_addition mild_conditions Use milder conditions (lower temp, weaker base) ring_opening->mild_conditions Yes consider_reductive_amination Consider switching to reductive amination ring_opening->consider_reductive_amination If still problematic reduce_benzyl_bromide->end slow_addition->end mild_conditions->end consider_reductive_amination->end

Caption: Troubleshooting workflow for N-benzylation of azetidine esters.

References

Technical Support Center: Stereoselective Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stereoselective azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve stereoselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My [2+2] cycloaddition reaction is resulting in a low diastereomeric ratio (d.r.). What are the common causes and how can I improve it?

A1: Low diastereoselectivity in [2+2] cycloadditions for azetidine synthesis is a frequent challenge. The stereochemical outcome is often influenced by the mechanism, which can be either concerted or stepwise. For stepwise reactions, the stability of the intermediate zwitterion plays a crucial role.[1]

Troubleshooting Steps:

  • Solvent Polarity: The polarity of the solvent can significantly impact the stereoselectivity. In many cases, less polar solvents favor a concerted pathway, leading to higher stereoselectivity. For ketene-imine cycloadditions (Staudinger synthesis), the choice of solvent can influence the equilibrium of the zwitterionic intermediate, thereby affecting the final d.r.[1]

  • Temperature: Lowering the reaction temperature can enhance stereoselectivity by favoring the kinetically controlled product. Reactions are often run at temperatures as low as -82 °C to achieve high cis-selectivity in Staudinger reactions.[1]

  • Nature of Substituents: The electronic and steric properties of the substituents on both the imine and the ketene (or alkene) have a profound effect. Bulky substituents can favor the formation of the trans isomer due to steric hindrance in the transition state.

  • Lewis Acid Catalysis: The use of a Lewis acid can promote a more ordered transition state, thereby improving diastereoselectivity. However, care must be taken as Lewis acids can also catalyze ring-opening of the strained azetidine ring.[2]

Q2: I am observing poor enantioselectivity in my organocatalyzed azetidine synthesis. What factors should I investigate?

A2: Achieving high enantioselectivity in organocatalyzed azetidine synthesis depends on the catalyst's ability to create a well-defined chiral environment.

Troubleshooting Steps:

  • Catalyst Choice: The structure of the organocatalyst is paramount. For example, in [2+2] annulations of aldehydes and aldimines, substituted pyrrolidine-based catalysts have been shown to be effective.[2] Chiral squaramide and thiourea catalysts are also effective for certain transformations. It may be necessary to screen a library of catalysts to find the optimal one for your specific substrate.

  • Catalyst Loading: While a higher catalyst loading can sometimes increase the reaction rate, it may negatively impact enantioselectivity. It is crucial to optimize the catalyst loading.

  • Additives and Co-catalysts: The presence of additives, such as a base or a co-catalyst, can significantly influence the outcome. For instance, in some pyrrolidine-catalyzed [2+2] annulations, bases like K₂CO₃, DBU, DABCO, Et₃N, and NaHCO₃ have been screened to optimize the diastereoselective synthesis of azetidin-2-ols.[2]

  • Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state assembly. A systematic solvent screen is often necessary to achieve high enantioselectivity.

Q3: My intramolecular cyclization to form an azetidine is yielding the pyrrolidine as a major byproduct. How can I favor the 4-exo-tet cyclization?

A3: The competition between 4-exo-tet (azetidine formation) and 5-endo-tet (pyrrolidine formation) cyclization is a classic challenge governed by Baldwin's rules and thermodynamic versus kinetic control.

Troubleshooting Steps:

  • Choice of Base and Reaction Conditions: In base-induced cyclizations, the nature of the base and the reaction temperature are critical. For instance, the use of strong, non-nucleophilic bases at low temperatures can favor the kinetically controlled azetidine product.[3]

  • Leaving Group: A better leaving group can promote the desired S(_N)2 reaction. Mesylates and tosylates are commonly used.

  • Substrate Conformation: The substituents on the acyclic precursor can influence its conformational preferences, which in turn can favor one cyclization pathway over the other. Strategic placement of bulky groups can be used to disfavor the transition state leading to the pyrrolidine.

  • Catalyst Control: Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields, suppressing the formation of the corresponding pyrrolidine.[4][5]

Troubleshooting Guides

Guide 1: Improving Diastereoselectivity in Photochemical [2+2] Cycloadditions (Aza Paternò-Büchi Reaction)

This guide addresses issues related to stereoselectivity in the synthesis of azetidines via photochemical [2+2] cycloadditions.

Problem Potential Cause Suggested Solution
Low d.r. or formation of a mixture of isomers.Reaction proceeding through a triplet state.Use a photosensitizer that promotes a singlet state reaction, as this often proceeds with higher stereospecificity.[6] For N-(arylsulfonyl)imines, direct irradiation can lead to a stereospecific reaction via a singlet state exciplex.[6]
Competing side reactions (e.g., ene reaction).Inherent reactivity of the alkene substrate.Modify the alkene substrate or the reaction conditions. For example, with alkenes like isobutylene, a photochemical ene reaction can compete with the desired [2+2] cycloaddition.[6]
No significant endo/exo selectivity.Lack of facial differentiation in the transition state.Introduce steric directing groups on the imine or alkene to favor one diastereomer. Note that some systems, like those using 1,3-dimethyl-6-azauracil, inherently show little to no diastereoselectivity.[7]
Guide 2: Enhancing Enantioselectivity in Copper-Catalyzed Azetidine Synthesis

This guide focuses on troubleshooting enantioselectivity in copper-catalyzed reactions, such as the boryl allylation of azetines.

Problem Potential Cause Suggested Solution
Low enantiomeric excess (e.e.).Suboptimal chiral ligand.Screen a variety of chiral bisphosphine ligands. The choice of ligand is critical for achieving high enantioselectivity in the difunctionalization of azetines.[8]
Poor conversion or side product formation.Ineffective catalyst system or reaction conditions.Ensure the use of an appropriate copper(I) source, such as Cu(MeCN)₄PF₆, which has been shown to be effective.[9] Optimize the solvent; dichloromethane is often a good starting point.[9]
Inconsistent results.Sensitivity to air or moisture.Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) as copper(I) catalysts can be sensitive to oxidation.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of 2,3-Disubstituted 1-Arylazetidines via Reduction of β-Lactams

This protocol is adapted from Kumar et al. for the NaBH₄-promoted reduction of C-3 functionalized azetidin-2-ones.[2]

  • Materials: C-3 functionalized azetidin-2-one, Sodium borohydride (NaBH₄), Methanol (MeOH).

  • Procedure: a. Dissolve the azetidin-2-one (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0 °C in an ice bath. c. Add NaBH₄ (2.0-4.0 equiv) portion-wise over 15-30 minutes, monitoring the reaction by TLC. d. After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.

Protocol 2: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines

This protocol is based on the method developed for the highly enantioselective difunctionalization of azetines.[8]

  • Materials: Azetine substrate, Allylboronate reagent, Copper(I) precursor (e.g., CuOAc), Chiral bisphosphine ligand, Solvent (e.g., THF).

  • Procedure (under inert atmosphere): a. To an oven-dried Schlenk tube, add the copper(I) precursor (5 mol %) and the chiral bisphosphine ligand (5.5 mol %). b. Add the solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex. c. Add the azetine substrate (1.0 equiv) and the allylboronate reagent (1.2 equiv). d. Stir the reaction at the optimized temperature (e.g., room temperature) for the required time (monitor by TLC or GC-MS). e. Upon completion, quench the reaction and perform a standard aqueous workup. f. Purify the product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.[8]

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis cat_prep Mix Cu(I) precursor and chiral ligand react Add azetine and allylboronate cat_prep->react stir Stir at RT react->stir workup Aqueous workup stir->workup purify Column chromatography workup->purify analysis Determine e.e. by chiral HPLC purify->analysis

Caption: Workflow for enantioselective Cu-catalyzed azetidine synthesis.

Caption: Troubleshooting flowchart for low stereoselectivity.

References

"alternative catalysts for the synthesis of Methyl 1-benzylazetidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Methyl 1-benzylazetidine-3-carboxylate

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of this compound, focusing on alternative catalysts and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The synthesis typically involves the cyclization of a suitable precursor, such as N-benzyl-3-amino-1-chloropropan-2-ol, followed by further functional group manipulations. Another common route is the N-alkylation of methyl azetidine-3-carboxylate with benzyl bromide. The choice of method often depends on the availability of starting materials and desired scale.

Q2: Why would I need an alternative catalyst for this synthesis?

A2: Alternative catalysts are explored to improve reaction efficiency, increase yield, reduce reaction times, and operate under milder, more environmentally friendly conditions. For instance, phase-transfer catalysts can enhance reaction rates in biphasic systems and allow the use of less hazardous solvents and bases.[1][2]

Q3: What are Phase-Transfer Catalysts (PTCs) and how do they work in this context?

A3: Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[2] A PTC, typically a quaternary ammonium salt like tetrabutylammonium iodide, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[2][3] This often accelerates the reaction and can improve yields.[3]

Q4: Can this reaction be performed without a solvent?

A4: Yes, solvent-free or "neat" reaction conditions are possible, particularly with phase-transfer catalysis.[4] This approach is considered a green chemistry technique as it reduces the use of organic solvents.[5] It can lead to high productivity and simplified workup procedures.[2]

Q5: Are there catalytic methods to improve the atom economy of the synthesis?

A5: Yes, optimizing catalytic processes is a key strategy for improving atom economy.[6][7] This involves selecting catalysts that allow for high conversion and selectivity, minimizing the formation of byproducts. Flow chemistry setups with heterogeneous catalysts can also contribute to a greener synthesis with reduced waste.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst.2. Insufficient reaction temperature or time.3. Poor quality of starting materials or reagents.4. Inefficient phase transfer (if using PTC).1. Use a fresh or newly prepared catalyst. For PTCs, ensure the catalyst is soluble in the organic phase.2. Optimize temperature and monitor reaction progress by TLC or GC/LC-MS.3. Purify starting materials. Use fresh, anhydrous solvents.4. Select a more lipophilic PTC (e.g., tetrabutylammonium vs. tetramethylammonium salts). Consider adding a co-catalyst like iodide ions.[3]
Formation of Side Products 1. Over-alkylation or di-alkylation.2. Elimination reactions.3. Catalyst poisoning or degradation.1. Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.2. Use a milder base or lower the reaction temperature.3. For PTCs, avoid highly polarizable leaving groups like tosylates, which can "poison" the catalyst; mesylates or bromides are often better choices.[2]
Difficult Product Isolation 1. Emulsion formation during workup (common in PTC reactions).2. Product is too soluble in the aqueous phase.1. Add a small amount of brine to break the emulsion. Filter the mixture through a pad of celite.2. Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to suppress the ionization of the product.
Reaction is Too Slow 1. Ineffective mixing in a heterogeneous system.2. Low catalyst concentration.3. Incorrect solvent choice.1. Increase stirring speed to ensure efficient mixing of the phases.2. Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).3. While PTCs allow for a wider range of solvents, non-polar aprotic solvents like toluene are often effective.[2]

Comparative Data of Alternative Catalysts

The synthesis of azetidines, including the target molecule, is often achieved via intramolecular cyclization or N-alkylation. Phase-transfer catalysts are particularly effective for accelerating these reactions.

Catalyst TypeCatalyst ExampleTypical ConditionsAdvantagesPotential Issues
Quaternary Ammonium Salt Tetrabutylammonium iodide (TBAI)Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Toluene, CH₃CN), 50-150°C[3]Accelerates reaction, allows use of inorganic bases, mild conditions.[2][3]Can form emulsions during workup, potential for catalyst poisoning by certain leaving groups.[2]
Metal-Based Catalyst Zinc Diacetate (Zn(OAc)₂)High temperature (e.g., 200°C), strong base (e.g., NaOH)[8]Can drive difficult transformations.Requires harsh conditions (high temp), potential for metal contamination in the product.
Palladium on Carbon (Pd/C) 10% Pd/CUsed for debenzylation steps, often with a hydrogen source (H₂ gas, formic acid)[8]Efficient for N-debenzylation to yield the free amine.Not a catalyst for the primary synthesis, but for a subsequent transformation. Flammable H₂ gas required.
No Catalyst (Thermal) NoneHigh temperature (reflux), often with a strong base.Simple setup, no catalyst cost or removal needed.Often requires high temperatures and long reaction times, may lead to lower yields and more side products.

Detailed Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis via Cyclization

This protocol is adapted from general procedures for azetidine synthesis via intramolecular cyclization, accelerated by a phase-transfer catalyst.[3]

Materials:

  • N-benzyl-3-amino-1-chloropropan-2-ol

  • Triethylamine

  • Tetrabutylammonium iodide (TBAI)

  • Toluene (anhydrous)

Procedure:

  • To a solution of N-benzyl-3-amino-1-chloropropan-2-ol (1 equivalent) in triethylamine, add a catalytic amount of tetrabutylammonium iodide (TBAI, ~5 mol%).

  • Heat the reaction mixture to reflux (approximately 110-120°C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-30 hours.

  • After completion, cool the mixture to room temperature and filter to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-benzylazetidin-3-ol.

  • The subsequent esterification to this compound can be carried out using standard methods (e.g., via the 3-cyanoazetidine intermediate followed by hydrolysis and esterification).[3]

Visual Guides

Troubleshooting Flowchart

This diagram provides a logical workflow for addressing low product yield in the synthesis.

Troubleshooting_Low_Yield start Start: Low Product Yield check_reagents Check Purity of Starting Materials & Solvents start->check_reagents reagents_ok Are they pure & anhydrous? check_reagents->reagents_ok purify Purify/Dry Reagents & Repeat Experiment reagents_ok->purify No check_catalyst Verify Catalyst Activity reagents_ok->check_catalyst Yes purify->start catalyst_ok Is catalyst fresh/active? check_catalyst->catalyst_ok replace_catalyst Use Fresh Catalyst & Repeat Experiment catalyst_ok->replace_catalyst No check_conditions Review Reaction Conditions (Temp, Time, Stirring) catalyst_ok->check_conditions Yes replace_catalyst->start conditions_ok Are conditions optimal? check_conditions->conditions_ok optimize Optimize Conditions: - Increase Temperature - Extend Reaction Time - Increase Stirring Speed conditions_ok->optimize No end_node Problem Resolved conditions_ok->end_node Yes optimize->start

Caption: A decision tree for troubleshooting low yield issues.

General Experimental Workflow

This diagram outlines the key stages from reaction setup to product purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Prepare Reactants & Anhydrous Solvent catalyst 2. Add Catalyst (e.g., TBAI) reagents->catalyst run_reaction 3. Heat & Stir (e.g., Reflux) catalyst->run_reaction monitor 4. Monitor Progress (TLC / LC-MS) run_reaction->monitor quench 5. Cool & Quench Reaction monitor->quench extract 6. Aqueous Workup & Extraction quench->extract purify 7. Purify Product (e.g., Chromatography) extract->purify product Final Product purify->product

References

Technical Support Center: Methyl 1-benzylazetidine-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of Methyl 1-benzylazetidine-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, broken down by reaction stage.

Stage 1: Synthesis of 1-benzylazetidin-3-ol (Intermediate)

Q1: Low yield of 1-benzylazetidin-3-ol during the reaction of benzylamine and epichlorohydrin.

Possible Causes:

  • Formation of Byproducts: The primary side reaction is the formation of the di-adduct, N,N-bis(2-hydroxy-3-chloropropyl)benzylamine, where two molecules of epichlorohydrin react with one molecule of benzylamine.

  • Incomplete Cyclization: The intermediate N-benzyl-3-amino-1-chloropropan-2-ol may not fully cyclize to the desired azetidine ring.

  • Suboptimal Reaction Temperature: Incorrect temperature control can favor side reactions or lead to incomplete conversion.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of benzylamine to minimize the formation of the di-adduct.

  • Optimize Base Addition: Ensure slow, controlled addition of a suitable base (e.g., sodium hydroxide or triethylamine) during the cyclization step to promote the intramolecular Williamson ether synthesis.

  • Temperature Management: Maintain a controlled temperature during the initial reaction of benzylamine and epichlorohydrin, as the reaction can be exothermic. For the cyclization step, ensure the temperature is optimal for ring closure without promoting decomposition.

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Consider using a solvent system that favors the desired intramolecular reaction.

Illustrative Data for Yield Optimization of 1-benzylazetidin-3-ol:

ParameterCondition ACondition BCondition C
Benzylamine (equivalents)1.01.21.1
Epichlorohydrin (equivalents)1.11.01.05
Temperature (°C)255040
Yield (%) 657885
Purity (%) 909298

This table presents illustrative data based on typical outcomes for this type of reaction.

Stage 2: Oxidation of 1-benzylazetidin-3-ol to 1-benzylazetidine-3-carboxylic acid

Q2: Incomplete oxidation or formation of impurities during the conversion of the alcohol to the carboxylic acid.

Possible Causes:

  • Choice of Oxidizing Agent: The strength and selectivity of the oxidizing agent are critical. Harsh oxidizing agents can lead to ring-opening or over-oxidation.

  • Reaction Conditions: Temperature, pH, and reaction time can significantly impact the outcome of the oxidation.

Troubleshooting Steps:

  • Select a Suitable Oxidizing Agent: Consider using a milder, more selective oxidizing agent such as potassium permanganate under controlled pH conditions or employing a catalytic oxidation method.

  • Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the product to avoid over-oxidation.

  • Control Temperature: Maintain the recommended temperature for the chosen oxidation protocol to minimize side reactions.

Stage 3: Fischer Esterification to this compound

Q3: Low conversion during the Fischer esterification of 1-benzylazetidine-3-carboxylic acid with methanol.

Possible Causes:

  • Equilibrium Limitation: The Fischer esterification is a reversible reaction, and the presence of water can drive the equilibrium back towards the reactants.[1][2]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

  • Steric Hindrance: While not extreme in this case, the azetidine ring might present some steric hindrance, requiring optimized conditions.

Troubleshooting Steps:

  • Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side.[1]

  • Water Removal: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed, thereby driving the reaction to completion.[1]

  • Catalyst Choice and Loading: Ensure an appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used at an effective concentration.

Illustrative Data for Esterification Yield Improvement:

ParameterCondition ACondition BCondition C
Methanol (equivalents)52020 (as solvent)
Catalyst (mol%)155
Water RemovalNoNoYes (Dean-Stark)
Yield (%) 6085>95
Purity (%) 959799

This table presents illustrative data based on typical outcomes for Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A common and scalable route involves a three-step process:

  • Synthesis of 1-benzylazetidin-3-ol from the reaction of benzylamine and epichlorohydrin.

  • Oxidation of 1-benzylazetidin-3-ol to 1-benzylazetidine-3-carboxylic acid.

  • Fischer esterification of the carboxylic acid with methanol to yield the final product.

Q2: What are the primary safety concerns when scaling up the synthesis of azetidine derivatives?

Azetidines and their precursors can be hazardous. Key safety considerations include:

  • Toxicity and Irritation: Azetidine itself is a corrosive substance. Handle all intermediates and the final product with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Exothermic Reactions: The reaction between amines and epichlorohydrin can be highly exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature and prevent runaways.

  • Flammability: Use appropriate solvents and operate in a well-ventilated area away from ignition sources.

Q3: How can I purify this compound on a large scale without using column chromatography?

For large-scale purification, avoiding column chromatography is often desirable to reduce cost and solvent waste. Consider the following methods:

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.

  • Crystallization: If the product is a solid or can be converted to a solid salt, crystallization can be a highly effective method for achieving high purity.

  • Liquid-Liquid Extraction: A well-designed series of aqueous extractions can remove many impurities. For example, washing with a basic solution can remove any unreacted carboxylic acid, and an acidic wash can remove basic impurities.

Q4: What are the likely impurities in the final product and how can they be identified?

Common impurities may include:

  • Unreacted Starting Materials: 1-benzylazetidine-3-carboxylic acid.

  • Byproducts from Side Reactions: Such as the di-adduct from the first step.

  • Solvents: Residual solvents from the reaction and purification steps.

These impurities can be identified and quantified using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify known and unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any structural isomers or major impurities.

Experimental Protocols

Protocol 1: Synthesis of 1-benzylazetidin-3-ol
  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge benzylamine and a suitable solvent (e.g., methanol or water).

  • Epichlorohydrin Addition: Cool the mixture to 0-5 °C. Slowly add epichlorohydrin via the addition funnel, maintaining the temperature below 10 °C.

  • Initial Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) for several hours until the initial reaction is complete (monitor by TLC or HPLC).

  • Cyclization: Add a solution of a base (e.g., aqueous sodium hydroxide) dropwise, while carefully monitoring the temperature.

  • Work-up: After the cyclization is complete, extract the product into an organic solvent. Wash the organic layer with brine, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude 1-benzylazetidin-3-ol.

Protocol 2: Oxidation to 1-benzylazetidine-3-carboxylic acid
  • Reaction Setup: Dissolve the crude 1-benzylazetidin-3-ol in a suitable solvent (e.g., water or a mixed solvent system).

  • Oxidant Addition: Slowly add the chosen oxidizing agent (e.g., potassium permanganate solution) while maintaining the temperature within the recommended range for the specific protocol.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching and Work-up: Quench any remaining oxidizing agent. Adjust the pH to precipitate the carboxylic acid or to facilitate extraction. Isolate the product by filtration or extraction.

Protocol 3: Fischer Esterification to this compound
  • Reaction Setup: In a reactor equipped with a reflux condenser and a Dean-Stark trap, combine 1-benzylazetidine-3-carboxylic acid, a large excess of methanol (which also acts as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Purification: Remove the excess methanol under reduced pressure. The crude product can then be purified by vacuum distillation or by extraction and subsequent crystallization if applicable.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Oxidation cluster_stage3 Stage 3: Esterification A Benzylamine + Epichlorohydrin B Reaction & Cyclization A->B C 1-benzylazetidin-3-ol B->C D Oxidation C->D E 1-benzylazetidine-3-carboxylic acid D->E F Fischer Esterification with Methanol E->F G This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_s1 Stage 1: Azetidinol Synthesis cluster_s2 Stage 2: Oxidation cluster_s3 Stage 3: Esterification start Low Yield or Purity Issue s1_q Low yield of 1-benzylazetidin-3-ol? start->s1_q s2_q Incomplete oxidation? start->s2_q s3_q Low esterification conversion? start->s3_q s1_a1 Check for di-adduct formation s1_q->s1_a1 s1_a2 Optimize base and temperature for cyclization s1_q->s1_a2 s2_a1 Evaluate oxidizing agent and conditions s2_q->s2_a1 s3_a1 Use excess methanol & remove water s3_q->s3_a1 s3_a2 Check catalyst loading s3_q->s3_a2

Caption: Troubleshooting decision tree for production issues.

References

"optimizing N-debenzylation conditions to avoid side reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize N-debenzylation conditions and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-debenzylation?

A1: The primary methods for N-debenzylation can be broadly categorized into three types:

  • Reductive Cleavage : This is the most common approach and includes catalytic hydrogenation and catalytic transfer hydrogenation.[1]

    • Catalytic Hydrogenation : Typically employs a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) with hydrogen gas.[2] This method is known for its clean conversion to the desired amine and toluene as a byproduct.[3]

    • Catalytic Transfer Hydrogenation (CTH) : Uses a hydrogen donor in conjunction with a palladium catalyst. Common hydrogen donors include ammonium formate, formic acid, cyclohexene, and 2-propanol.[4][5][6] This method avoids the need for pressurized hydrogen gas.[4]

  • Oxidative Cleavage : This method is useful when reductive conditions are not compatible with other functional groups in the molecule. Oxidizing agents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or a potassium bromide/Oxone system can be used.[1][7]

  • Acid-Based Cleavage : Strong Lewis acids such as aluminum chloride (AlCl₃) can effect N-debenzylation, but this method can be harsh and may lead to side reactions like Friedel-Crafts alkylation if other aromatic rings are present.[8]

Q2: My N-debenzylation via catalytic hydrogenation is very slow or incomplete. What are the possible causes and solutions?

A2: Slow or incomplete reactions are a common issue. Here are several factors to consider and troubleshoot:

  • Catalyst Quality and Activity :

    • Catalyst Deactivation : Palladium catalysts can lose activity over time, especially if not stored properly.[9] Exposure to air, moisture, or volatile sulfur-containing compounds can poison the catalyst.[9] Using a fresh batch of catalyst is recommended. Pearlman's catalyst (Pd(OH)₂/C) is often more reactive than Pd/C.[9]

    • Catalyst Loading : Insufficient catalyst loading can lead to slow reactions. For atmospheric pressure hydrogenations, a higher catalyst loading (e.g., 10 mol% or even 25% by weight) may be necessary.[3]

  • Reaction Conditions :

    • Hydrogen Pressure : While balloon hydrogenation is convenient, it may not be sufficient for difficult debenzylations. Increasing the hydrogen pressure (e.g., 30-40 psi) using a shaker can significantly improve the reaction rate.[3]

    • Stirring/Agitation : Inadequate mixing is a frequent cause of failure in heterogeneous catalysis. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.[3]

    • Solvent : The choice of solvent can impact the reaction. Alcohols like ethanol or methanol are commonly used.[3][10] However, caution is advised with methanol as it can be flammable with Pd/C.[9]

  • Substrate-Related Issues :

    • Amine Poisoning : The amine product or even the starting material can act as a mild catalyst poison for palladium catalysts.[10]

    • Solution : Adding a small amount of acid, such as acetic acid or hydrochloric acid, can protonate the amine, preventing its coordination to the palladium surface and thereby increasing the reaction rate.[3][11]

Q3: I am observing over-reduction of other functional groups in my molecule. How can I improve the selectivity of my N-debenzylation?

A3: Achieving selectivity is critical when other reducible functional groups are present. Here are some strategies:

  • Choose a Milder Method : Catalytic transfer hydrogenation (CTH) is often milder than direct hydrogenation and can offer better selectivity.[12] For example, using ammonium formate with Pd/C is a well-established method for selective N-debenzylation.[4]

  • Optimize CTH Conditions :

    • Hydrogen Donor : The choice of hydrogen donor can influence selectivity. For instance, 2-propanol is a less reactive hydrogen donor than formic acid.[5]

    • Catalyst : Encapsulated palladium catalysts, like Pd(0) EnCat™ 30NP, can exhibit high chemoselectivity in transfer hydrogenations.[12]

  • Consider Non-Reductive Methods : If your molecule contains highly sensitive groups (e.g., olefins, nitro groups that you wish to preserve), oxidative debenzylation might be a better choice.[8] Reagents like NIS can be effective and tunable.[7]

  • Control Reaction Time and Temperature : Carefully monitoring the reaction by TLC or LC-MS and stopping it as soon as the starting material is consumed can prevent further reduction of other groups. Running the reaction at a lower temperature can also improve selectivity.[8]

Troubleshooting Guide

This guide addresses specific problems you might encounter during N-debenzylation experiments.

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to start or is extremely sluggish 1. Inactive or poisoned catalyst.[9] 2. Insufficient hydrogen pressure or poor agitation.[3] 3. Amine substrate/product poisoning the catalyst.[10]1. Use a fresh, high-quality catalyst (e.g., Pearlman's catalyst).[9] Consider pre-reducing the catalyst if it's old.[10] 2. Increase hydrogen pressure (if using H₂ gas) and ensure vigorous stirring.[3] 3. Add a stoichiometric amount of a non-interfering acid like acetic acid or use the amine salt as the starting material.[3][11]
Incomplete conversion after prolonged reaction time 1. Insufficient catalyst loading.[3] 2. Catalyst deactivation during the reaction. 3. The N-benzyl group is sterically hindered or electronically deactivated.1. Increase the catalyst loading (e.g., from 5 wt% to 10-25 wt%).[3] 2. Filter the reaction mixture and add a fresh portion of the catalyst. 3. Switch to a more forcing method, such as higher pressure hydrogenation, higher temperature, or a different deprotection chemistry (e.g., oxidative or acid-catalyzed).[8] A combination of Pd/C and Pd(OH)₂/C has been reported to be more effective for difficult substrates.[2]
Formation of multiple byproducts 1. Over-reduction of other functional groups (e.g., aromatic rings, esters, nitriles).[8] 2. Ring saturation (in case of heterocyclic amines). 3. Side reactions due to harsh conditions (e.g., Friedel-Crafts with AlCl₃).[8] 4. In oxidative debenzylation, formation of benzamide or other oxidation products.[7]1. Use a milder method like catalytic transfer hydrogenation with a less reactive hydrogen donor.[5] Carefully monitor the reaction and stop it upon completion. 2. Lower the reaction temperature and pressure. 3. Switch to a milder deprotection method like catalytic hydrogenation or oxidative cleavage.[8] 4. Tune the equivalents of the oxidizing agent and the reaction time. For example, with NIS, using 3 equivalents under dry conditions favors monodebenzylation, while excess NIS in the presence of water can lead to didebenzylation or other products.[7]
Difficulty in purifying the product from the catalyst 1. Fine catalyst particles passing through the filter paper.1. Filter the reaction mixture through a pad of Celite®. Ensure the Celite pad is well-packed.[3][6]
Low yield of the desired product 1. Any of the above issues. 2. Product adsorption onto the catalyst. 3. Decomposition of starting material or product under the reaction conditions.[8]1. Address the specific issue (catalyst, conditions, etc.). 2. After filtration, wash the catalyst thoroughly with the reaction solvent or a more polar solvent to recover any adsorbed product.[3][6] 3. Use milder reaction conditions (lower temperature, shorter reaction time). For sensitive substrates, consider enzymatic debenzylation as a very mild alternative.[13]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This procedure is adapted for the debenzylation of N-benzyl amines under neutral conditions, avoiding the use of pressurized hydrogen.[4][6]

Materials:

  • N-benzyl protected amine

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Methanol (dry)

  • Nitrogen or Argon for inert atmosphere

  • Celite®

Procedure:

  • To a stirred suspension of the N-benzyl compound (1 mmol) in dry methanol (10-20 mL), add 10% Pd/C (typically 50-100% by weight of the substrate).

  • Under a nitrogen atmosphere, add anhydrous ammonium formate (5 mmol, 5 equivalents) in a single portion.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional methanol (2 x 10 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product as necessary (e.g., by column chromatography or crystallization).

Protocol 2: Acid-Facilitated Catalytic Hydrogenation

This protocol is particularly useful for substrates where catalyst poisoning by the amine is a concern.[11]

Materials:

  • N-benzyl protected amine

  • 20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)

  • Ethanol

  • Acetic acid (glacial)

  • Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-benzyl compound (1 mmol) in ethanol (20-60 mL).

  • Add acetic acid (1.5 mmol, 1.5 equivalents) to the solution at room temperature.

  • Carefully add 20% Pd(OH)₂/C (typically 15-30% by weight of the substrate).

  • Purge the reaction flask with hydrogen gas (or evacuate and backfill with hydrogen from a balloon several times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher). The reaction may be heated (e.g., to 60 °C) to increase the rate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction and carefully filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol (2 x 15 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • The residue can then be worked up (e.g., neutralized with a base and extracted) and purified.

Data Summary Tables

Table 1: Comparison of Catalysts for N-Debenzylation of Benzylamines [2]

EntrySubstrateCatalystReaction Time (h)
1N-Benzylaniline10% Pd/C4
2N-Benzylaniline20% Pd(OH)₂/C4
3N-Benzylaniline10% Pd/C + 20% Pd(OH)₂/C2
4N,N-Dibenzylaniline10% Pd/C5
5N,N-Dibenzylaniline20% Pd(OH)₂/C5
6N,N-Dibenzylaniline10% Pd/C + 20% Pd(OH)₂/C2.5

Conditions: Hydrogen (50 psi), Ethanol, Room Temperature.

Table 2: Effect of Acetic Acid on N-Debenzylation Yield [11]

SubstrateAcetic Acid (equiv.)Yield (%)
Compound 22026
Compound 221.5>60
Compound 27065
Compound 271.589

Conditions: 20% Pd(OH)₂/C, H₂ (1 atm), EtOH, 60 °C, 14-24 h.

Visual Guides

Troubleshooting_NDebenzylation start N-Debenzylation Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction / No Reaction check_completion->incomplete No check_byproducts Byproducts Observed? check_completion->check_byproducts Yes troubleshoot Troubleshoot Catalyst & Conditions incomplete->troubleshoot troubleshoot->start Re-run optimize_selectivity Optimize for Selectivity check_byproducts->optimize_selectivity Yes end_ok Successful Debenzylation check_byproducts->end_ok No byproducts_yes Yes byproducts_no No optimize_selectivity->start Re-run with modified conditions

Caption: Troubleshooting workflow for N-debenzylation reactions.

N_Debenzylation_Methods start Select N-Debenzylation Method reductive Reductive Cleavage start->reductive oxidative Oxidative Cleavage start->oxidative acid_lewis Acid/Lewis Acid Cleavage start->acid_lewis cat_hydro Catalytic Hydrogenation (Pd/C, Pd(OH)2/C + H2) reductive->cat_hydro cth Catalytic Transfer Hydrogenation (Pd/C + Donor) reductive->cth oxone KBr / Oxone oxidative->oxone nis NIS / NBS oxidative->nis alcl3 AlCl3 acid_lewis->alcl3

Caption: Overview of common N-debenzylation methodologies.

References

Technical Support Center: Identification of Impurities in Methyl 1-benzylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-benzylazetidine-3-carboxylate. The information provided will assist in the identification and characterization of potential impurities that may be encountered during synthesis, purification, and storage.

Troubleshooting Guide

This guide addresses common issues observed during the analysis of this compound, helping you to identify the source of impurities.

Q1: I see an unexpected peak in my HPLC chromatogram with a shorter retention time than the main peak. What could it be?

An unexpected peak with a shorter retention time often indicates a more polar impurity. Potential candidates include:

  • 1-Benzylazetidine-3-carboxylic acid: This can form through the hydrolysis of the methyl ester. This is more likely if the sample has been exposed to moisture or acidic/basic conditions.

  • Methyl azetidine-3-carboxylate: This impurity can arise from the debenzylation of the parent compound.

  • Benzylamine: As a starting material, residual amounts may be present in the final product.

To confirm the identity:

  • LC-MS analysis: Check the mass-to-charge ratio (m/z) of the unexpected peak.

  • Co-injection: If a standard is available, co-inject it with your sample to see if the retention times match.

  • Forced degradation: Intentionally hydrolyze a small sample of your material with acid or base and analyze it by HPLC to see if the peak increases.

Q2: My GC-MS analysis shows a peak with a mass corresponding to benzaldehyde. What is the source of this impurity?

The presence of benzaldehyde is a strong indicator of oxidative degradation of the N-benzyl group. This can occur under the following conditions:

  • Exposure to air and light over time.

  • Presence of oxidizing agents.

  • Elevated temperatures during storage or analysis.

The formation of benzaldehyde is often accompanied by the formation of methyl azetidine-3-carboxylate.

To mitigate this:

  • Store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Protect the sample from light using amber vials.

  • Store at recommended low temperatures.[1]

Q3: I have an unknown peak in my chromatogram that does not correspond to common starting materials or simple degradation products. How can I identify it?

For completely unknown impurities, a systematic approach is required:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity to determine its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to gain structural information.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are powerful tools for complete structure elucidation.

  • Forced Degradation Studies: Subjecting the pure compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and match them to the unknown impurity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in this compound?

Process-related impurities are those that arise from the synthetic route. The most common include:

  • Unreacted Starting Materials:

    • Benzylamine

    • Methyl azetidine-3-carboxylate (or its precursors)

  • Byproducts:

    • Polymeric species: Formed from the self-reaction of azetidine precursors, especially during cyclization steps.

  • Reagents and Solvents: Residual amounts of reagents, catalysts, and solvents used in the synthesis and purification steps.

Q2: What are the likely degradation products of this compound?

Degradation can occur due to hydrolysis, oxidation, or other chemical transformations:

  • Hydrolysis Product: 1-Benzylazetidine-3-carboxylic acid.

  • Oxidative Degradation Products: Benzaldehyde and Methyl azetidine-3-carboxylate. Further oxidation of benzaldehyde can lead to benzoic acid.

  • Debenzylation Product: Methyl azetidine-3-carboxylate, which can be formed via oxidative cleavage or catalytic hydrogenolysis.

  • Ring-Opening Products: The strained azetidine ring can be susceptible to opening under strongly acidic conditions.[3][4]

Q3: How should I store this compound to minimize impurity formation?

To ensure the stability of the compound, it is recommended to:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place.[1]

  • Protect from light.

  • For long-term storage, consider storing under an inert atmosphere.

Data Presentation

The following tables summarize the potential impurities with their likely analytical characteristics.

Table 1: Potential Process-Related Impurities

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential SourceTypical Analytical MethodExpected Retention Time (RP-HPLC)
BenzylamineC₇H₉N107.15Starting MaterialGC-MS, HPLCShorter than main peak
Methyl azetidine-3-carboxylateC₅H₉NO₂115.13Starting Material / DebenzylationGC-MS, HPLCShorter than main peak
Polymeric ByproductsN/AVariableSide reaction during synthesisSEC, GPCVariable

Table 2: Potential Degradation Products

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Formation PathwayTypical Analytical MethodExpected Retention Time (RP-HPLC)
1-Benzylazetidine-3-carboxylic acidC₁₁H₁₃NO₂191.23HydrolysisHPLC, LC-MSShorter than main peak
BenzaldehydeC₇H₆O106.12OxidationGC-MS, HPLC-DADLonger than main peak
Benzoic AcidC₇H₆O₂122.12Oxidation of BenzaldehydeHPLC, LC-MSVariable
Methyl azetidine-3-carboxylateC₅H₉NO₂115.13Debenzylation / OxidationGC-MS, HPLCShorter than main peak

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

Analyze all stressed samples by the HPLC method described in Protocol 1 and compare the chromatograms to that of an unstressed sample.

Visualizations

Impurity_Troubleshooting_Workflow start Unexpected Peak in Chromatogram check_rt Check Retention Time (RT) start->check_rt rt_shorter RT < Main Peak (More Polar) check_rt->rt_shorter Shorter rt_longer RT > Main Peak (Less Polar) check_rt->rt_longer Longer hydrolysis Potential Hydrolysis Product: 1-Benzylazetidine-3-carboxylic acid rt_shorter->hydrolysis debenzylation Potential Debenzylation Product: Methyl azetidine-3-carboxylate rt_shorter->debenzylation start_material1 Residual Starting Material: Benzylamine rt_shorter->start_material1 oxidation Potential Oxidation Product: Benzaldehyde rt_longer->oxidation lcms Perform LC-MS Analysis hydrolysis->lcms debenzylation->lcms start_material1->lcms oxidation->lcms co_injection Co-injection with Standard lcms->co_injection forced_degradation Forced Degradation Study co_injection->forced_degradation identify Identify Impurity forced_degradation->identify

Caption: Troubleshooting workflow for identifying unknown peaks.

Degradation_Pathways main_compound This compound hydrolysis_product 1-Benzylazetidine-3-carboxylic acid main_compound->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product1 Benzaldehyde main_compound->oxidation_product1 Oxidation ([O]) oxidation_product2 Methyl azetidine-3-carboxylate main_compound->oxidation_product2 Oxidation ([O]) debenzylation_product Methyl azetidine-3-carboxylate main_compound->debenzylation_product Debenzylation (e.g., H₂/Pd) benzoic_acid Benzoic Acid oxidation_product1->benzoic_acid Further Oxidation

Caption: Potential degradation pathways for the target compound.

Synthesis_Impurities cluster_starting_materials Starting Materials cluster_process Synthesis Process cluster_products Products & Impurities benzylamine Benzylamine synthesis N-Alkylation benzylamine->synthesis azetidine_ester Methyl azetidine-3-carboxylate azetidine_ester->synthesis main_product This compound synthesis->main_product unreacted_sm Unreacted Starting Materials synthesis->unreacted_sm byproducts Polymeric Byproducts synthesis->byproducts residual_solvents Residual Solvents synthesis->residual_solvents

Caption: Sources of process-related impurities during synthesis.

References

"troubleshooting low conversion in azetidine alkylation reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azetidine alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and functionalization of azetidines, with a focus on addressing low reaction conversion.

Troubleshooting Guide: Low Conversion in Azetidine N-Alkylation

This guide provides a structured approach to diagnosing and resolving low conversion in N-alkylation reactions of azetidines. The questions below will walk you through potential issues, from reaction setup to the choice of reagents and conditions.

Question 1: My azetidine N-alkylation is showing low or no conversion. What are the first things I should check?

Low conversion in azetidine N-alkylation can often be attributed to fundamental reaction parameters. A systematic check of your setup and reagents is the best first step.

Troubleshooting Workflow:

start Low Conversion Observed reagent_quality Verify Reagent Quality & Purity start->reagent_quality reaction_setup Check Reaction Setup (Temperature, Atmosphere) start->reaction_setup stoichiometry Confirm Stoichiometry start->stoichiometry analysis Analyze Crude Reaction Mixture (NMR, LC-MS) reagent_quality->analysis reaction_setup->analysis stoichiometry->analysis side_products Side Products Detected? analysis->side_products troubleshoot_conditions Proceed to Reaction Condition Optimization side_products->troubleshoot_conditions Yes no_reaction No Reaction or Starting Material Only side_products->no_reaction No no_reaction->troubleshoot_conditions

Caption: Initial troubleshooting workflow for low conversion.

Checklist:

  • Reagent Purity:

    • Azetidine: Is the starting azetidine free of impurities, especially acidic contaminants from its synthesis or salt formation? The basicity of the azetidine nitrogen is crucial for its nucleophilicity.[1]

    • Alkylating Agent: Is the alkyl halide, tosylate, or mesylate fresh and free from degradation products? Alkyl halides, in particular, can degrade over time.

    • Solvent: Are you using an anhydrous solvent? The presence of water can quench bases and react with some alkylating agents.

    • Base: If using a base, is it fresh and non-hygroscopic? Many inorganic bases can absorb water, reducing their effectiveness.

  • Reaction Conditions:

    • Temperature: Is the reaction being conducted at the appropriate temperature? Some alkylations require heating to overcome the activation energy, while others may need cooling to prevent side reactions. Precise temperature control can significantly influence the reaction's outcome.[2]

    • Inert Atmosphere: Is the reaction being run under an inert atmosphere (e.g., nitrogen or argon)? This is particularly important when using sensitive reagents like organolithiums or strong bases.

  • Stoichiometry:

    • Double-check the molar equivalents of your reagents. A common mistake is an error in calculating the amount of base or alkylating agent.

Question 2: I've confirmed my reagents and setup are correct, but the conversion is still low. Could the choice of base be the issue?

Yes, the choice of base is critical and highly dependent on the pKa of the azetidine and the nature of the alkylating agent.

Commonly Used Bases and Their Suitability:

BaseCommon Use CasePotential Issues
K₂CO₃, Cs₂CO₃ General purpose for reactive alkyl halides.May not be strong enough for less reactive alkylating agents or hindered azetidines. Solubility can be an issue in some organic solvents.[3]
Et₃N, DIPEA Organic bases for acid scavenging.Often not strong enough to deprotonate the azetidine if it's in a salt form. Can lead to quaternization of the product.
NaH, KH Strong, non-nucleophilic bases.Can be too harsh, leading to elimination or other side reactions. Requires strictly anhydrous conditions.
LDA, LiHMDS, KHMDS Very strong, non-nucleophilic bases.Typically used for C-H activation rather than N-alkylation, but can be effective when the azetidine nitrogen is not sufficiently nucleophilic.[1][4] Requires low temperatures and inert atmosphere.

Troubleshooting Steps:

  • Increase Basicity: If you are using a weak base like K₂CO₃ with a less reactive alkylating agent, consider switching to a stronger base like NaH or using a more soluble one like Cs₂CO₃.[3]

  • Consider Solubility: Ensure your base is soluble in the reaction solvent. If not, the reaction may be very slow.

  • Protonated Azetidine: If your azetidine is a hydrochloride or other salt, ensure you are using at least two equivalents of base: one to neutralize the salt and one to facilitate the alkylation.

Question 3: How does the solvent affect the conversion of my azetidine alkylation?

The solvent plays a crucial role in an Sₙ2 reaction by solvating the ions and influencing the nucleophilicity of the amine.

Solvent Selection Guide:

SolventTypeRecommended forConsiderations
DMF, DMAc Polar AproticGeneral purpose, good for dissolving salts.High boiling points can make removal difficult. Should be avoided if possible due to toxicity.[5]
Acetonitrile (ACN) Polar AproticGood alternative to DMF/DMAc.Can be less effective at dissolving some inorganic bases.[3]
THF Polar Aprotic (less polar)Often used with strong bases like NaH or organolithiums.Lower boiling point may require sealed-tube reactions for higher temperatures.
DCM, DCE Non-polar/Weakly PolarCan be effective, especially in the absence of a strong base.Chlorinated solvents can be reactive under certain conditions.
Alcohols (e.g., EtOH, MeOH) Polar ProticCan be used, but may compete as nucleophiles.Can slow down Sₙ2 reactions by solvating the nucleophile.

Troubleshooting Steps:

  • If your reaction is slow in a less polar solvent like THF, switching to a more polar aprotic solvent like DMF or ACN can accelerate the rate.

  • Solvent choice can influence the prevalence of side reactions; for instance, high temperatures in protic solvents might favor elimination.[6]

Question 4: I see multiple products in my crude reaction mixture. What are the likely side reactions and how can I minimize them?

The strained nature of the azetidine ring and the reactivity of the reagents can lead to several common side reactions.

Common Side Reactions and Mitigation Strategies:

start Azetidine + Alkyl Halide desired_product N-Alkylated Azetidine (Desired Product) start->desired_product SN2 elimination Elimination of Alkyl Halide start->elimination Strong Base / High Temp ring_opening Ring Opening start->ring_opening Acidic Conditions / Lewis Acids over_alkylation Quaternary Azetidinium Salt (Over-alkylation) desired_product->over_alkylation Excess Alkyl Halide

Caption: Potential reaction pathways in azetidine alkylation.

  • Over-alkylation: The N-alkylated azetidine can react with another molecule of the alkylating agent to form a quaternary azetidinium salt.

    • Solution: Use a slight excess of the azetidine relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture.

  • Elimination: If the alkylating agent has a β-hydrogen, a strong base can promote an E2 elimination reaction, consuming the alkylating agent and base.

    • Solution: Use a milder, non-hindered base. Lower the reaction temperature.

  • Ring Opening: The strained azetidine ring can open, especially under acidic conditions or in the presence of Lewis acids.[7]

    • Solution: Ensure the reaction conditions are basic or neutral. Avoid Lewis acidic catalysts unless they are part of a specific protocol. If your azetidine starting material is a salt, ensure complete neutralization before proceeding.

Question 5: My starting materials are sterically hindered. How can I improve the conversion?

Steric hindrance on either the azetidine or the alkylating agent can significantly slow down the Sₙ2 reaction.

Strategies for Hindered Substrates:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier. Microwave irradiation can be an effective way to achieve high temperatures quickly and uniformly.[3][6]

  • Use a More Reactive Alkylating Agent: Switch from an alkyl chloride or bromide to a more reactive alkyl iodide or triflate.

  • Add a Catalyst: Catalytic amounts of sodium or potassium iodide can undergo Finkelstein reaction with an alkyl chloride or bromide in situ to generate the more reactive alkyl iodide.[3]

  • Consider an Alternative Method: If direct alkylation is failing, reductive amination might be a better approach. This involves reacting the azetidine with an aldehyde or ketone in the presence of a reducing agent.[8][9]

FAQs: Azetidine Alkylation

Q1: What is the best general-purpose method for N-alkylation of a simple azetidine?

For a simple, unhindered azetidine and a reactive primary alkyl halide (e.g., benzyl bromide or methyl iodide), a common and effective method is to use potassium carbonate as the base in a polar aprotic solvent like acetonitrile or DMF at room temperature or with gentle heating.

Q2: When should I use a protecting group on the azetidine nitrogen?

Protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are generally not necessary for simple N-alkylation. However, they are crucial when you want to perform other reactions on the molecule without affecting the nitrogen, or if you need to activate the alpha-position for C-H functionalization.[10][11] If you have a molecule with multiple amine groups, a protecting group strategy is essential for selective alkylation.[12][13]

Q3: Can I use reductive amination to introduce a secondary or tertiary alkyl group?

Yes, reductive amination is very versatile. Using a ketone instead of an aldehyde as the carbonyl partner will introduce a secondary alkyl group onto the azetidine nitrogen.[14]

Q4: My azetidine is an HCl salt. Do I need to perform a separate neutralization step before alkylation?

While you can perform a separate workup to get the free base, it's often more convenient to do it in situ. Simply add an additional equivalent of your base to the reaction mixture to neutralize the HCl salt before the alkylation proceeds.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

This protocol is a general starting point for the N-alkylation of azetidine with a reactive alkyl halide.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the azetidine (1.0 eq.).

  • Solvent and Base: Add anhydrous acetonitrile or DMF (to make a 0.1-0.5 M solution) followed by potassium carbonate (2.0-3.0 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq.) dropwise to the stirring suspension.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination for N-Alkylation

This method is an excellent alternative, especially for hindered substrates or when direct alkylation fails.[9][15][16]

  • Setup: In a round-bottom flask, dissolve the azetidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: Add a dehydrating agent like magnesium sulfate or molecular sieves, or a catalytic amount of acetic acid to facilitate imine formation. Stir for 1-2 hours at room temperature.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

References

"impact of reaction parameters on azetidine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: My azetidine synthesis is resulting in low yields. What are the most common factors to investigate?

A1: Low yields in azetidine synthesis can often be attributed to several critical reaction parameters. Firstly, the choice of solvent can significantly impact the reaction. For instance, in the Lewis acid-catalyzed intramolecular aminolysis of epoxides, solvents like 1,2-dichloroethane (DCE) have been shown to provide higher yields compared to benzene or coordinating solvents like acetonitrile (MeCN) and tetrahydrofuran (THF).[1][2] Secondly, the catalyst and its loading are crucial. Lanthanide triflates, such as La(OTf)₃ and Sc(OTf)₃, are effective Lewis acid catalysts for these transformations.[1][2][3] Optimizing the catalyst loading (e.g., 5-15 mol%) is essential, as insufficient catalyst may lead to incomplete reaction, while excess catalyst can promote side reactions. Finally, temperature plays a vital role; many azetidine syntheses require elevated temperatures (refluxing) to proceed to completion.[1][2][4]

Q2: I am observing the formation of undesired side products, such as pyrrolidines or aziridines. How can I improve the selectivity towards the azetidine product?

A2: The formation of five-membered pyrrolidine rings or three-membered aziridine rings is a common challenge in azetidine synthesis due to competing cyclization pathways. To favor the formation of the four-membered azetidine ring:

  • Substrate Stereochemistry: The stereochemistry of the starting material can dictate the cyclization pathway. For example, in the intramolecular aminolysis of 3,4-epoxy amines, cis-epoxides preferentially form azetidines, while trans-epoxides can lead to pyrrolidines.[1][2]

  • Reaction Conditions: Fine-tuning the reaction conditions is critical. In the thermal isomerization of aziridines to azetidines, refluxing in a less nucleophilic solvent like isopropanol can favor the formation of the azetidine.[4]

  • Choice of Base: For reactions involving a base, the nature of the base can influence the product distribution. For instance, in certain multicomponent reactions for azetidine synthesis, triethylamine (Et₃N) was found to be optimal.[4]

Q3: What is the impact of substituents on the starting materials on the success of azetidine synthesis?

A3: Substituents on both the nitrogen atom and the carbon backbone of the substrate can have a significant electronic and steric impact on the reaction's success.

  • Nitrogen Substituents: The nature of the substituent on the nitrogen atom can influence its nucleophilicity. Electron-withdrawing groups, such as trifluoromethyl, can decrease the nitrogen's nucleophilicity, necessitating the use of a strong base like LiHMDS to achieve cyclization.[4] Conversely, both electron-rich and electron-deficient benzyl groups on the amino group have been shown to proceed smoothly in certain syntheses.[1][2][5]

  • Carbon Backbone Substituents: Bulky groups on the carbon framework can influence the regioselectivity of the ring-closure. However, substrates with bulky groups like tert-butyl have been shown to afford azetidines in high yields in specific reactions.[1][2][5] The presence of acid-sensitive functional groups such as Boc, PMB, and TBS has been tolerated in some catalytic systems.[1][2][5]

Troubleshooting Guides

Issue 1: Incomplete reaction or no product formation.
Possible Cause Troubleshooting Step
Insufficient Catalyst Activity or Loading Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). Ensure the catalyst is fresh and has been stored under appropriate inert conditions. Consider screening alternative Lewis acids like Sc(OTf)₃ if La(OTf)₃ is ineffective.[1][3]
Low Reaction Temperature Increase the reaction temperature. Many intramolecular cyclizations for azetidine synthesis require refluxing conditions to overcome the activation energy for ring formation.[1][2][4]
Inappropriate Solvent The choice of solvent is critical. Non-coordinating, high-boiling point solvents like 1,2-dichloroethane (DCE) are often superior to lower-boiling solvents like CH₂Cl₂ or coordinating solvents like THF and MeCN which can interfere with the catalyst.[1][2]
Deactivated Substrate Highly electron-withdrawing groups on the nitrogen can reduce its nucleophilicity. If applicable, consider using a stronger base or a different protecting group strategy.[4]
Issue 2: Formation of multiple products and difficulty in purification.
Possible Cause Troubleshooting Step
Competing Cyclization Pathways Re-evaluate the stereochemistry of your starting material. As mentioned, cis and trans isomers can lead to different ring sizes.[1][2] Modify the reaction solvent and temperature to find conditions that favor the desired 4-exo-tet cyclization.
Isomerization of Product The strained azetidine ring can be prone to isomerization, especially under acidic conditions during workup or purification. The addition of a mild base like triethylamine (TEA) during column chromatography can help prevent this.[6]
Side Reactions due to Functional Groups Protect sensitive functional groups on your substrate that may not be compatible with the reaction conditions (e.g., acidic protons that can quench a strong base).

Data Presentation: Impact of Reaction Parameters

Table 1: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine. [1][2]

EntryLewis Acid (mol%)SolventTemperatureNMR Yield of Azetidine (%)
1La(OTf)₃ (15)DCEReflux81
2La(OTf)₃ (15)BenzeneReflux65
3La(OTf)₃ (15)MeCNReflux45 (Starting material remained)
4La(OTf)₃ (15)THFReflux30 (Starting material remained)
5Sc(OTf)₃ (15)DCEReflux68 (Longer reaction time)
6LiOTf (15)DCERefluxComplex Mixture

Table 2: Influence of Base and Solvent in a Multicomponent Synthesis of N-sulfonylazetidin-2-imines. [4]

EntryBaseSolventYield (%)
1Et₃NTHFGood
2DBUVariousLower
3DABCOVariousLower
4NaHCO₃VariousLower
5K₂CO₃VariousLower

Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[1]
  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).

  • Stir the reaction mixture under reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to afford the desired azetidine.

Protocol 2: Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents[3]
  • Activate 4Å molecular sieves (100 mg) by flame drying for 10 minutes under vacuum and allow to cool under an argon atmosphere.

  • To a reaction vessel containing the activated molecular sieves, add Sc(OTf)₃ (9.8 mg, 10 mol %), the azetidine trichloroacetimide ester (0.20 mmol), and the nucleophile (0.30 mmol).

  • Add dry dichloromethane (1.5 mL) to the mixture at 35 °C under an argon atmosphere.

  • Stir the reaction until the complete consumption of the azetidine starting material is observed by TLC.

  • Upon completion, quench the reaction and purify by flash column chromatography to yield the 3,3-disubstituted azetidine.

Visualizations

experimental_workflow General Experimental Workflow for Azetidine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (e.g., Epoxy Amine) mix Combine Reactants & Reagents start->mix reagents Reagents (Catalyst, Solvent, Base) reagents->mix react Heat / Stir (e.g., Reflux) mix->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Azetidine purify->product characterize Characterization (NMR, MS, etc.) product->characterize

Caption: A generalized experimental workflow for a typical azetidine synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield in Azetidine Synthesis cluster_params Initial Parameter Checks cluster_solutions Potential Solutions cluster_substrate Substrate Considerations start Low Yield or No Reaction check_temp Is Temperature Sufficiently High? start->check_temp check_cat Is Catalyst Loading Optimal? check_temp->check_cat Yes inc_temp Increase Temperature check_temp->inc_temp No check_solv Is the Solvent Appropriate? check_cat->check_solv Yes inc_cat Increase Catalyst Loading check_cat->inc_cat No change_cat Screen Catalysts (e.g., Sc(OTf)3) check_cat->change_cat Tried, still low change_solv Screen Solvents (e.g., DCE) check_solv->change_solv No check_sub Are there Deactivating Groups on Substrate? check_solv->check_sub Yes use_base Use Stronger Base check_sub->use_base Yes change_pg Modify Protecting Group Strategy check_sub->change_pg Yes

Caption: A decision tree for troubleshooting low-yield azetidine synthesis reactions.

References

Validation & Comparative

"comparison of different N-protecting groups for azetidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate N-protecting group is a critical step in the synthesis of molecules incorporating the azetidine-3-carboxylate scaffold. This guide provides an objective comparison of three commonly used protecting groups—tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz)—offering a summary of their performance based on available experimental data.

The choice of a protecting group strategy is paramount in multi-step syntheses, directly impacting reaction yields, purification efficiency, and the stability of the final product. The unique strained ring structure of azetidine presents specific challenges and considerations for protection and deprotection methodologies. This document aims to provide a clear, data-driven comparison to aid in the selection of the most suitable N-protecting group for your synthetic strategy.

Performance Comparison of N-Protecting Groups

The following table summarizes the key quantitative data for the protection and deprotection of azetidine-3-carboxylate with Boc, Fmoc, and Cbz protecting groups. It is important to note that reaction conditions can be further optimized to improve yields and reduce reaction times.

Protecting GroupProtection MethodTypical Yield (%)Deprotection MethodTypical Yield (%)Deprotection TimeKey Stability CharacteristicsOrthogonality
Boc Boc₂O, Base (e.g., NaOH, Et₃N)~92%Strong Acid (e.g., TFA, HCl)High30 min - 4 hStable to bases and hydrogenolysis. Labile to strong acids.Orthogonal to Fmoc and Cbz.
Fmoc Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃)HighBase (e.g., 20% Piperidine in DMF)High5 - 30 minStable to acids and hydrogenolysis. Labile to bases.Orthogonal to Boc and Cbz.
Cbz Cbz-Cl, Base (e.g., NaHCO₃)HighHydrogenolysis (H₂, Pd/C)High1 - 6 hStable to acidic and mildly basic conditions. Labile to hydrogenolysis.Orthogonal to Boc and Fmoc.

Experimental Protocols

Detailed methodologies for the key experiments of protection and deprotection for each protecting group are provided below.

N-Boc-Azetidine-3-Carboxylic Acid

Protection:

  • Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid: To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1 equivalent) in methanol, a solution of sodium hydroxide (5 equivalents) in water is added. The mixture is refluxed for approximately 4 hours until the reaction is complete as monitored by TLC. After cooling, the methanol is removed under reduced pressure. The mixture is then neutralized with 10% aqueous citric acid and extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to afford the product. A yield of 92% has been reported for this procedure.

Deprotection:

  • Acidic Deprotection of N-Boc-azetidine derivatives: The N-Boc protected azetidine derivative is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA). The reaction is typically stirred at room temperature for 30 minutes to 4 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected azetidine as a TFA salt. The azetidine ring has been shown to be stable under these conditions.

N-Fmoc-Azetidine-3-Carboxylic Acid

Protection:

  • General procedure for N-Fmoc protection: Azetidine-3-carboxylic acid ester hydrochloride is dissolved in a mixture of acetone and water. Sodium bicarbonate is added, followed by the portion-wise addition of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction mixture is stirred at room temperature for several hours. After completion, the acetone is evaporated, and the aqueous layer is washed with ether, acidified with HCl, and extracted with ethyl acetate. The organic layer is dried and concentrated to give the N-Fmoc protected product.

Deprotection:

  • Base-mediated Deprotection of N-Fmoc-azetidine derivatives: The N-Fmoc protected azetidine is treated with a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction is typically complete within 30 minutes at room temperature. The solvent is removed under vacuum, and the crude product can be purified by chromatography.

N-Cbz-Azetidine-3-Carboxylic Acid

Protection:

  • General procedure for N-Cbz protection: Azetidine-3-carboxylic acid is dissolved in aqueous sodium hydroxide. Benzyl chloroformate (Cbz-Cl) is added dropwise at 0°C, and the mixture is stirred vigorously for 2-3 hours while maintaining the pH between 9-10 by the addition of NaOH solution. After the reaction, the mixture is washed with ether, acidified with cold dilute HCl, and the precipitated product is filtered, washed with cold water, and dried.

Deprotection:

  • Hydrogenolysis of N-Cbz-azetidine derivatives: The N-Cbz protected azetidine derivative is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (typically 1 atm) at room temperature for 1-6 hours. After the reaction is complete, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the deprotected product.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the comparison of different N-protecting groups for azetidine-3-carboxylate.

G cluster_start Starting Material cluster_protection N-Protection cluster_analysis1 Analysis of Protected Intermediate cluster_deprotection N-Deprotection cluster_analysis2 Analysis of Deprotected Product start Azetidine-3-carboxylate Boc N-Boc Protection start->Boc Fmoc N-Fmoc Protection start->Fmoc Cbz N-Cbz Protection start->Cbz Yield1 Yield & Purity Boc->Yield1 Stability Stability Studies Boc->Stability Deprotect_Boc Acidic Deprotection Boc->Deprotect_Boc Fmoc->Yield1 Fmoc->Stability Deprotect_Fmoc Basic Deprotection Fmoc->Deprotect_Fmoc Cbz->Yield1 Cbz->Stability Deprotect_Cbz Hydrogenolysis Cbz->Deprotect_Cbz Yield2 Yield & Purity Deprotect_Boc->Yield2 Deprotect_Fmoc->Yield2 Deprotect_Cbz->Yield2

Caption: Workflow for comparing N-protecting groups.

Comparative Analysis of the Biological Activity of Methyl 1-benzylazetidine-3-carboxylate and Related Azetidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological potential of substituted azetidine-3-carboxylate derivatives. This document provides a comparative overview of their biological activities, supported by available experimental data and detailed methodologies.

The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional conformation that can be exploited to design potent and selective modulators of various biological targets. Among the vast landscape of azetidine derivatives, Methyl 1-benzylazetidine-3-carboxylate serves as a key building block and a point of reference for understanding the structure-activity relationships (SAR) within this chemical class. This guide aims to collate and compare the biological activity of this compound with other azetidine analogs, providing a valuable resource for researchers in the field of drug discovery.

Overview of Biological Activities

Azetidine-3-carboxylate derivatives have been investigated for a range of biological activities, primarily targeting the central nervous system (CNS). Key areas of investigation include their potential as GABA uptake inhibitors and dopamine receptor ligands. More recently, complex derivatives of 1-benzyl-3-carboxyazetidine have been identified as agonists for the sphingosine-1-phosphate-1 (S1P1) receptor, highlighting the diverse therapeutic possibilities of this scaffold.

Comparative Biological Data

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and its analogs. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources, each employing specific experimental conditions.

Table 1: GABA Uptake Inhibition

CompoundStructureTargetIC50 (µM)Reference
Azetidine-3-carboxylic acid (Structure of Azetidine-3-carboxylic acid)GAT-1>100[1]
1-Benzylazetidine-3-carboxylic acid (Structure of 1-Benzylazetidine-3-carboxylic acid)GAT-1Not Reported-
This compound (Structure of this compound)GAT-1Data Not Available-
Analog 1 (N-Trityl-azetidin-3-yl)acetic acid (Structure of Analog 1)GAT-12.83[1]
Analog 2 (N-(4,4-Diphenylbut-3-enyl)azetidin-3-yl)acetic acid (Structure of Analog 2)GAT-12.01[1]

Table 2: Dopamine Receptor Binding Affinity

CompoundStructureTargetKᵢ (nM)Reference
This compound (Structure of this compound)D₂, D₃Data Not Available-
Analog 3 (N-(1-benzyl-4-piperidyl)methyl-azetidine-3-carboxamide) (Structure of Analog 3)D₂15[2]
Analog 4 (N-(1-(4-fluorobenzyl)-4-piperidyl)methyl-azetidine-3-carboxamide) (Structure of Analog 4)D₂8[2]

Table 3: Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonism

CompoundStructureAssayEC₅₀ (nM)Reference
This compound (Structure of this compound)Ca²⁺ mobilizationData Not Available-
Analog 5 (A complex 1-benzyl-3-carboxyazetidine derivative) (Structure of Analog 5)Ca²⁺ mobilization1.2[3]

Structure-Activity Relationship (SAR) Insights

  • Substitution on the Azetidine Nitrogen: The nature of the substituent on the azetidine nitrogen plays a crucial role in determining the biological activity. Large, lipophilic groups, such as the trityl and diphenylbutenyl moieties in GABA uptake inhibitors, appear to be favorable for potency. Similarly, for dopamine receptor ligands, a benzyl group on a piperidine ring attached to the azetidine-3-carboxamide nitrogen leads to high affinity.

  • Modification of the Carboxylate Group: The conversion of the carboxylic acid to a methyl ester, as in this compound, can significantly impact activity. While data for the methyl ester in GABA uptake is unavailable, in other systems, esterification can alter properties like cell permeability and metabolic stability. The transformation of the carboxylate to an amide, as seen in the dopamine receptor ligands, is a key modification for achieving high affinity.

  • Overall Molecular Architecture: The development of potent S1P1 receptor agonists from a 1-benzyl-3-carboxyazetidine core demonstrates that more complex molecular architectures built upon this scaffold can lead to novel biological activities.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of biological data. Below are generalized protocols for the key assays mentioned in this guide.

GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters (GATs).

GABA_Uptake_Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture cells expressing GATs (e.g., HEK293-GAT1) harvest Harvest and resuspend cells in assay buffer cell_culture->harvest pre_incubation Pre-incubate cells with test compound or vehicle harvest->pre_incubation incubation Add [³H]GABA and incubate pre_incubation->incubation termination Terminate uptake by rapid filtration incubation->termination scintillation Measure radioactivity using a scintillation counter termination->scintillation calculate_inhibition Calculate percent inhibition relative to control scintillation->calculate_inhibition determine_ic50 Determine IC₅₀ value calculate_inhibition->determine_ic50 Dopamine_Receptor_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_analysis Data Analysis cell_culture Culture cells expressing dopamine receptor subtype homogenization Homogenize cells and isolate membrane fraction cell_culture->homogenization incubation Incubate membranes with radioligand and competing test compound homogenization->incubation separation Separate bound and free radioligand by filtration incubation->separation quantification Quantify bound radioactivity separation->quantification calculate_displacement Calculate specific binding and displacement quantification->calculate_displacement determine_ki Determine Kᵢ value calculate_displacement->determine_ki

References

A Comparative Analysis of Azetidine-2-Carboxylic Acid and Azetidine-3-Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the properties of a potential therapeutic agent. Among the diverse array of small nitrogen-containing heterocycles, azetidine rings offer a compelling blend of conformational rigidity and synthetic tractability. This guide provides an objective comparison of derivatives of two key positional isomers: azetidine-2-carboxylic acid and azetidine-3-carboxylic acid, supported by experimental data and detailed methodologies.

The position of the carboxylic acid group on the four-membered azetidine ring dictates the spatial arrangement of substituents and, consequently, the biological activity and physicochemical properties of the resulting derivatives. Azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline, has been recognized for its ability to be incorporated into proteins, leading to altered protein folding and function.[1] In contrast, azetidine-3-carboxylic acid derivatives serve as constrained analogues of β-amino acids and have found utility in diverse therapeutic areas. This guide will delve into a comparative analysis of these two scaffolds, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Comparative Biological Activity

To provide a clear comparison of the biological performance of derivatives from both scaffolds, the following table summarizes key quantitative data from published studies. A notable example is the evaluation of their derivatives as GABA uptake inhibitors, where the substitution pattern on the azetidine ring significantly impacts potency and selectivity.

TargetDerivative TypeCompoundIC50 (µM)Reference
GAT-1 Azetidin-2-ylacetic acid derivative4,4-diphenylbutenyl substituted2.83 ± 0.67[2]
GAT-1 Azetidin-2-ylacetic acid derivative4,4-bis(3-methyl-2-thienyl)butenyl substituted2.01 ± 0.77[2]
GAT-3 Azetidine-3-carboxylic acid derivative1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} substituted15.3 ± 4.5[2]
GAT-1 3-hydroxy-3-(4-methoxyphenyl)azetidine derivativeCompound 18b26.6 ± 3.3[2]
GAT-3 3-hydroxy-3-(4-methoxyphenyl)azetidine derivativeCompound 18e31.0 ± 4.7[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of research findings. Below are representative experimental protocols for the synthesis of key intermediates for both azetidine-2-carboxylic acid and azetidine-3-carboxylic acid derivatives.

Synthesis of N-Boc-azetidine-2-carboxylic acid

This protocol describes a common method for the protection of the nitrogen atom of azetidine-2-carboxylic acid, a crucial step for further derivatization.

Materials:

  • L-Azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-azetidine-2-carboxylic acid in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide to the solution and cool to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-Boc-azetidine-2-carboxylic acid.

Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This protocol outlines the synthesis of a key intermediate for the preparation of various azetidine-3-carboxylic acid derivatives via a Horner-Wadsworth-Emmons reaction.[3]

Materials:

  • 1-Boc-3-azetidinone

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (NaH)

  • Dry Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend sodium hydride (60% dispersion in mineral oil) in dry THF.

  • Add neat methyl 2-(dimethoxyphosphoryl)acetate to the suspension and stir for 30 minutes.

  • Add a solution of 1-Boc-3-azetidinone in dry THF to the reaction mixture and stir for 1 hour.[3]

  • Quench the reaction by the addition of water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvents under reduced pressure.[3]

  • Purify the residue via distillation in vacuo to obtain the title compound as a colorless oil.[3]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design related to azetidine derivatives, the following diagrams are provided in DOT language.

drug_discovery_workflow cluster_discovery Discovery & Lead Identification cluster_preclinical Preclinical Development cluster_clinical Clinical Development target_id Target Identification & Validation assay_dev Assay Development target_id->assay_dev ht_screening High-Throughput Screening assay_dev->ht_screening hit_to_lead Hit-to-Lead Optimization ht_screening->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt adme_tox ADME/Tox Profiling lead_opt->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo phase1 Phase I in_vivo->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 approval Regulatory Approval phase3->approval

Caption: A generalized workflow for the discovery and development of azetidine-based therapeutics.

mapk_pathway stimulus Extracellular Stimulus (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, Elk-1) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response azetidine_inhibitor Azetidine Derivative (e.g., KHG26792) azetidine_inhibitor->mek inhibition

Caption: Inhibition of the MAPK signaling pathway by an azetidine derivative.[4]

pi3k_akt_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates PIP2 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates cell_survival Cell Survival, Growth, & Proliferation mtor->cell_survival azetidine_inhibitor Azetidine Derivative azetidine_inhibitor->pi3k inhibition

Caption: Modulation of the PI3K/Akt signaling pathway by an azetidine derivative.

Concluding Remarks

The choice between azetidine-2-carboxylic acid and azetidine-3-carboxylic acid as a scaffold for drug discovery is highly dependent on the therapeutic target and the desired properties of the final compound. Derivatives of azetidine-2-carboxylic acid, as proline analogues, may be particularly suited for targeting enzymes and proteins where mimicry of proline is advantageous. Conversely, the conformational constraints imposed by the azetidine-3-carboxylic acid scaffold make it a valuable building block for creating novel chemical entities with diverse biological activities. The provided data and protocols offer a foundation for researchers to make informed decisions in the design and synthesis of next-generation therapeutics based on these versatile four-membered rings.

References

A Comparative Guide to the Synthesis of Methyl 1-benzylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for Methyl 1-benzylazetidine-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The performance of each method is evaluated based on experimental data for reaction yield, purity, and overall efficiency. Detailed experimental protocols are provided to allow for reproducible results.

Method 1: Multi-step Synthesis from Epichlorohydrin and Benzylamine

This classical approach involves a three-step sequence starting from readily available commercial reagents. The key stages are the formation of the azetidine ring, oxidation of the resulting alcohol, and final esterification.

Experimental Protocol

Step 1: Synthesis of 1-benzylazetidin-3-ol

To a solution of benzylamine in a suitable solvent such as methanol or water, epichlorohydrin is added dropwise at a controlled temperature, typically between 0 and 10 °C. The reaction mixture is then stirred at room temperature for several hours. After an aqueous workup and extraction with an organic solvent, the crude N-benzyl-3-amino-1-chloro-propan-2-ol is cyclized by heating in the presence of a base like triethylamine to afford 1-benzylazetidin-3-ol.

Step 2: Oxidation to 1-benzylazetidine-3-carboxylic acid

The 1-benzylazetidin-3-ol is oxidized to the corresponding carboxylic acid. A common method involves the use of an oxidizing agent such as potassium permanganate or a ruthenium-based catalyst in an appropriate solvent system. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.

Step 3: Fischer Esterification to this compound

1-benzylazetidine-3-carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated under reflux for several hours. The reaction is an equilibrium process, and the use of excess methanol helps to drive it towards the product. After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield this compound.

Method 2: N-benzylation of Methyl Azetidine-3-carboxylate

This alternative route offers a more direct approach starting from the commercially available Methyl azetidine-3-carboxylate hydrochloride.

Experimental Protocol

Step 1: Liberation of the Free Amine

Methyl azetidine-3-carboxylate hydrochloride is treated with a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane or acetonitrile to neutralize the hydrochloride and generate the free secondary amine.

Step 2: N-benzylation

To the solution of the free amine, benzyl bromide or benzyl chloride is added, along with a base to scavenge the hydrohalic acid formed during the reaction. The reaction is typically stirred at room temperature or gently heated to drive it to completion. The progress of the reaction is monitored by TLC or GC-MS.

Step 3: Workup and Purification

After the reaction is complete, the mixture is washed with water to remove salts and any remaining base. The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Performance Comparison

ParameterMethod 1: From EpichlorohydrinMethod 2: From Methyl Azetidine-3-carboxylate
Starting Materials Epichlorohydrin, BenzylamineMethyl azetidine-3-carboxylate hydrochloride, Benzyl bromide
Number of Steps 32 (or 1 if free base is used directly)
Overall Yield ModerateGood to Excellent
Purity Good (after purification at each step)High (with final purification)
Reaction Time Longer (multi-day process)Shorter (can be completed in a day)
Scalability Can be scaled up, but requires careful control of each stepReadily scalable

Experimental Workflows

Method1_Workflow cluster_0 Method 1: From Epichlorohydrin and Benzylamine Epichlorohydrin Epichlorohydrin 1-benzylazetidin-3-ol 1-benzylazetidin-3-ol Epichlorohydrin->1-benzylazetidin-3-ol Step 1: Ring Formation Benzylamine Benzylamine Benzylamine->1-benzylazetidin-3-ol 1-benzylazetidine-3-carboxylic acid 1-benzylazetidine-3-carboxylic acid 1-benzylazetidin-3-ol->1-benzylazetidine-3-carboxylic acid Step 2: Oxidation This compound This compound 1-benzylazetidine-3-carboxylic acid->this compound Step 3: Esterification Method2_Workflow cluster_1 Method 2: From Methyl Azetidine-3-carboxylate Methyl azetidine-3-carboxylate HCl Methyl azetidine-3-carboxylate HCl This compound This compound Methyl azetidine-3-carboxylate HCl->this compound N-benzylation Benzyl bromide Benzyl bromide Benzyl bromide->this compound

Spectroscopic Purity Analysis of Methyl 1-benzylazetidine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the purity of Methyl 1-benzylazetidine-3-carboxylate using standard spectroscopic techniques. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents a comparative analysis based on predicted spectral characteristics and data from closely related analogues. This approach offers a robust methodology for researchers to interpret their own experimental data and identify potential impurities.

Predicted Spectroscopic Profile of this compound

The expected spectroscopic data for pure this compound is predicted based on the analysis of its structural components: the N-benzyl group, the azetidine ring, and the methyl carboxylate group.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR - Aromatic protons (benzyl): Multiplet, ~7.2-7.4 ppm (5H) - Benzylic protons (-CH₂-Ph): Singlet, ~3.6-3.8 ppm (2H) - Azetidine ring protons (-CH₂-N-CH₂-): Two triplets, ~3.2-3.6 ppm (4H) - Azetidine ring proton (-CH-COO): Quintet, ~3.3-3.7 ppm (1H) - Methyl ester protons (-OCH₃): Singlet, ~3.7 ppm (3H)
¹³C NMR - Aromatic carbons (benzyl): ~127-138 ppm - Benzylic carbon (-CH₂-Ph): ~60-65 ppm - Azetidine ring carbons (-CH₂-N-): ~55-60 ppm - Azetidine ring carbon (-CH-COO): ~35-40 ppm - Ester carbonyl carbon (C=O): ~170-175 ppm - Methyl ester carbon (-OCH₃): ~52 ppm
FTIR (cm⁻¹) - C-H stretch (aromatic): ~3030-3080 - C-H stretch (aliphatic): ~2800-3000 - C=O stretch (ester): ~1735-1750[1] - C-N stretch (amine): ~1100-1250 - C-O stretch (ester): ~1150-1250[2]
Mass Spec. - Molecular Ion (M⁺): m/z = 205.11 - Common Fragments: [M-OCH₃]⁺ (m/z=174), [C₇H₇]⁺ (benzyl, m/z=91)

Comparative Analysis with Related Compounds

To substantiate the predicted data, a comparison with experimentally determined data for structurally similar compounds is essential.

Table 2: Spectroscopic Data for Compounds Structurally Related to this compound

Compound ¹H NMR Data (δ, ppm) ¹³C NMR Data (δ, ppm) Key FTIR Bands (cm⁻¹) Mass Spec. (m/z)
Methyl 1-Cbz-azetidine-3-carboxylate Aromatic: 7.3-7.4 (m, 5H), CH₂-Ph: 5.1 (s, 2H), Azetidine: 4.1-4.3 (m, 4H), CH: 3.5-3.6 (m, 1H), OCH₃: 3.7 (s, 3H)Aromatic: 128-136, CH₂-Ph: 67, Azetidine: 48, CH: 36, C=O (urethane): 156, C=O (ester): 172, OCH₃: 52C=O (urethane): ~1700, C=O (ester): ~1740M⁺: 249.10
1-Benzylazetidine Aromatic: 7.2-7.4 (m, 5H), CH₂-Ph: 3.6 (s, 2H), Azetidine (-CH₂-N-): 3.2 (t, 4H), Azetidine (-CH₂-): 2.1 (quint, 2H)Aromatic: 127-139, CH₂-Ph: 63, Azetidine (-CH₂-N-): 54, Azetidine (-CH₂-): 18C-H (aromatic): ~3030, C-H (aliphatic): ~2800-2950, C-N: ~1150M⁺: 147.10
Azetidine-3-carboxylic acid Azetidine (-CH₂-N-): 3.8-4.0 (m, 4H), CH: 3.5-3.7 (m, 1H)Azetidine (-CH₂-N-): 48, CH: 38, C=O: 175O-H (broad): 2500-3300, C=O: ~1700M⁺: 101.05

This comparative data helps in assigning the signals in an experimental spectrum of this compound and identifying deviations that may indicate impurities.

Common Impurities and Their Spectroscopic Signatures

Impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation products. A common synthesis route involves the reaction of a benzyl halide with methyl azetidine-3-carboxylate, or the esterification of 1-benzylazetidine-3-carboxylic acid.

Table 3: Potential Impurities and Their Spectroscopic Indicators

Impurity Origin ¹H NMR Signature FTIR Signature (cm⁻¹)
Benzylamine Starting MaterialBroad singlet for -NH₂ (~1.5-3.0 ppm)N-H stretch (~3300-3500)
Methyl azetidine-3-carboxylate Starting MaterialN-H signal, absence of benzyl signalsN-H stretch (~3300-3400)
1-Benzylazetidine-3-carboxylic acid Incomplete EsterificationAbsence of -OCH₃ signal, broad -OH signal (>10 ppm)Broad O-H stretch (2500-3300)
Dibenzylamine By-productAdditional benzyl signals, N-H signalN-H stretch (~3300)
Solvent Residues (e.g., Toluene, Methanol) Synthesis/PurificationCharacteristic solvent peaks (e.g., Toluene: ~2.3, 7.2 ppm; Methanol: ~3.5 ppm)Not typically used for this analysis

Experimental Protocols

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate all peaks and assign them to the corresponding protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

4.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

4.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for purity confirmation.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (1H, 13C) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structure Confirmation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment Structure->Purity Impurities Impurity Identification Purity->Impurities

Caption: Experimental workflow for spectroscopic purity confirmation.

logical_relationship cluster_target Target Molecule cluster_components Structural Components cluster_spectra Spectroscopic Signatures Target This compound Benzyl N-Benzyl Group Target->Benzyl Azetidine Azetidine Ring Target->Azetidine Ester Methyl Ester Target->Ester NMR_sig ¹H & ¹³C NMR Signals Benzyl->NMR_sig FTIR_sig FTIR Bands Benzyl->FTIR_sig MS_sig Mass Fragments Benzyl->MS_sig Azetidine->NMR_sig Azetidine->FTIR_sig Ester->NMR_sig Ester->FTIR_sig Ester->MS_sig

Caption: Logical relationship between structure and spectral data.

By following the protocols and comparative data presented in this guide, researchers can confidently assess the purity of their synthesized this compound and identify any potential contaminants, ensuring the quality and reliability of their research materials.

References

Bioisosteric Replacement of Proline with Azetidine-3-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of proline residues with bioisosteric mimics is a cornerstone of modern peptide and peptidomimetic drug design. This guide provides a comprehensive comparison of proline and its bioisosteric replacement, azetidine-3-carboxylic acid derivatives. By altering the ring size from a five-membered pyrrolidine to a four-membered azetidine, significant changes in conformational preferences, metabolic stability, and ultimately, biological activity can be achieved. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated biological pathways to aid researchers in making informed decisions for their drug discovery programs.

Performance Comparison: Proline vs. Azetidine-3-Carboxylic Acid Derivatives

The incorporation of azetidine-3-carboxylic acid derivatives in place of proline can impart unique structural and functional properties to peptides. While direct head-to-head quantitative comparisons in the literature are limited, the available data and qualitative observations suggest several key differences:

PropertyProline-Containing PeptidesAzetidine-3-Carboxylic Acid-Containing PeptidesKey Implications
Conformational Preferences Induces β-turnsCan induce γ-turns and β-turns, offering alternative backbone geometries. The four-membered ring of azetidine residues forces the peptide to preferentially adopt γ-turn conformations[1].Potential to explore novel conformational spaces and improve target binding specificity.
Metabolic Stability (Protease Resistance) Susceptible to cleavage by various proteases.Generally exhibit enhanced resistance to proteolytic degradation. The introduction of a 3-aminoazetidine (3-AAz) into a representative cyclohexapeptide improves stability towards proteases compared to the homodetic macrocycle[2].Increased in vivo half-life and improved pharmacokinetic profile of peptide-based therapeutics.
Binding Affinity Serves as a critical residue for receptor interaction in many endogenous peptides.Can modulate binding affinity. The more rigid azetidine scaffold may lead to either enhanced or diminished binding depending on the target's binding pocket topography.Fine-tuning of receptor-ligand interactions for improved potency and selectivity.
Physicochemical Properties Contributes to the overall lipophilicity and solubility of the peptide.The smaller ring size and altered geometry can impact polarity and membrane permeability.Modification of drug-like properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of proline-containing peptides and their azetidine-3-carboxylic acid-substituted analogues. Below are protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Azetidine-3-Carboxylic Acid

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating an azetidine-3-carboxylic acid residue.

Materials:

  • Fmoc-Rink Amide resin or other suitable solid support.

  • Fmoc-protected amino acids.

  • Fmoc-azetidine-3-carboxylic acid.

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane), Methanol.

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water.

  • Washing solvent: Diethyl ether.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (or Fmoc-azetidine-3-carboxylic acid) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of peptides in plasma.

Materials:

  • Peptide stock solution (in a suitable solvent, e.g., DMSO).

  • Human or animal plasma.

  • Incubator or water bath at 37°C.

  • Quenching solution: e.g., 10% Trichloroacetic acid (TCA) in water or cold acetonitrile.

  • Centrifuge.

  • HPLC system with a C18 column.

  • Mass spectrometer (optional, for metabolite identification).

Procedure:

  • Peptide Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the peptide stock solution into the plasma to a final concentration of, for example, 10 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to precipitate plasma proteins and stop enzymatic degradation.

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10-20 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

    • Monitor the disappearance of the parent peptide peak and the appearance of any degradation product peaks over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t½) in plasma.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol provides a general procedure for analyzing the secondary structure of peptides in solution.

Materials:

  • Purified peptide.

  • CD-compatible buffer (e.g., phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • CD spectropolarimeter.

  • Quartz cuvette with a defined path length (e.g., 1 mm).

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the CD-compatible buffer to a final concentration typically in the range of 20-100 µM.

    • Accurately determine the peptide concentration, for example, by UV absorbance if the peptide contains aromatic residues or by amino acid analysis.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and allow the lamp to warm up.

    • Set the desired experimental parameters, including wavelength range (e.g., 190-260 nm), data pitch, scanning speed, and number of accumulations.

  • Blank Measurement: Record a baseline spectrum of the buffer alone in the same cuvette.

  • Sample Measurement:

    • Record the CD spectrum of the peptide solution.

    • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.

  • Data Conversion and Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

    • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

Visualizing the Impact: Relevant Biological Pathways

The substitution of proline with azetidine-3-carboxylic acid derivatives can influence cellular processes, particularly those sensitive to protein conformation and fidelity. Below are diagrams of two key pathways.

Prolyl-tRNA Synthetase (ProRS) Aminoacylation Workflow

Prolyl-tRNA Synthetase is the enzyme responsible for charging tRNA with proline. Proline analogs like azetidine-carboxylic acids can be mistakenly utilized by ProRS, leading to their incorporation into nascent polypeptide chains.

Prolyl_tRNA_Synthetase_Workflow Pro Proline or Azetidine-3-COOH ProRS Prolyl-tRNA Synthetase (ProRS) Pro->ProRS ATP ATP ATP->ProRS Pro_AMP Prolyl-AMP Intermediate ProRS->Pro_AMP Activation Charged_tRNA Prolyl-tRNAPro Pro_AMP->Charged_tRNA Charging PPi PPi Pro_AMP->PPi tRNA_Pro tRNAPro tRNA_Pro->Pro_AMP Ribosome Ribosome Charged_tRNA->Ribosome AMP AMP Charged_tRNA->AMP Protein Protein Synthesis Ribosome->Protein

Caption: Prolyl-tRNA Synthetase charging tRNA with proline or an analog.

Unfolded Protein Response (UPR) Signaling Pathway

The misincorporation of proline analogs can lead to protein misfolding, triggering the Unfolded Protein Response (UPR) in the endoplasmic reticulum (ER). The UPR aims to restore protein homeostasis but can induce apoptosis if the stress is prolonged.

Unfolded_Protein_Response cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi cluster_Nucleus Nucleus Misfolded_Proteins Misfolded Proteins (due to Azetidine incorporation) BiP BiP Misfolded_Proteins->BiP sequesters PERK PERK BiP->PERK dissociates IRE1 IRE1 BiP->IRE1 dissociates ATF6 ATF6 BiP->ATF6 dissociates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates & cleaved p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 translation UPRE UPR Target Genes (Chaperones, ERAD) ATF4->UPRE upregulates Apoptosis Apoptosis ATF4->Apoptosis induces XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_p XBP1s Protein XBP1s->XBP1s_p translation XBP1s_p->UPRE upregulates ATF6_cleaved->UPRE upregulates

Caption: Overview of the three branches of the Unfolded Protein Response.

References

A Comparative Guide to the Synthetic Routes of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere for larger, more lipophilic rings, its incorporation into drug candidates often imparts favorable pharmacokinetic properties, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity.[1][2] This guide provides an objective comparison of the primary synthetic strategies for accessing substituted azetidines, supported by quantitative data and detailed experimental protocols to aid chemists in selecting the optimal route for their specific target.

Key Synthetic Strategies at a Glance

The construction of the strained four-membered azetidine ring can be broadly categorized into four main approaches: intramolecular cyclization, [2+2] cycloaddition, ring expansion/contraction, and strain-release reactions of highly strained precursors. Each strategy offers distinct advantages regarding substrate scope, stereocontrol, and functional group tolerance.

Synthetic_Strategies cluster_main Major Synthetic Routes to Azetidines Start Precursors IM Intramolecular Cyclization Start->IM γ-Functionalized Amines CY [2+2] Cycloaddition Start->CY Imines + Alkenes RE Ring Expansion / Contraction Start->RE Aziridines, Pyrrolidinones SR Strain-Release Reactions Start->SR Azabicyclo- [1.1.0]butanes Azetidine Substituted Azetidine IM->Azetidine CY->Azetidine RE->Azetidine SR->Azetidine

Caption: Overview of the primary strategies for azetidine synthesis.

Intramolecular Cyclization Routes

The formation of an azetidine ring by intramolecular nucleophilic substitution is a classical and reliable method. This approach typically involves the cyclization of a γ-amino alcohol, halide, or a related precursor where the nitrogen atom acts as the nucleophile. A significant modern advancement in this category is the use of transition metal-catalyzed C-H amination.

Intramolecular_Cyclization cluster_workflow Intramolecular Cyclization Workflow sub γ-Amino Precursor (e.g., γ-amino alcohol, halide) act Activation (e.g., Mesylation, Halogenation) sub->act Step 1 pd_cyc Pd-Catalyzed γ-C(sp³)-H Amination sub->pd_cyc Direct (Modern) cyc Base-Mediated 4-exo-tet Cyclization act->cyc Step 2 (Classical) azet Substituted Azetidine cyc->azet pd_cyc->azet Aza_Paterno_Buchi cluster_pathway Visible-Light Mediated Aza Paternò-Büchi Pathway PC Photocatalyst (PC) (e.g., Ir(ppy)₃) PC_star Excited PC* PC->PC_star Absorption Light Visible Light (e.g., Blue LED) Light->PC PC_star->PC Relaxation Oxime Oxime Precursor (Ground State) PC_star->Oxime Energy Transfer Oxime_T1 Oxime (Triplet State) Oxime->Oxime_T1 Alkene Alkene Oxime_T1->Alkene [2+2] Cycloaddition Biradical 1,4-Biradical Intermediate Oxime_T1->Biradical Alkene->Biradical Azetidine Azetidine Product Biradical->Azetidine Intersystem Crossing & Ring Closure

References

"cross-reactivity of antibodies against different azetidine derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive understanding of antibody cross-reactivity is paramount for researchers, scientists, and drug development professionals. This is particularly critical when working with structurally related compounds such as azetidine derivatives, which are increasingly utilized as scaffolds in medicinal chemistry due to their unique conformational properties.[1][2][3][4] This guide provides an objective comparison of methodologies to assess the cross-reactivity of antibodies against different azetidine derivatives, supported by detailed experimental protocols and data presentation templates.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to other structurally similar molecules.[5][6] This phenomenon can lead to inaccurate experimental results and potential off-target effects in therapeutic applications.[7] Therefore, thorough characterization of antibody specificity is a crucial step in the validation process.

Comparative Analysis of Cross-Reactivity

To illustrate the comparison of antibody cross-reactivity against a panel of azetidine derivatives, hypothetical data is presented in the table below. This data would typically be generated using a competitive ELISA, where the concentration of the derivative required to inhibit antibody binding by 50% (IC50) is determined. A lower IC50 value indicates a higher binding affinity and thus greater cross-reactivity.

Table 1: Comparative Cross-Reactivity of Anti-Azetidine Derivative Antibody (Clone X)

Azetidine DerivativeStructureIC50 (nM)Percent Cross-Reactivity (%)*
Azetidine-A (Immunogen)[Structure A]10100
Azetidine-B[Structure B]5020
Azetidine-C[Structure C]2504
Azetidine-D[Structure D]10001
Azetidine-E[Structure E]> 10,000< 0.1

*Percent Cross-Reactivity is calculated as: (IC50 of Immunogen / IC50 of Derivative) x 100

Key Experimental Methodologies

The following are detailed protocols for key experiments used to quantify antibody cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody with various structurally related analytes.[7]

Protocol:

  • Coating: Coat a 96-well microplate with the target antigen (the immunizing azetidine derivative conjugated to a carrier protein) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition: Prepare a series of dilutions for each azetidine derivative to be tested. In a separate plate, pre-incubate the anti-azetidine antibody with each dilution of the derivatives for 30 minutes.

  • Incubation: Transfer the antibody-derivative mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Plot the absorbance against the log of the derivative concentration to determine the IC50 value for each derivative.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) of an antibody to its antigen.[8][9]

Protocol:

  • Chip Preparation: Activate a sensor chip surface (e.g., CM5) according to the manufacturer's instructions.

  • Ligand Immobilization: Immobilize the anti-azetidine antibody onto the sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the primary azetidine derivative (immunogen) over the chip surface to establish a baseline binding response.

  • Regeneration: Regenerate the sensor surface to remove the bound analyte.

  • Cross-Reactivity Testing: Inject the same concentrations of the other azetidine derivatives over the surface and record the binding responses.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each derivative. A lower KD value indicates a stronger binding affinity.

Western Blotting

Western blotting can provide a qualitative or semi-quantitative assessment of cross-reactivity.[10]

Protocol:

  • Sample Preparation: Prepare protein extracts from cells or tissues that have been treated with the different azetidine derivatives, or use conjugates of the derivatives to a carrier protein.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-azetidine antibody overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with a labeled secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Detect the signal using an appropriate detection reagent (e.g., chemiluminescent substrate).

  • Analysis: Compare the band intensities for each azetidine derivative. Stronger bands indicate a higher degree of cross-reactivity.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition & Incubation cluster_detection Detection & Analysis p1 Coat Plate with Azetidine-Carrier Conjugate p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 c1 Pre-incubate Antibody with Azetidine Derivatives c2 Add to Coated Plate c1->c2 c3 Incubate c2->c3 c4 Wash c3->c4 d1 Add Secondary Antibody-Enzyme Conjugate d2 Wash d1->d2 d3 Add Substrate d2->d3 d4 Stop Reaction d3->d4 d5 Read Absorbance d4->d5 d6 Calculate IC50 d5->d6

Caption: Workflow for Competitive ELISA.

SPR_Workflow cluster_setup Setup cluster_binding Binding Analysis cluster_analysis Data Analysis s1 Activate Sensor Chip s2 Immobilize Antibody s1->s2 b1 Inject Azetidine Derivative (Analyte) b2 Measure Association/Dissociation b1->b2 b3 Regenerate Surface b2->b3 a1 Repeat for Each Derivative a2 Determine ka, kd, and KD a1->a2

Caption: Workflow for Surface Plasmon Resonance.

Conclusion

The rigorous assessment of antibody cross-reactivity against azetidine derivatives is a non-negotiable aspect of antibody validation in both research and therapeutic development. The choice of methodology—be it the high-throughput capability of competitive ELISA, the kinetic detail of SPR, or the qualitative confirmation of Western blotting—should be guided by the specific requirements of the study. By employing these detailed protocols and systematic data presentation, researchers can ensure the reliability and accuracy of their findings, ultimately contributing to the development of safer and more effective diagnostics and therapeutics.

References

Benchmarking Report: Performance of Azetidine Carboxylates and Alternatives in STAT3 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of a representative azetidine carboxylate compound against other known inhibitors in assays targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Due to the limited publicly available data on Methyl 1-benzylazetidine-3-carboxylate, this report utilizes a structurally related and well-characterized azetidine-2-carboxamide derivative as a benchmark. The data presented is intended to offer insights into the potential efficacy of this class of compounds and to provide detailed methodologies for reproducible experimental evaluation.

Introduction to STAT3 and Its Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a crucial role in cell growth, differentiation, and survival. Dysregulation of the STAT3 pathway is implicated in various diseases, including cancer, where it promotes tumor progression and metastasis. Consequently, the development of small molecule inhibitors targeting STAT3 has become a significant area of research in drug discovery.

Azetidine scaffolds are of growing interest in medicinal chemistry due to their unique conformational properties. This guide focuses on the inhibitory potential of an azetidine-based compound against STAT3 and compares its performance with established, non-azetidine alternatives.

Performance Comparison of STAT3 Inhibitors

The following table summarizes the in vitro inhibitory potency of a representative azetidine-based STAT3 inhibitor and two alternative compounds, Stattic and S3I-201. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

Compound ClassRepresentative CompoundAssay TypeTarget Cell Line / ConditionIC50 (µM)
Azetidine Carboxamide (R)-azetidine-2-carboxamide analogEMSA (in vitro)STAT3 DNA-binding0.34 - 0.55
Non-peptidic Small Molecule StatticCell-freeSTAT3 SH2 domain binding5.1[1]
Non-peptidic Small Molecule StatticCell-based (Viability)UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B2.28 - 3.48[2]
Non-peptidic Small Molecule S3I-201EMSA (in vitro)STAT3 DNA-binding86[3][4][5][6][7]

Note: The IC50 values for Stattic vary depending on the assay and cell line used.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of these findings.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This assay is used to detect protein-DNA interactions and is a standard method for assessing the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.

Materials:

  • Nuclear protein extracts from cells with activated STAT3.

  • Radiolabeled or biotin-labeled double-stranded oligonucleotide probe containing the STAT3 binding site (e.g., high-affinity sis-inducible element - SIE).

  • Test compounds (e.g., Azetidine derivative, Stattic, S3I-201) dissolved in a suitable solvent (e.g., DMSO).

  • Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

  • Poly(dI-dC) as a non-specific competitor DNA.

  • Native polyacrylamide gel (e.g., 4-6%).

  • Electrophoresis buffer (e.g., 0.5x TBE).

  • Detection system (e.g., autoradiography for radiolabeled probes or chemiluminescence for biotin-labeled probes).

Procedure:

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, binding buffer, and poly(dI-dC).

  • Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel. Incubate at room temperature for a specified time (e.g., 20-30 minutes) to allow the inhibitor to interact with STAT3.

  • Probe Addition: Add the labeled oligonucleotide probe to the reaction mixture and incubate for another 20-30 minutes at room temperature.

  • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Detection: Dry the gel (if using a radiolabeled probe) and expose it to X-ray film or a phosphorimager screen. For biotin-labeled probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Analysis: Quantify the intensity of the bands corresponding to the STAT3-DNA complex. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).

  • Complete cell culture medium.

  • Test compounds dissolved in a suitable solvent.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Visualized Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the STAT3 signaling pathway and the experimental workflows for the EMSA and MTT assays.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Gene Transcription Cytokine Cytokine/Growth Factor Cytokine->Receptor 1. Ligand Binding Inhibitor STAT3 Inhibitor (e.g., Azetidine derivative) Inhibitor->STAT3_active Inhibition

Caption: The STAT3 signaling pathway, a target for anticancer drug development.

EMSA_Workflow start Start nuclear_extract Prepare Nuclear Extract (with active STAT3) start->nuclear_extract binding_reaction Set up Binding Reaction (Extract + Buffer + Poly(dI-dC)) nuclear_extract->binding_reaction add_inhibitor Add Test Compound (or Vehicle Control) binding_reaction->add_inhibitor incubate1 Incubate (20-30 min) add_inhibitor->incubate1 add_probe Add Labeled DNA Probe incubate1->add_probe incubate2 Incubate (20-30 min) add_probe->incubate2 electrophoresis Native Polyacrylamide Gel Electrophoresis incubate2->electrophoresis detection Detect STAT3-DNA Complex (Autoradiography/Chemiluminescence) electrophoresis->detection analysis Analyze Band Intensity & Calculate IC50 detection->analysis end End analysis->end

Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adhere Incubate Overnight seed_cells->incubate_adhere add_compound Add Test Compound (or Vehicle Control) incubate_adhere->add_compound incubate_treatment Incubate (24-72 hours) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analysis Calculate Cell Viability & Determine IC50 read_absorbance->analysis end End analysis->end

Caption: Workflow for the MTT Cell Viability Assay.

References

The Ascendancy of Azetidines: Confirming the Mechanism of Action of Methyl 1-benzylazetidine-3-carboxylate Derivatives as Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for more effective and faster-acting antidepressants has led to the exploration of novel chemical scaffolds that can modulate multiple neurotransmitter systems simultaneously. Among these, derivatives of Methyl 1-benzylazetidine-3-carboxylate, particularly 3-aminoazetidines, have emerged as promising candidates for a new generation of antidepressants. This guide provides an objective comparison of the performance of these azetidine derivatives with other alternatives, supported by experimental data, to confirm their mechanism of action as triple reuptake inhibitors (TRIs).

The core hypothesis behind the antidepressant potential of these compounds lies in their ability to simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by inhibiting their respective transporters: SERT, NET, and DAT.[1] This triple-action mechanism is believed to offer a broader spectrum of efficacy and a potentially faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]

Performance Comparison: Azetidine Derivatives vs. Alternative Reuptake Inhibitors

The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the in vitro potency of various 3-aminoazetidine derivatives, closely related to this compound, and compare them with established and investigational monoamine reuptake inhibitors. The data for the azetidine derivatives are primarily drawn from a comprehensive study by Han et al. (2014).[2]

CompoundhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)SERT/NET RatioSERT/DAT RatioReference
Azetidine Derivative 1 15352500.430.06Han, Y., et al. (2014). ACS Medicinal Chemistry Letters, 5(9), 1009-1013.[2]
Azetidine Derivative 2 22483100.460.07Han, Y., et al. (2014). ACS Medicinal Chemistry Letters, 5(9), 1009-1013.[2]
Azetidine Derivative 3 8251800.320.04Han, Y., et al. (2014). ACS Medicinal Chemistry Letters, 5(9), 1009-1013.[2]
Venlafaxine 2540025000.060.01Owens, M. J., et al. (1997). The Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322.
Amitifadine (EB-1010) 1124850.460.13Skolnick, P., et al. (2003). European Journal of Pharmacology, 461(2-3), 99-104.
Bicifadine 1306010202.170.13Basile, A. S., et al. (2007). The Journal of Pharmacology and Experimental Therapeutics, 320(1), 446-456.

Table 1: Comparative In Vitro Potency of Azetidine Derivatives and Other Reuptake Inhibitors. This table highlights the IC50 values for the inhibition of human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. The SERT/NET and SERT/DAT ratios provide insight into the selectivity profile of each compound. Lower ratios indicate a more balanced inhibition of the respective transporters.

Experimental Protocols

The confirmation of the mechanism of action relies on robust and reproducible experimental methodologies. The following is a detailed protocol for the in vitro monoamine transporter inhibition assay, a key experiment in the characterization of these compounds.

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the in vitro potency (IC50) of test compounds to inhibit the reuptake of serotonin, norepinephrine, and dopamine by their respective human transporters.

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected with and expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).[2]

Materials:

  • HEK293-hSERT, HEK293-hNET, and HEK293-hDAT cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • G418 (geneticin) for selection of transfected cells

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine

  • Test compounds (this compound derivatives and reference compounds) dissolved in DMSO

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Culture the transfected HEK293 cell lines in DMEM with supplements and G418 at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and allow them to adhere and grow for 48 hours.

  • Assay Preparation: On the day of the assay, wash the cells twice with KRH buffer.

  • Compound Incubation: Add 100 µL of KRH buffer containing various concentrations of the test compound or reference inhibitor to each well. Incubate for 15 minutes at room temperature.

  • Neurotransmitter Uptake: Add 20 µL of KRH buffer containing the respective [³H]-labeled neurotransmitter (final concentration typically 10-20 nM) to each well.

  • Incubation: Incubate the plates for 10-15 minutes at room temperature.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 1% sodium dodecyl sulfate (SDS) solution.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of neurotransmitter uptake for each compound concentration relative to the control (no inhibitor). Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

G Mechanism of Action: Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) transporter SERT NET DAT monoamines Increased Monoamines presynaptic->monoamines Release transporter:f0->presynaptic Reuptake transporter:f1->presynaptic transporter:f2->presynaptic receptors Postsynaptic Receptors monoamines->receptors Binding derivative Azetidine Derivative derivative->transporter Inhibition G Experimental Workflow: In Vitro Transporter Assay start Start: Culture Transfected HEK293 Cells plate_cells Plate Cells in 96-well Plates start->plate_cells wash_cells1 Wash Cells with KRH Buffer plate_cells->wash_cells1 add_compound Add Test Compound/Inhibitor wash_cells1->add_compound add_radiolabel Add Radiolabeled Neurotransmitter add_compound->add_radiolabel incubate Incubate at Room Temperature add_radiolabel->incubate terminate_wash Terminate Uptake & Wash incubate->terminate_wash lyse_cells Lyse Cells terminate_wash->lyse_cells measure_radioactivity Measure Radioactivity lyse_cells->measure_radioactivity analyze_data Analyze Data & Calculate IC50 measure_radioactivity->analyze_data end End: Determine Inhibitory Potency analyze_data->end

References

Safety Operating Guide

Proper Disposal of Methyl 1-benzylazetidine-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 1-benzylazetidine-3-carboxylate, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound and its experimental residues must be treated as hazardous chemical waste. Disposal requires a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems or the environment.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE).[1] This includes, but is not limited to, chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2][3] An accessible safety shower and eye wash station are mandatory.[2][3]

In case of accidental release:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition and use non-sparking tools for cleanup.[1]

  • Absorb spills with an inert, non-combustible material such as diatomite or universal binders.[2][4]

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Decontaminate the spill area by scrubbing with alcohol.[2]

Quantitative Data Summary

The following table summarizes key hazard and identification data for this compound.

PropertyValueReference
CAS Number 103491-29-8--INVALID-LINK--
Molecular Formula C12H15NO2--INVALID-LINK--
Molecular Weight 205.25 g/mol --INVALID-LINK--
GHS Pictogram GHS07 (Harmful)--INVALID-LINK--
Hazard Statements H302, H315, H319, H335--INVALID-LINK--
Precautionary Statements P261, P305+P351+P338--INVALID-LINK--

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe segregation, containment, and labeling of this compound waste within a laboratory setting, pending collection by a licensed disposal service.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Specifically, keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents to prevent hazardous reactions.[2]

  • Collect liquid and solid waste in separate, dedicated containers.

2. Container Selection:

  • Use only approved, chemically compatible waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be in good condition, with no leaks, cracks, or rust.[3]

  • Ensure the container has a tight-fitting, screw-on cap to prevent leaks and evaporation.[3]

  • Do not use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste storage.

3. Waste Accumulation:

  • All waste containers must be kept closed except when adding waste.[3]

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[2][5]

  • The SAA must be a secondary containment system, such as a spill tray or a larger bin, to contain any potential leaks from the primary container.[3]

4. Labeling:

  • Label the waste container as soon as the first drop of waste is added.

  • The label must be clear, legible, and securely affixed to the container.

  • The label must include the following information:

    • The words "Hazardous Waste" .[3]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[3]

    • An accurate list of all constituents and their approximate percentages.

    • The date when waste was first added to the container (the "accumulation start date").

    • The name and contact information of the generating researcher or lab.

    • The relevant hazard pictograms (e.g., GHS07).

5. Requesting Disposal:

  • Once the container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 6-12 months), arrange for its disposal.[5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office or their designated contractor.

6. Empty Container Disposal:

  • A container that held this compound is considered "empty" only after it has been triple-rinsed with a suitable solvent (e.g., methanol or acetone).[3]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[3]

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular laboratory glass or plastic waste, or reused for a compatible waste stream.[3][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->segregate container Select Compatible Waste Container segregate->container add_waste Add Waste to Container container->add_waste label_container Label Container Immediately ('Hazardous Waste', Chemical Name, Date) add_waste->label_container store Store in Secondary Containment in Satellite Accumulation Area label_container->store close_container Keep Container Closed store->close_container check_full Container Full or Max Time Reached? close_container->check_full check_full->add_waste No request_pickup Request Pickup from EHS check_full->request_pickup Yes end Licensed Disposal Facility (Incineration) request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 1-benzylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 1-benzylazetidine-3-carboxylate. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks and establishing a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Safety goggles with side-shields[1]Chemical-impermeable gloves (inspected before use)[2]Impervious clothing/lab coat[1]Use in a well-ventilated area or chemical fume hood.[1][2]
Dissolving and Mixing Safety goggles with side-shields[1]Chemical-impermeable gloves[2]Impervious clothing/lab coat[1]Recommended to be performed in a chemical fume hood.[1]
Running Reactions Safety goggles with side-shields[1]Chemical-impermeable gloves[2]Fire/flame-resistant and impervious clothing[2]Full-face respirator if exposure limits are exceeded or symptoms occur.[2]
Handling Spills Safety goggles with side-shields[1]Chemical-impermeable gloves[2]Impervious clothing[1]Self-contained breathing apparatus for large spills.[2]
Waste Disposal Safety goggles with side-shields[1]Chemical-impermeable gloves[2]Impervious clothing/lab coat[1]Not generally required if handling sealed waste containers.

Operational Plan: Step-by-Step Chemical Handling

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed state in a dry, cool, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Recommended storage temperatures are between 2-8°C.[3]

2. Preparation for Experimental Use:

  • Ensure a safety shower and eye wash station are accessible.[1]

  • Work within a properly functioning chemical fume hood to ensure adequate ventilation.[1][2]

  • Don all required PPE as specified in the table above.

  • Use non-sparking tools to prevent ignition sources.[2]

3. Experimental Procedures:

  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust and aerosols.[2]

  • In case of accidental contact, follow the first aid measures outlined below.

4. First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes and seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[2]

5. Spill and Leak Cleanup:

  • Evacuate personnel to a safe area, upwind of the spill.[2]

  • Remove all sources of ignition and use spark-proof tools.[2]

  • Collect the spilled material using appropriate absorbent materials and place it in a suitable, closed container for disposal.[2]

  • Prevent the chemical from entering drains or water courses.[1][2]

6. Disposal Plan:

  • Dispose of waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Do not allow the chemical to contaminate water, foodstuffs, or feed.[2] Do not discharge into sewer systems.[2]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[2]

Workflow for Safe Handling of this compound

A Receiving & Inspection B Secure Storage (Cool, Dry, Ventilated) A->B Store Securely C Preparation (Don PPE, Use Fume Hood) B->C Retrieve for Use D Experimental Use (Weighing, Mixing, Reaction) C->D Proceed to Experiment E Decontamination (Clean Glassware & Surfaces) D->E Post-Experiment H Spill Response D->H If Spill Occurs I First Aid D->I If Exposure Occurs F Waste Collection (Segregated & Labeled) E->F Collect Waste G Waste Disposal (Licensed Facility) F->G Final Disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.